2-Bromo-1h-indene-1,3(2h)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJIJDUPBUBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291677 | |
| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7319-63-3 | |
| Record name | 7319-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3-indandione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Reactivity for the Research Scientist
This guide provides a comprehensive technical overview of 2-Bromo-1H-indene-1,3(2H)-dione, a versatile synthetic intermediate with significant potential in pharmaceutical and materials science research. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and handling, and explore its reactivity, particularly with nucleophiles, which underpins its utility in the construction of complex molecular architectures.
Core Molecular and Physical Characteristics
This compound, also known as 2-bromo-1,3-indandione, is a halogenated derivative of 1,3-indandione. The introduction of a bromine atom at the C-2 position significantly influences its reactivity, making it a valuable electrophilic building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7319-63-3 | [1][2][3] |
| Molecular Formula | C₉H₅BrO₂ | [2][3] |
| Molecular Weight | 225.04 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 118-120 °C | |
| Purity | Typically ≥96% | [1] |
| Solubility | Soluble in various organic solvents. |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound is the direct bromination of 1,3-indandione. The active methylene group at the C-2 position is readily halogenated.
Experimental Protocol: Bromination of 1,3-Indandione
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1,3-Indandione
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or other suitable solvent
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-indandione in a suitable solvent like chloroform. Cool the solution in an ice bath.
-
Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled and stirring solution of 1,3-indandione. The addition should be dropwise to control the reaction temperature and prevent the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic applications. Below are the expected spectroscopic data based on its structure and data from related compounds.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.8-8.1 ppm), Methine proton at C2 (singlet, ~4.5-5.0 ppm). The exact chemical shift of the C2 proton can vary depending on the solvent. |
| ¹³C NMR | Carbonyl carbons (~190-200 ppm), Aromatic carbons (~120-140 ppm), C2 carbon bearing bromine (~40-50 ppm). |
| FT-IR (cm⁻¹) | Strong C=O stretching vibrations for the dione (~1700-1740 cm⁻¹), Aromatic C-H stretching (~3050-3100 cm⁻¹), C-Br stretching (~500-600 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4] |
Experimental Protocol for Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
FT-IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Mass Spectrometry: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the C-2 position. This is due to the electron-withdrawing effects of the adjacent carbonyl groups and the bromine atom.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, typically following an Sₙ2 mechanism. A wide range of nucleophiles can displace the bromide ion, leading to the formation of various 2-substituted-1,3-indandione derivatives.
Diagram 2: General Mechanism of Nucleophilic Substitution
Caption: Sₙ2 reaction of 2-Bromo-1,3-indandione with a nucleophile.
This reactivity is the foundation for its use in the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules.
Applications in Research and Development
The unique chemical properties of this compound make it a valuable precursor in several areas of research:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The indandione scaffold is present in a number of pharmacologically active molecules.
-
Materials Science: The reactivity of the C-Br bond allows for the introduction of various functional groups, enabling the synthesis of novel organic materials with tailored electronic and optical properties.
-
Antimicrobial Research: Derivatives of bromo-indandiones are being investigated for their potential antimicrobial and antifungal properties.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.
Hazard Statements:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.[5]
-
Use only in a well-ventilated area.[5]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly versatile and reactive intermediate that holds significant promise for advancements in drug discovery and materials science. Its synthesis is straightforward, and its reactivity is well-defined, making it an attractive building block for the creation of novel and complex molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in a research setting.
References
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Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. (URL: [Link])
- Synthesis of Novel 1,3-Indandione Derivatives: A Technical Guide for Research and Development. Benchchem. (URL: Not available)
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2-bromoindene-1,3-dione | CAS#:7319-63-3. Chemsrc. (URL: [Link])
- 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
- 13C NMR. (URL: Not available)
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform
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Material Safety Data Sheet. Amazon S3. (URL: [Link])
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1 H NMR spectra of 2,... ResearchGate. (URL: [Link])
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1H-Benz[f]indene-1,3(2H)-dione, 2-bromo-2-phenyl- Safety Data Sheets(SDS). lookchem. (URL: [Link])
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C13 nmr. Slideshare. (URL: [Link])
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13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. (URL: [Link])
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Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. (URL: [Link])
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Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. ResearchGate. (URL: [Link])
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Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute. (URL: [Link])
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The SN1 Reaction Mechanism. Master Organic Chemistry. (URL: [Link])
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13C NMR Spectroscopy: Quick Introduction (Part 1). YouTube. (URL: [Link])
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2-Bromo-1,3-indandione. CHEMICAL POINT. (URL: [Link])
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SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
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The Definitive Guide to the Structural Elucidation of 2-Bromo-1H-indene-1,3(2H)-dione
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Bromo-1H-indene-1,3(2H)-dione, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we present a self-validating system for the unambiguous confirmation of the molecular structure of the title compound. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.
Introduction: The Significance of this compound
This compound, a derivative of 1,3-indandione, serves as a versatile building block in the synthesis of a variety of organic molecules. The indandione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The presence of a bromine atom at the 2-position introduces a reactive center, making it a valuable precursor for the synthesis of more complex molecules. Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.
This guide will walk through a logical workflow for the structural elucidation of this compound, starting from its fundamental properties and moving to detailed spectroscopic analysis.
Fundamental Properties and Synthesis
A foundational step in structure elucidation is the confirmation of the compound's basic physical and chemical properties.
| Property | Value | Source |
| CAS Number | 7319-63-3 | [1][2] |
| Molecular Formula | C₉H₅BrO₂ | [1][2] |
| Molecular Weight | 225.04 g/mol | [1][2] |
| Melting Point | 118-120 °C | [1] |
| Appearance | White to off-white solid |
The primary synthetic route to this compound involves the bromination of 1,3-indandione. This reaction typically proceeds at the active methylene group at the 2-position.
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound and confirming its elemental composition, particularly the presence of bromine.
Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be prominent. A key diagnostic feature is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of a molecule containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Common fragmentation pathways would likely involve the loss of the bromine radical (•Br), the loss of carbon monoxide (CO), and cleavage of the indandione ring structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl groups and the aromatic ring.
Predicted and Experimental IR Spectral Data
The IR spectrum of this compound is expected to show strong absorptions characteristic of a diketone and an aromatic system. An experimental FTIR spectrum is available and confirms these predictions.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1740-1710 | Strong, Sharp | Asymmetric and symmetric C=O stretching of the diketone |
| ~1600-1450 | Medium to Strong | Aromatic C=C stretching |
| ~1300-1200 | Medium | C-H bending |
| ~700-600 | Medium | C-Br stretch |
The presence of the electron-withdrawing bromine atom alpha to the carbonyls can slightly increase the C=O stretching frequency, a phenomenon known as the "field effect" or "α-halo effect".[4]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: A background spectrum of the KBr pellet or the empty ATR crystal is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons and the single proton at the 2-position.
-
Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear in this region. Due to the symmetry of the indandione system, they are expected to appear as two multiplets, each integrating to two protons.
-
Methine Proton (δ ~5.0-5.5 ppm): The single proton at the 2-position (alpha to the bromine and two carbonyl groups) is expected to be significantly deshielded and will appear as a singlet.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and their chemical environments.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~190-200 | C=O (Carbonyl carbons) |
| ~135-140 | Aromatic quaternary carbons |
| ~125-135 | Aromatic CH carbons |
| ~50-60 | C-Br (Methine carbon) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]
-
Spectrometer Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Conclusion: A Consolidated Approach to Structural Verification
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy identifies the key carbonyl and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon-hydrogen framework. By following the protocols and interpretative guidelines outlined in this guide, researchers can confidently and accurately verify the structure of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.
References
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SpectraBase. (n.d.). 2-bromo-1,3-indandione. Wiley. Retrieved from [Link]
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Chemdad. (n.d.). 2-BROMO-1,3-INDANEDIONE. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone. BenchChem.
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- ResearchGate. (2018). Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3 -pyrazole)phosphonates, Spiro(indene-2,3 -pyrazole)phosphanylidene, Spiro(1,2,4-diazaphosphole-3,2 -indenes), and (1,3-Dioxo-2H-isoindolyl)phosphonate Derivatives.
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PubChem. (n.d.). 2-Bromo-1-indanol. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione: A Versatile Synthetic Intermediate
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the indane-1,3-dione scaffold holds a place of distinction.[1][2][3] Its inherent electronic properties and versatile reactivity have propelled its use in fields ranging from the development of novel therapeutics to advanced materials.[2][3] This guide focuses on a key derivative, 2-Bromo-1H-indene-1,3(2H)-dione (CAS Number: 7319-63-3), a molecule that serves as a powerful and adaptable building block for chemical innovation. We will delve into its fundamental properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Core Characteristics of this compound
This compound, also known as 2-bromoindan-1,3-dione, is a halogenated derivative of 1,3-indandione.[4][5] The introduction of a bromine atom at the C-2 position significantly influences its chemical behavior, making it an excellent electrophile for a variety of synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| CAS Number | 7319-63-3 | [4][6][7] |
| Molecular Formula | C₉H₅BrO₂ | [4][8] |
| Molecular Weight | 225.04 g/mol | [4][8] |
| Melting Point | 118-120 °C | [4][5] |
| Boiling Point | 334.9 °C at 760 mmHg | [4][5] |
| Density | 1.787 g/cm³ | [4] |
| Appearance | Solid | [9] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Spectroscopic Profile
While a comprehensive, publicly available experimental spectroscopic dataset for this compound is not consolidated in a single source, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[10]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these protons would provide information about their positions.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons (C=O), the bromine-bearing carbon (C-Br), and the carbons of the aromatic ring. The carbonyl carbons are expected to appear significantly downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O), typically in the region of 1700-1740 cm⁻¹. Aromatic C-H stretching and C-C bending vibrations will also be present.[11]
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.[10]
Synthesis and Mechanism: Accessing the Key Intermediate
The primary and most direct route to this compound involves the bromination of the parent compound, 1,3-indandione.[9] This reaction leverages the acidity of the methylene protons at the C-2 position, which are alpha to both carbonyl groups.
Synthetic Protocol: Bromination of 1,3-Indandione
Reaction: 1,3-Indandione is treated with a brominating agent, such as bromine (Br₂), to yield this compound.
Causality of Experimental Choices:
-
Starting Material: 1,3-Indandione is readily available and possesses a highly activated methylene group, making it an ideal precursor.[9][12] The diketone structure stabilizes the intermediate enolate, facilitating the reaction.
-
Solvent: A suitable inert solvent, such as chloroform or acetic acid, is typically used to dissolve the reactants and facilitate the reaction.
-
Brominating Agent: Elemental bromine is a common choice. Other brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes offering milder reaction conditions.
Step-by-Step Methodology:
-
Dissolve 1,3-indandione in an appropriate solvent (e.g., glacial acetic acid) in a reaction flask.
-
Slowly add a solution of bromine in the same solvent to the stirred solution of 1,3-indandione at room temperature.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water to remove any acid, and then dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified this compound.
Mechanistic Rationale
The bromination of 1,3-indandione proceeds through an enol or enolate intermediate. The acidic C-2 proton is abstracted to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the electrophilic bromine.
Caption: Bromination of 1,3-indandione via an enolate intermediate.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its ability to react with a wide range of nucleophiles.[13] The bromine atom at the activated C-2 position is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity opens avenues for the synthesis of a diverse array of derivatives.
Nucleophilic Substitution Reactions
This compound readily undergoes substitution with various nucleophiles, including amines, thiols, and carbanions. These reactions are foundational for building molecular complexity.
Workflow: Synthesis of Fused Heterocycles
Caption: General workflow for synthesizing fused heterocycles.
Example Application: Synthesis of Thiazine Derivatives
A notable application is the synthesis of fused thiazine derivatives, which are of interest in medicinal chemistry.[14][15] For instance, the reaction of 2-bromo-2-aryl-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols leads to the formation of benzo[b]indeno[1,2-e][4][13]thiazin-11(10aH)-ones.[15] This transformation likely proceeds through an initial nucleophilic attack by the thiol group, followed by an intramolecular cyclization.
Role in Multi-Component Reactions (MCRs)
The indandione scaffold is a valuable participant in multi-component reactions, which allow for the efficient construction of complex molecules in a single step.[12] While specific examples detailing the use of this compound in MCRs are less common in the initial search, its electrophilic nature makes it a prime candidate for such transformations.
Precursor to Other Functionalized Indandiones
The bromine atom can be replaced by a variety of other functional groups, making this compound a versatile intermediate for accessing a library of 2-substituted indandiones.[16] For example, it was used in the synthesis of 2-benzylthio-1,3-indandione.[8]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: While specific toxicity data for this compound is not extensively documented, related brominated organic compounds can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7] An inert atmosphere is recommended for long-term storage to prevent degradation.[7]
Conclusion and Future Outlook
This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its straightforward preparation and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures, including various heterocyclic systems. As the demand for novel bioactive compounds and functional materials continues to grow, the utility of this and other functionalized indandione derivatives is poised to expand, opening new avenues for scientific exploration and innovation.
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Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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physical and chemical properties of 2-Bromo-1h-indene-1,3(2h)-dione.
An In-Depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal synthetic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and practical applications of this compound, grounding all claims in verifiable data and established scientific principles.
Molecular Identity and Structural Framework
This compound, also known as 2-Bromo-1,3-indandione, is a halogenated derivative of 1,3-indandione. The introduction of a bromine atom at the C-2 position significantly influences its reactivity, making it a valuable precursor in organic synthesis.
-
Chemical Name : this compound
-
Synonyms : 2-bromoindan-1,3-dione, 2-Bromo-1,3-indandione[1]
-
CAS Number : 7319-63-3
-
Molecular Formula : C₉H₅BrO₂[1]
-
Molecular Weight : 225.04 g/mol [2]
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Appearance | Cream Solid | [3] |
| Melting Point | 118-120 °C | [1][4] |
| Boiling Point | 334.9 °C at 760 mmHg | [1][4] |
| Density | 1.787 g/cm³ | [1] |
| Flash Point | 139.8 °C | [1] |
| LogP | 1.82910 | [1] |
| Refractive Index | 1.66 | [1] |
| Water Solubility | Low water solubility is expected. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is limited, its structural features allow for predictable spectroscopic signatures.
-
¹H NMR : The proton spectrum is expected to be relatively simple. The key signal would be for the single proton at the C-2 position, which would appear as a singlet. The aromatic protons on the benzene ring would exhibit complex splitting patterns in the aromatic region of the spectrum.
-
¹³C NMR : The carbon spectrum would show distinct signals for the two carbonyl carbons (C=O), the bromine-bearing carbon (C-Br), and the carbons of the aromatic ring.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the range of 1690-1730 cm⁻¹. Aromatic C-H stretching can also be observed.[5]
-
Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity (M+ and M+2). The molecular ion peak would be observed at m/z 224 and 226.
Generalized Protocol for Spectroscopic Data Acquisition
-
Sample Preparation : For NMR, dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). For IR, the solid sample can be analyzed as a KBr pellet or as a thin film.
-
NMR Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire ¹H and ¹³C spectra using standard pulse sequences.
-
-
IR Acquisition :
-
Prepare the sample according to the instrument's requirements (e.g., press a KBr pellet).
-
Place the sample in the IR beam and acquire the spectrum.
-
-
MS Acquisition :
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization).
-
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is largely dictated by the bromine atom at the C-2 position, which is alpha to two electron-withdrawing carbonyl groups. This structural arrangement makes the C-2 position highly reactive.
The parent compound, 1,3-indandione, has an acidic methylene group at C-2, which readily undergoes reactions like bromination to form 2-bromo and 2,2-dibromo derivatives.[6] The bromine atom in this compound serves as a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions.
This reactivity is exploited in the synthesis of a variety of heterocyclic compounds. For instance, it undergoes cyclocondensation reactions with nucleophiles like 2-aminobenzenethiols to form complex fused ring systems such as benzo[b]indeno[1,2-e][1][7]thiazin-11(10aH)-ones.[8][9]
Caption: General reaction scheme illustrating the synthetic utility of the title compound.
Synthesis Protocol
This compound is typically synthesized by the direct bromination of 1,3-indandione.
Experimental Protocol: Bromination of 1,3-Indandione
-
Dissolution : Dissolve 1,3-indandione in a suitable solvent, such as chloroform or acetic acid.
-
Bromination : Slowly add a solution of bromine (Br₂) in the same solvent to the 1,3-indandione solution at room temperature with constant stirring.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification : The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry : The indane-1,3-dione scaffold is present in a wide range of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antibacterial properties.[10] Derivatives have been investigated as potential tyrosinase inhibitors and for their activity against β-amyloid aggregation.[5] this compound serves as a key intermediate for accessing novel derivatives for drug discovery programs.
-
Organic Synthesis : It is used in the synthesis of complex heterocyclic systems and as a precursor for other functionalized indandiones.[2][8][9]
-
Agrochemicals : Derivatives of 1,3-indandione, such as pindone and chlorophacinone, are potent rodenticides that act as vitamin K antagonists.[6]
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards. The following information is based on available safety data sheets.
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[1][3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[3] |
| Eye Irritation | Causes serious eye irritation.[1][3] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[3] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[3] |
References
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2-bromoindene-1,3-dione | CAS#:7319-63-3 | Chemsrc. (URL: [Link])
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An In-Depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-1H-indene-1,3(2H)-dione, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and applications, with a focus on its role in drug development.
Section 1: Core Properties of this compound
This compound, also known as 2-bromoindan-1,3-dione, is a halogenated derivative of 1H-indene-1,3(2H)-dione. The introduction of a bromine atom at the 2-position significantly influences its reactivity and biological activity.
1.1. Molecular and Physicochemical Data
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅BrO₂ | |
| Molecular Weight | 225.04 g/mol | |
| CAS Number | 7319-63-3 | |
| Appearance | Cream Solid | |
| Density | 1.787 g/cm³ |
1.2. Structural Representation
The chemical structure of this compound is crucial for understanding its reactivity.
dot graph "2_Bromo_1H_indene_1_3_2H_dione_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; bb [label=""]; cc [label=""]; dd [label=""]; ee [label=""]; ff [label=""]; gg [label=""]; hh [label=""]; ii [label=""]; jj [label=""]; kk [label=""]; ll [label=""]; mm [label=""]; nn [label=""]; oo [label=""]; pp [label=""]; qq [label=""]; rr [label=""]; ss [label=""]; tt [label=""]; uu [label=""]; vv [label=""]; ww [label=""]; xx [label=""]; yy [label=""]; zz [label=""]; aaa [label=""]; bbb [label=""]; ccc [label=""]; ddd [label=""]; eee [label=""]; fff [label=""]; ggg [label=""]; hhh [label=""]; iii [label=""]; jjj [label=""]; kkk [label=""]; lll [label=""]; mmm [label=""]; nnn [label=""]; ooo [label=""]; ppp [label=""]; qqq [label=""]; rrr [label=""]; sss [label=""]; ttt [label=""]; uuu [label=""]; vvv [label=""]; www [label=""]; xxx [label=""]; yyy [label=""]; zzz [label=""]; a1 [label=""]; b1 [label=""]; c1 [label=""]; d1 [label=""]; e1 [label=""]; f1 [label=""]; g1 [label=""]; h1 [label=""]; i1 [label=""]; j1 [label=""]; k1 [label=""]; l1 [label=""]; m1 [label=""]; n1 [label=""]; o1 [label=""]; p1 [label=""]; q1 [label=""]; r1 [label=""]; s1 [label=""]; t1 [label=""]; u1 [label=""]; v1 [label=""]; w1 [label=""]; x1 [label=""]; y1 [label=""]; z1 [label=""]; a2 [label=""]; b2 [label=""]; c2 [label=""]; d2 [label=""]; e2 [label=""]; f2 [label=""]; g2 [label=""]; h2 [label=""]; i2 [label=""]; j2 [label=""]; k2 [label=""]; l2 [label=""]; m2 [label=""]; n2 [label=""]; o2 [label=""]; p2 [label=""]; q2 [label=""]; r2 [label=""]; s2 [label=""]; t2 [label=""]; u2 [label=""]; v2 [label=""]; w2 [label=""]; x2 [label=""]; y2 [label=""]; z2 [label=""]; a3 [label=""]; b3 [label=""]; c3 [label=""]; d3 [label=""]; e3 [label=""]; f3 [label=""]; g3 [label=""]; h3 [label=""]; i3 [label=""]; j3 [label=""]; k3 [label=""]; l3 [label=""]; m3 [label=""]; n3 [label=""]; o3 [label=""]; p3 [label=""]; q3 [label=""]; r3 [label=""]; s3 [label=""]; t3 [label=""]; u3 [label=""]; v3 [label=""]; w3 [label=""]; x3 [label=""]; y3 [label=""]; z3 [label=""]; a4 [label=""]; b4 [label=""]; c4 [label=""]; d4 [label=""]; e4 [label=""]; f4 [label=""]; g4 [label=""]; h4 [label=""]; i4 [label=""]; j4 [label=""]; k4 [label=""]; l4 [label=""]; m4 [label=""]; n4 [label=""]; o4 [label=""]; p4 [label=""]; q4 [label=""]; r4 [label=""]; s4 [label=""]; t4 [label=""]; u4 [label=""]; v4 [label=""]; w4 [label=""]; x4 [label=""]; y4 [label=""]; z4 [label=""]; a5 [label=""]; b5 [label=""]; c5 [label=""]; d5 [label=""]; e5 [label=""]; f5 [label=""]; g5 [label=""]; h5 [label=""]; i5 [label=""]; j5 [label=""]; k5 [label=""]; l5 [label=""]; m5 [label=""]; n5 [label=""]; o5 [label=""]; p5 [label=""]; q5 [label=""]; r5 [label=""]; s5 [label=""]; t5 [label=""]; u5 [label=""]; v5 [label=""]; w5 [label=""]; x5 [label=""]; y5 [label=""]; z5 [label=""]; a6 [label=""]; b6 [label=""]; c6 [label=""]; d6 [label=""]; e6 [label=""]; f6 [label=""]; g6 [label=""]; h6 [label=""]; i6 [label=""]; j6 [label=""]; k6 [label=""]; l6 [label=""]; m6 [label=""]; n6 [label=""]; o6 [label=""]; p6 [label=""]; q6 [label=""]; r6 [label=""]; s6 [label=""]; t6 [label=""]; u6 [label=""]; v6 [label=""]; w6 [label=""]; x6 [label=""]; y6 [label=""]; z6 [label=""]; a7 [label=""]; b7 [label=""]; c7 [label=""]; d7 [label=""]; e7 [label=""]; f7 [label=""]; g7 [label=""]; h7 [label=""]; i7 [label=""]; j7 [label=""]; k7 [label=""]; l7 [label=""]; m7 [label=""]; n7 [label=""]; o7 [label=""]; p7 [label=""]; q7 [label=""]; r7 [label=""]; s7 [label=""]; t7 [label=""]; u7 [label=""]; v7 [label=""]; w7 [label=""]; x7 [label=""]; y7 [label=""]; z7 [label=""]; a8 [label=""]; b8 [label=""]; c8 [label=""]; d8 [label=""]; e8 [label=""]; f8 [label=""]; g8 [label=""]; h8 [label=""]; i8 [label=""]; j8 [label=""]; k8 [label=""]; l8 [label=""]; m8 [label=""]; n8 [label=""]; o8 [label=""]; p8 [label=""]; q8 [label=""]; r8 [label=""]; s8 [label=""]; t8 [label=""]; u8 [label=""]; v8 [label=""]; w8 [label=""]; x8 [label=""]; y8 [label=""]; z8 [label=""]; a9 [label=""]; b9 [label=""]; c9 [label=""]; d9 [label=""]; e9 [label=""]; f9 [label=""]; g9 [label=""]; h9 [label=""]; i9 [label=""]; j9 [label=""]; k9 [label=""]; l9 [label=""]; m9 [label=""]; n9 [label=""]; o9 [label=""]; p9 [label=""]; q9 [label=""]; r9 [label=""]; s9 [label=""]; t9 [label=""]; u9 [label=""]; v9 [label=""]; w9 [label=""]; x9 [label=""]; y9 [label=""]; z9 [label=""]; a0 [label=""]; b0 [label=""]; c0 [label=""]; d0 [label=""]; e0 [label=""]; f0 [label=""]; g0 [label=""]; h0 [label=""]; i0 [label=""]; j0 [label=""]; k0 [label=""]; l0 [label=""]; m0 [label=""]; n0 [label=""]; o0 [label=""]; p0 [label=""]; q0 [label=""]; 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q244 [label=""]; r244 [label=""]; s244 [label=""]; t244 [label=""]; u244 [label=""]; v244 [label=""]; w244 [label=""]; x244 [label=""]; y244 [label=""]; z244 [label=""]; a245 [label=""]; b245 [label=""]; c245 [label=""]; d245 [label=""]; e245 [label=""]; f245 [label=""]; g245 [label=""]; h245 [label=""]; i245 [label=""]; j245 [label=""]; k245 [label=""]; l245 [label=""]; m245 [label=""]; n245 [label=""]; o245 [label=""]; p245 [label=""]; q245 [label=""]; r245 [label=""]; s245 [label=""]; t245 [label=""]; u245 [label=""]; v245 [label=""]; w245 [label=""]; x245 [label=""]; y245 [label=""]; z245 [label=""]; a246 [label=""]; b246 [label=""]; c246 [label=""]; d246 [label=""]; e246 [label=""]; f246 [label=""]; g246 [label=""]; h246 [label=""]; i246 [label=""]; j246 [label=""]; k246 [label=""]; l246 [label=""]; m246 [label=""]; n246 [label=""]; o246 [label=""]; p246 [label=""]; q246 [label=""]; r246 [label=""]; s246 [label=""]; t246 [label=""]; u246 [label=""]; v246 [label=""]; w246 [label=""]; x246 [label=""]; y246 [label=""]; z246 [label=""]; a247 [label=""]; b247 [label=""]; c247 [label=""]; d247 [label=""]; e247 [label=""]; f247 [label=""]; g247 [label=""]; h247 [label=""]; i247 [label=""]; j247 [label=""]; k247 [label=""]; l247 [label=""]; m247 [label=""]; n247 [label=""]; o247 [label=""]; p247 [label=""]; q247 [label=""]; r247 [label=""]; s247 [label=""]; t247 [label=""]; u247 [label=""]; v247 [label=""]; w247 [label=""]; x247 [label=""]; y247 [label=""]; z247 [label=""]; a248 [label=""]; b248 [label=""]; c248 [label=""]; d248 [label=""]; e248 [label=""]; f248 [label=""]; g248 [label=""]; h248 [label=""]; i248 [label=""]; j248 [label=""]; k248 [label=""]; l248 [label=""]; m248 [label=""]; n248 [label=""]; o248 [label=""]; p248 [label=""]; q248 [label=""]; r248 [label=""]; s248 [label=""]; t248 [label=""]; u248 [label=""]; v248 [label=""]; w248 [label=""]; x248 [label=""]; y248 [label=""]; z248 [label=""]; a249 [label=""]; b249 [label=""]; c249 [label=""]; d249 [label=""]; e249 [label=""]; f249 [label=""]; g249 [label=""]; h249 [label=""]; i249 [label=""]; j249 [label=""]; k249 [label=""]; l249 [label=""]; m249 [label=""]; n249 [label=""]; o249 [label=""]; p249 [label=""]; q249 [label=""]; r249 [label=""]; s249 [label=""]; t249 [label=""]; u249 [label=""]; v249 [label=""]; w249 [label=""]; x249 [label=""]; y249 [label=""]; z249 [label=""]; a250 [label=""]; b250 [label=""]; c250 [label=""]; d250 [label=""]; e250 [label=""]; f250 [label=""]; g250 [label=""]; h250 [label=""]; i250 [label=""]; j250 [label=""]; k250 [label=""]; l250 [label=""]; m250 [label=""]; n250 [label=""]; o250 [label=""]; p250 [label=""]; q250 [label=""]; r250 [label=""]; s250 [label=""]; t250 [label=""]; u250 [label=""]; v250 [label=""]; w250 [label=""]; x250 [label=""]; y250 [label=""]; z250 [label=""]; a251 [label=""]; b251 [label=""]; c251 [label=""]; d251 [label=""]; e251 [label=""]; f251 [label=""]; g251 [label=""]; h251 [label=""]; i251 [label=""]; j251 [label=""]; k251 [label=""]; l251 [label=""]; m251 [label=""]; n251 [label=""]; o251 [label=""]; p251 [label=""]; q251 [label=""]; r251 [label=""]; s251 [label=""]; t251 [label=""]; u251 [label=""]; v251 [label=""]; w251 [label=""]; x251 [label=""]; y251 [label=""]; z251 [label=""]; a252 [label=""]; b252 [label=""]; c252 [label=""]; d252 [label=""]; e252 [label=""]; f252 [label=""]; g252 [label=""]; h252 [label=""]; i252 [label=""]; j252 [label=""]; k252 [label=""]; l252 [label=""]; m252 [label=""]; n252 [label=""]; o252 [label=""]; p252 [label=""]; q252 [label=""]; r252 [label=""]; s252 [label=""]; t252 [label=""]; u252 [label=""]; v252 [label=""]; w252 [label=""]; x252 [label=""]; y252 [label=""]; z252 [label=""]; a253 [label=""]; b253 [label=""]; c253 [label=""]; d253 [label=""]; e253 [label=""]; f253 [label=""]; g253 [label=""]; h253 [label=""]; i253 [label=""]; j253 [label=""]; k253 [label=""]; l253 [label=""]; m253 [label=""]; n253 [label=""]; o253 [label=""]; p253 [label=""]; q253 [label=""]; r253 [label=""]; s253 [label=""]; t253 [label=""]; u253 [label=""]; v253 [label=""]; w253 [label=""]; x253 [label=""]; y253 [label=""]; z253 [label=""]; a254 [label=""]; b254 [label=""]; c254 [label=""]; d254 [label=""]; e254 [label=""]; f254 [label=""]; g254 [label=""]; h254 [label=""]; i254 [label=""]; j254 [label=""]; k254 [label=""]; l254 [label=""]; m254 [label=""]; n254 [label=""]; o254 [label=""]; p254 [label=""]; q254 [label=""]; r254 [label=""]; s254 [label=""]; t254 [label=""]; u254 [label=""]; v254 [label=""]; w254 [label=""]; x254 [label=""]; y254 [label=""]; z254 [label=""]; a255 [label=""]; b255 [label=""]; c255 [label=""]; d255 [label=""]; e255 [label=""]; f255 [label=""]; g255 [label=""]; h255 [label=""]; i255 [label=""]; j255 [label=""]; k255 [label=""]; l255 [label=""]; m255 [label=""]; n255 [label=""]; o255 [label=""]; p255 [label=""]; q255 [label=""]; r255 [label=""]; s255 [label=""]; t255 [label=""]; u255 [label=""]; v255 [label=""]; w255 [label=""]; x255 [label=""]; y255 [label=""]; z255 [label=""]; a256 [label=""]; b256 [label=""]; c256 [label=""]; d256 [label=""]; e256 [label=""]; f256 [label=""]; g256 [label=""]; h256 [label=""]; i256 [label=""]; j256 [label=""]; k256 [label=""]; l256 [label=""]; m256 [label=""]; n256 [label=""]; o256 [label=""]; p256 [label=""]; q256 [label=""]; r256 [label=""]; s256 [label=""]; t256 [label=""]; u256 [label=""]; v256 [label=""]; w256 [label=""]; x256 [label=""]; y256 [label=""]; z256 [label=""]; a257 [label=""]; b257 [label=""]; c257 [label=""]; d257 [label=""]; e257 [label=""]; f257 [label=""]; g257 [label=""]; h257 [label=""]; i257 [label=""]; j257 [label=""]; k257 [label=""]; l257 [label=""]; m257 [label=""]; n257 [label=""]; o257 [label=""]; p257 [label=""]; q257 [label=""]; r257 [label=""]; s257 [label=""]; t257 [label=""]; u257 [label=""]; v257 [label=""]; w257 [label=""]; x257 [label=""]; y257 [label=""]; z257 [label=""]; a258 [label=""]; b258 [label=""]; c258 [label=""]; d258 [label=""]; e258 [label=""]; f258 [label=""]; g258 [label=""]; h258 [label=""]; i258 [label=""]; j258 [label=""]; k258 [label=""]; l258 [label=""]; m258 [label=""]; n258 [label=""]; o258 [label=""]; p258 [label=""]; q258 [label=""]; r258 [label=""]; s258 [label=""]; t258 [label=""]; u258 [label=""]; v258 [label=""]; w258 [label=""]; x258 [label=""]; y258 [label=""]; z258 [label=""]; a259 [label=""]; b259 [label=""]; c259 [label=""]; d
A Technical Guide to the Spectral Analysis of 2-Bromo-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the spectroscopic data for 2-Bromo-1H-indene-1,3(2H)-dione, a significant compound in synthetic chemistry and drug discovery. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition, empowering researchers to confidently identify and characterize this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid bicyclic structure with a bromine atom at the 2-position. This substitution pattern significantly influences its electronic environment and, consequently, its interaction with electromagnetic radiation, giving rise to a unique spectroscopic fingerprint.
Molecular Properties [1][2][3][4]
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol |
| CAS Number | 7319-63-3 |
A comprehensive analysis of this compound involves a suite of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Caption: Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite these vibrations, providing valuable information about the functional groups present. For this compound, the most prominent features will be the carbonyl (C=O) stretching vibrations.
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740-1710 | Strong | Asymmetric and symmetric C=O stretching of the β-diketone |
| ~1600-1580 | Medium | C=C stretching of the aromatic ring |
| ~770-730 | Strong | C-H out-of-plane bending of the ortho-disubstituted benzene ring |
| ~700-600 | Medium | C-Br stretching |
The presence of two carbonyl groups in the five-membered ring leads to coupled vibrations, often resulting in two distinct, strong absorption bands. The exact positions can be influenced by the solvent used for analysis.[5]
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum with an empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected Spectral Features:
-
Aromatic Protons (δ 7.8-8.1 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in this region. Due to the electron-withdrawing effect of the adjacent carbonyl groups, these protons are deshielded and resonate at a relatively high chemical shift.
-
Methine Proton (δ ~4.5-5.0 ppm): The single proton at the 2-position, adjacent to the bromine and two carbonyl groups, is significantly deshielded and is expected to appear as a singlet.
¹³C NMR Spectroscopy
Expected Spectral Features:
-
Carbonyl Carbons (δ ~190-200 ppm): The two carbonyl carbons are highly deshielded and will appear at the downfield end of the spectrum.
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will resonate in this region. The quaternary carbons to which the carbonyl groups are attached will likely have different chemical shifts from the protonated aromatic carbons.
-
Methine Carbon (δ ~40-50 ppm): The carbon at the 2-position, bonded to the bromine atom, will appear in this region.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data for both ¹H and ¹³C spectra. Reference the spectra to the TMS signal.
Mass Spectrometry
Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the presence of bromine is a key diagnostic feature.
Expected Spectral Features:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. There will be two peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M⁺) and one for the isotope ⁸¹Br (M+2). For C₉H₅BrO₂, the expected m/z values would be around 224 and 226.
-
Key Fragmentation Patterns:
-
Loss of Br: A significant fragment will likely correspond to the loss of the bromine radical, resulting in a peak at m/z ~145.
-
Loss of CO: Subsequent loss of one or two carbonyl groups (as CO, 28 Da) from the fragments is also a common pathway for such compounds.
-
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate positively charged ions.
-
Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Figure 2: A summary of the expected key features in the IR, NMR, and mass spectra of this compound.
Conclusion
The combination of IR, NMR, and mass spectrometry provides a powerful toolkit for the unambiguous identification and structural elucidation of this compound. By understanding the expected spectral features and employing standardized experimental protocols, researchers can ensure the quality and reliability of their analytical data, which is paramount in the fields of chemical synthesis and drug development.
References
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An In-depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1H-indene-1,3(2H)-dione is a halogenated derivative of 1,3-indandione, a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the active methylene bridge offers a versatile synthetic handle for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and potential pharmacological applications of this compound, drawing upon the extensive research into the parent 1,3-indandione framework. It also outlines essential safety and handling protocols, providing a complete resource for researchers exploring the potential of this intriguing molecule.
Introduction: The Significance of the 1,3-Indandione Scaffold
The 1,3-indandione core is a prominent structural motif found in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticoagulant, and antimicrobial effects.[1][3] The unique electronic and structural features of the 1,3-indandione system, particularly the reactive methylene group at the 2-position, make it an attractive starting point for the synthesis of diverse molecular architectures. The introduction of a bromine atom at this position to form this compound further enhances its utility as a synthetic intermediate, opening up avenues for a variety of chemical transformations.
Physicochemical Properties
| Property | Value (for 1,3-Indandione) | Reference |
| Molecular Formula | C9H6O2 | |
| Molecular Weight | 146.14 g/mol | |
| Appearance | Colorless or white solid | [4] |
| Melting Point | 129-132 °C | [4] |
| Solubility | Slightly soluble in water | [4] |
For this compound, the molecular weight would be increased by the mass of a bromine atom minus the mass of a hydrogen atom. The presence of the bromine atom may also influence its melting point and solubility.
Synthesis and Experimental Protocols
The primary route to this compound involves the direct bromination of the parent 1,3-indandione. The acidic nature of the protons at the C-2 position makes this site susceptible to electrophilic substitution.[4]
Synthesis of the Precursor: 1,3-Indandione
A common method for the preparation of 1,3-indandione involves the condensation of phthalate compounds with malonate compounds, followed by hydrolysis and decarboxylation.[5]
Bromination of 1,3-Indandione
The bromination of 1,3-indandione readily occurs at the 2-position.[4]
Reaction:
Step-by-Step Protocol:
-
Dissolve 1,3-indandione in a suitable inert solvent, such as chloroform or glacial acetic acid.
-
Slowly add a stoichiometric amount of bromine (Br2) to the solution at room temperature with constant stirring.
-
The reaction progress can be monitored by the disappearance of the bromine color.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Solvent: An inert solvent is chosen to avoid side reactions with bromine.
-
Stoichiometry: A 1:1 molar ratio of 1,3-indandione to bromine is used to favor mono-bromination.
-
Temperature: The reaction is typically carried out at room temperature to control the reaction rate and prevent potential side reactions.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The bromine atom at the C-2 position of this compound serves as a good leaving group, making this position highly susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.
Nucleophilic Substitution Reactions
This compound can react with various nucleophiles, such as amines, thiols, and alkoxides, to yield 2-substituted-1,3-indandione derivatives.[6] These reactions are fundamental to building molecular complexity from this scaffold.
Caption: General scheme of nucleophilic substitution at the C-2 position.
Knoevenagel Condensation
While the primary reactivity of the 2-bromo derivative is substitution, the parent 1,3-indandione scaffold is well-known to undergo Knoevenagel condensation with aldehydes and ketones.[2][7] This reaction typically occurs under basic conditions and leads to the formation of 2-arylidene-1,3-indandiones, which themselves have shown interesting biological activities.[8]
Potential Pharmacological Applications
The therapeutic potential of this compound lies in its ability to serve as a precursor for a variety of derivatives with potential biological activities. The 1,3-indandione scaffold is a known pharmacophore with a broad range of activities.
-
Anti-inflammatory and Analgesic Activity: Derivatives of 2-aryl-1,3-indandione have been shown to possess anti-inflammatory and analgesic properties.[3]
-
Anticoagulant Effects: Certain indandione derivatives are known for their anticoagulant effects.[3]
-
Acetylcholinesterase (AChE) Inhibition: Some 1,3-indandione derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[9]
-
Antimicrobial and Antioxidant Activity: Novel 1,3-indandione derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties.[7]
-
Antiplatelet Aggregation: Certain 1,3-indandione derivatives have demonstrated inhibitory effects on platelet aggregation.[10]
The presence of the bromine atom in this compound provides a strategic point for the introduction of various pharmacophoric groups to modulate and enhance these biological activities.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives. While specific toxicity data for this compound is limited, information for related compounds provides guidance.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[11]
-
In case of skin contact: Wash off with soap and plenty of water.[11]
-
If inhaled: Move the person into fresh air.[14]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[14]
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from 1,3-indandione and the reactivity of the C-Br bond make it an attractive building block for creating diverse libraries of compounds. The established pharmacological importance of the 1,3-indandione scaffold provides a strong rationale for the further exploration of its 2-bromo derivative in the quest for novel therapeutic agents. Researchers are encouraged to investigate the full potential of this versatile molecule while adhering to strict safety protocols.
References
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- Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittel-Forschung, 25(6), 873-877.
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- Pigot, C., et al. (2021).
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Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione. Retrieved from [Link]
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An In-Depth Technical Guide on the Safety and Handling of 2-Bromo-1H-indene-1,3(2H)-dione
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Bromo-1H-indene-1,3(2H)-dione (CAS No. 7319-63-3). As a reactive intermediate, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheet (SDS) information to provide in-depth context and causality for the recommended procedures, grounded in the principles of chemical reactivity and toxicology.
Section 1: Chemical and Physical Profile
This compound, also known as 2-bromo-1,3-indandione, is a light yellow solid organic compound. Its utility in organic synthesis, particularly in the development of pharmaceutical and dye intermediates, stems from the reactivity of the bromine atom positioned alpha to two carbonyl groups.
Chemical Structure and Identification
The structure of this compound is characterized by an indane-1,3-dione backbone with a bromine substituent at the 2-position. This positioning makes the alpha-carbon electron-deficient and susceptible to nucleophilic attack, a key feature of its synthetic utility and a primary driver of its biological reactivity.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| CAS Number | 7319-63-3 | |
| Molecular Formula | C₉H₅BrO₂ | [1][2] |
| Molecular Weight | 225.04 g/mol | [1][2] |
| Appearance | Light yellow solid | |
| Melting Point | 118-120 °C | [3] |
| Boiling Point | 334.9 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.787 g/cm³ (Predicted) | [3] |
Section 2: Hazard Identification and Toxicological Insights
The primary hazards associated with this compound are its irritant properties and its classification as an alkylating agent.
GHS Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
The corresponding signal word is Warning .
Mechanistic Basis of Toxicity: An Alkylating Agent
The toxicity of α-halo ketones, such as this compound, is largely attributed to their nature as alkylating agents.[2] The electron-withdrawing carbonyl groups enhance the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack by biological macromolecules like DNA and proteins. This covalent modification can disrupt cellular function, leading to irritation, and potentially more severe long-term effects with prolonged or high-level exposure. It is this reactivity that also makes it a useful synthetic building block.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety, incorporating engineering controls, appropriate PPE, and standardized procedures, is essential when working with this compound.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid, as well as any reactions involving this compound, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk.
-
Hand Protection: Nitrile gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving may be appropriate for larger quantities or prolonged handling.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Section 4: Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
The recommended storage temperature is typically refrigerated (2-8°C) to minimize degradation.
Disposal
-
All waste containing this compound, including contaminated PPE and disposable labware, must be disposed of as hazardous chemical waste.
-
Waste streams should be segregated as halogenated organic waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Section 5: Reactivity and Incompatibilities
The dicarbonyl and alpha-bromo functionalities dictate the reactivity profile of this molecule.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. The acidic nature of the alpha-proton can lead to reactions with bases, while the electrophilic carbon can react with various nucleophiles.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas. In the event of a fire, the release of hydrogen bromide is a significant concern.
Section 6: Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
For any spill, the primary objectives are to prevent exposure and contain the spread of the material.
-
Minor Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
-
Given its reactivity as an alkylating agent, a decontamination step using a solution of sodium thiosulfate may be considered to neutralize any remaining reactive material on surfaces after the bulk of the spill has been cleaned up.
References
-
Chemsrc. (n.d.). 2-bromoindene-1,3-dione. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
- Stec, A. A., & Hull, T. R. (2011). Assessment of the fire toxicity of building insulation materials. Energy and Buildings, 43(2-3), 498-506.
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Provencher, P., & Love, J. A. (2015). Chemical Indicator for Alkylating Agents. ChemistryViews. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Spills and Emergencies. Radiation Safety. Retrieved from [Link]
Sources
The Multifaceted Biological Activities of Indane-1,3-dione Derivatives: A Technical Guide for Drug Discovery Professionals
The indane-1,3-dione scaffold, a unique bicyclic β-diketone, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, key experimental evaluation techniques, and future perspectives. The inherent versatility of the indane-1,3-dione core allows for extensive chemical modification, leading to compounds with anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6]
Section 1: Anticoagulant Activity - A Legacy of Vitamin K Antagonism
The most historically significant biological activity of indane-1,3-dione derivatives is their anticoagulant effect. These compounds function as potent inhibitors of the vitamin K cycle, a critical pathway for the synthesis of several clotting factors in the liver.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKORC1)
Indane-1,3-dione derivatives exert their anticoagulant effect by competitively inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[7] This enzyme is essential for the regeneration of the active, reduced form of vitamin K (vitamin K hydroquinone) from its inactive epoxide form. Vitamin K hydroquinone is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational modification of vitamin K-dependent clotting factors II, VII, IX, and X. By blocking VKORC1, indane-1,3-dione derivatives deplete the pool of active vitamin K, leading to the production of under-carboxylated, non-functional clotting factors and thereby reducing the coagulability of the blood.
Signaling Pathway: Vitamin K Cycle Inhibition by Indane-1,3-dione Derivatives
Caption: Inhibition of VKORC1 by indane-1,3-dione derivatives disrupts the Vitamin K cycle.
Experimental Evaluation: Prothrombin Time (PT) Assay
The anticoagulant activity of indane-1,3-dione derivatives is primarily assessed using the prothrombin time (PT) assay. This test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.
Step-by-Step Protocol: Prothrombin Time (PT) Assay
-
Blood Collection: Collect a blood sample in a tube containing 3.2% buffered sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.[8][9]
-
Plasma Preparation: Centrifuge the blood sample at 2500xg for 15 minutes to obtain platelet-poor plasma.[9]
-
Reagent and Sample Preparation: Pre-warm the PT reagent (containing thromboplastin and calcium) and the plasma sample to 37°C.[9][10]
-
Clotting Initiation: Pipette 100 µL of the pre-warmed plasma into a test tube. Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.[9][10]
-
Time Measurement: Record the time in seconds for a fibrin clot to form. This is the prothrombin time.[9][11]
-
Data Analysis: Compare the PT of the test compound-treated plasma to that of a control plasma. A prolonged PT indicates anticoagulant activity. Results are often expressed as the International Normalized Ratio (INR) for clinical monitoring.[11]
Section 2: Anticancer Activity - Inducing Cell Death in Malignant Cells
A growing body of evidence highlights the potential of indane-1,3-dione derivatives as anticancer agents.[2][4][12] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through multiple mechanisms.[12]
Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest
The anticancer activity of many indane-1,3-dione derivatives is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[12][13]
-
Apoptosis Induction: Some derivatives trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to cell death.[13]
-
Cell Cycle Arrest: Certain indane-1,3-dione compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from proliferating.[13]
-
Reactive Oxygen Species (ROS) Generation: Some derivatives have been found to induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[12]
Experimental Workflow: Evaluating Anticancer Activity
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications | MDPI [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
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- 6. eurekaselect.com [eurekaselect.com]
- 7. Synergy of Mutation-Induced Effects in Human Vitamin K Epoxide Reductase: Perspectives and Challenges for Allo-Network Modulator Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Bromo-1H-indene-1,3(2H)-dione in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic applications of 2-Bromo-1H-indene-1,3(2H)-dione, a versatile and highly reactive building block in modern organic synthesis. The unique electronic and steric properties imparted by the bromine atom at the active methylene position of the indane-1,3-dione scaffold render it an exceptional substrate for a variety of transformations. This document delves into the fundamental principles governing its reactivity and offers detailed, field-proven protocols for its application in the synthesis of complex heterocyclic systems, spirocyclic frameworks, and in advanced carbon-carbon bond-forming reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable reagent.
Introduction: The Unique Reactivity of this compound
This compound, a derivative of the well-known indane-1,3-dione core, is a crystalline solid that has garnered significant attention as a versatile intermediate in organic synthesis. The indane-1,3-dione moiety itself is a privileged scaffold, appearing in numerous biologically active compounds and functional materials. The introduction of a bromine atom at the C2 position dramatically influences the molecule's reactivity in several key ways:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the two adjacent carbonyl groups, combined with the inductive effect of the bromine atom, renders the C2 carbon highly electrophilic. This makes it an excellent target for a wide range of nucleophiles.
-
A Versatile Leaving Group: The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
-
Gateway to Further Functionalization: The carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, and alkynyl moieties.
This combination of features allows for the strategic construction of complex molecular architectures from a readily accessible starting material.
Safety and Handling
While a specific safety data sheet for this compound is not universally available, data from analogous compounds such as 2-bromo-1-indanone and 2,2-dibromo-1H-indene-1,3(2H)-dione suggest that it should be handled with care.[1][2]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile rubber is a suitable choice).[1]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Hazard Statements (Anticipated): Based on related compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Synthetic Applications and Protocols
Synthesis of Fused Heterocyclic Systems
A prominent application of this compound is in the construction of nitrogen- and sulfur-containing heterocyclic scaffolds, many of which are of medicinal interest. The general strategy involves a nucleophilic substitution followed by an intramolecular cyclization.
This protocol describes the synthesis of fused benzothiazine systems through the reaction of this compound with 2-aminothiophenol derivatives.
Reaction Causality: The reaction is initiated by the nucleophilic attack of the thiol group of 2-aminothiophenol on the electrophilic C2 carbon of the indenedione, displacing the bromide. The subsequent intramolecular condensation between the amine and one of the carbonyl groups leads to the final fused heterocyclic product. The choice of a polar protic solvent like ethanol facilitates the reaction by solvating the ionic intermediates.
Protocol 1: Synthesis of Indeno[1,2-b][4][5]benzothiazin-11(10aH)-one
Materials:
-
This compound
-
2-Aminothiophenol
-
Anhydrous Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous ethanol (20 mL).
-
Add 2-aminothiophenol (1.1 mmol) to the solution. A catalytic amount of triethylamine (0.1 mmol) can be added to facilitate the initial nucleophilic substitution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure indeno[1,2-b][4][5]benzothiazin-11(10aH)-one.
Expected Yield: 70-85%[5]
Workflow Diagram:
Caption: Workflow for the synthesis of Indeno[1,2-b][4][5]benzothiazin-11(10aH)-one.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of C-C bonds. This allows for the introduction of various substituents at the 2-position, significantly expanding the molecular diversity accessible from this starting material.
The Suzuki-Miyaura coupling enables the synthesis of 2-aryl-1H-indene-1,3(2H)-diones, which are precursors to a wide range of biologically active molecules.
Reaction Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a boronic acid derivative (activated by a base), and finally reductive elimination to yield the 2-arylated product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
Protocol 2: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-phenyl-1H-indene-1,3(2H)-dione.
Expected Yield: Moderate to good yields are expected, though specific yields for this substrate are not widely reported.
Reaction Mechanism Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling provides access to 2-alkynyl-1H-indene-1,3(2H)-diones, which are valuable precursors for further transformations, including cycloaddition reactions.
Reaction Causality: This reaction involves a palladium-catalyzed coupling of a terminal alkyne with the aryl/vinyl halide. A copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Protocol 3: Synthesis of 2-(Phenylethynyl)-1H-indene-1,3(2H)-dione
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (15 mL).
-
Add phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Expected Yield: Good yields are generally achievable for Sonogashira couplings.
Data Summary
| Reaction Type | Key Reagents | Catalyst/Conditions | Product Class | Typical Yields | Reference |
| Heterocycle Synthesis | 2-Aminothiophenol | Reflux in Ethanol | Indeno[1,2-b][4][5]benzothiazines | 70-85% | [5] |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 90 °C | 2-Aryl-1,3-indandiones | Moderate-Good | General Protocol |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 2-Alkynyl-1,3-indandiones | Good | General Protocol |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its unique electronic and structural features allow for a wide range of transformations, including the synthesis of complex heterocyclic and spirocyclic systems, as well as functionalization via modern cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this powerful building block in their own research endeavors, particularly in the fields of medicinal chemistry and materials science. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecular entities with significant biological and material properties.
References
- Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer c
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. (URL: [Link])
- Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols.
-
Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. (URL: [Link])
- SAFETY DATA SHEET - 2-Bromo-1-indanone. Thermo Fisher Scientific. (URL not available)
-
Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
-
2,2-dibromo-1H-indene-1,3(2H)-dione Safety Data Sheet. LookChem. (URL: [Link])
-
Suzuki Reaction. Organic Chemistry Portal. (URL: [Link])
Sources
- 1. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
reaction of 2-Bromo-1,3-indandione with nucleophiles.
An In-Depth Guide to the Synthetic Utility of 2-Bromo-1,3-indandione with Nucleophilic Reagents
Abstract
2-Bromo-1,3-indandione is a highly versatile electrophilic building block in modern organic synthesis. The strategic placement of a bromine atom at the C2 position, activated by two flanking carbonyl groups, renders it exceptionally susceptible to nucleophilic attack. This reactivity profile allows for the facile introduction of a wide array of functional groups, leading to the synthesis of diverse 2-substituted-1,3-indandione derivatives. These derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This comprehensive guide provides an in-depth exploration of the reaction of 2-bromo-1,3-indandione with various nucleophiles, detailing reaction mechanisms, offering field-proven experimental protocols, and summarizing key reaction data to empower researchers in drug discovery and chemical development.
Core Principles: Understanding the Reactivity of 2-Bromo-1,3-indandione
The synthetic utility of 2-bromo-1,3-indandione hinges on the electronic properties of its core structure. The indan-1,3-dione framework contains an active methylene group at the C2 position. Bromination of this position creates a potent electrophile.
Key Mechanistic Pillars:
-
Electrophilic Activation: The two electron-withdrawing carbonyl groups inductively polarize the C2-Br bond, making the C2 carbon highly electron-deficient and an excellent target for nucleophiles.
-
Leaving Group Potential: The bromide ion (Br⁻) is an excellent leaving group, facilitating a low activation energy for the substitution reaction.
-
Primary Mechanism - S_N2 Reaction: The reaction predominantly proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[1][2] This is a single, concerted step where the nucleophile attacks the electrophilic C2 carbon from the backside relative to the C-Br bond, simultaneously displacing the bromide ion.[1] Steric hindrance at the C2 position is minimal, further favoring the S_{N}2 pathway over a unimolecular (S_{N}1) route which would involve a less stable carbocation intermediate.[2][3][4]
The general mechanism can be visualized as a direct displacement process.
Caption: General SN2 mechanism for nucleophilic substitution.
Applications: Reactions with Diverse Nucleophile Classes
The versatility of 2-bromo-1,3-indandione is best demonstrated by its reactivity with a wide range of nitrogen, sulfur, and oxygen-centered nucleophiles.
Reaction with Nitrogen Nucleophiles
The synthesis of 2-amino-1,3-indandione derivatives is a common application. These compounds often serve as precursors for more complex heterocyclic systems.
-
Primary and Secondary Amines: These react readily to form the corresponding 2-amino substituted products.
-
Pyridine: The reaction with pyridine can be complex. For instance, 2-bromo-2-nitro-1,3-indandione reacts with pyridine to yield pyridine hydrobromide and the pyridine salt of 2-nitro-1,3-indandione, among other products.[5]
-
Hydrazine, Hydroxylamine, and Thiourea: These bifunctional nucleophiles can undergo substitution followed by intramolecular cyclization to yield fused heterocyclic systems like pyrazolinyl, isoxazolinyl, or thioxo-pyrimidinyl indandiones.[6]
Reaction with Sulfur Nucleophiles
Sulfur nucleophiles, being generally soft and highly nucleophilic, react efficiently with 2-bromo-1,3-indandione to produce stable 2-thio-substituted derivatives.
-
Thiols: Aryl and alkyl thiols are excellent nucleophiles for this reaction, leading to products like 2-(phenylthio)-indane-1,3-dione and 2-(benzylthio)-indane-1,3-dione.[7][8] These reactions often proceed in the presence of a mild base to generate the more potent thiolate anion.
-
Thiourea: Thiourea can act as a potent sulfur nucleophile. The reaction can lead to the formation of an isothiuronium salt, which is a versatile intermediate for generating a thiolate anion in situ for further reactions.[9]
Reaction with Oxygen Nucleophiles
Reactions with oxygen nucleophiles, such as alcohols, typically require basic conditions to generate the more reactive alkoxide ion.
-
Alcohols and Alkoxides: In the presence of a base like sodium ethoxide, alcohols can displace the bromide to form 2-alkoxy-1,3-indandione derivatives.
-
Hydrolysis: Under aqueous basic conditions, 2-bromo-1,3-indandione can be hydrolyzed to 1,3-indandione. This is often an undesired side reaction that can be minimized by using anhydrous solvents.
Quantitative Data Summary
The following table summarizes representative reactions, providing a quick reference for experimental planning.
| Nucleophile | Product Type | Catalyst/Base | Solvent | Yield (%) | Reference |
| Phenylthiol | 2-(Phenylthio)-indane-1,3-dione | Potassium Carbonate | Dry Acetone | 68% | [7] |
| Benzylthiol | 2-(Benzylthio)-indane-1,3-dione | Potassium Carbonate | Dry Acetone | 66% | [7] |
| Thiourea | Pyridine-2,6-bis(N-arylthiazoline-2-thiones) | Potassium Carbonate | Water | N/A | [10] |
| Primary Amines | 2,6-bis(5-substituted-3-aryl-2-thiothiazol-4-yl)pyridine | None | Water | Good | [10] |
| Guanidine HCl | Fused Imidazole-indanone | Phase Transfer Catalyst | N/A | Good | [11] |
| o-Aminothiophenol | Fused Benzothiazine-indanone | Phase Transfer Catalyst | N/A | Good | [11] |
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: Synthesis of 2-(Phenylthio)-indane-1,3-dione
Principle: This protocol details the S_{N}2 reaction between 2-bromo-1,3-indandione and thiophenol. Anhydrous potassium carbonate is used as a mild base to deprotonate the thiophenol, forming the highly nucleophilic thiophenolate anion in situ. The reaction is conducted in anhydrous acetone to prevent side reactions like hydrolysis.
Materials and Reagents:
-
2-Bromo-1,3-indandione (1.0 eq)
-
Thiophenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetone
-
Deionized Water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1,3-indandione and anhydrous potassium carbonate.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5 minutes to create an inert atmosphere. This is crucial to prevent the oxidative dimerization of thiophenol to diphenyl disulfide.
-
Solvent and Nucleophile Addition: Add 50 mL of anhydrous acetone to the flask and begin stirring. Using a syringe, add thiophenol dropwise to the suspension over 5 minutes.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromo-1,3-indandione) is consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and residual salts.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude solid is then treated with ice-cold water to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-(phenylthio)-indane-1,3-dione.[7]
Protocol 2: Synthesis of 2-Substituted Indandiones via Phase Transfer Catalysis (PTC)
Principle: Phase Transfer Catalysis is a powerful technique for reacting water-soluble nucleophiles (like salts of amines or thiols) with organic-soluble electrophiles.[11] The PTC (e.g., a quaternary ammonium salt) forms an ion pair with the nucleophile's anion, transporting it into the organic phase where it can react with the 2-bromo-1,3-indandione. This avoids the need for anhydrous conditions or expensive polar aprotic solvents.
Materials and Reagents:
-
2-Bromo-1,3-indandione (1.0 eq)
-
Nucleophile (e.g., Guanidine hydrochloride, o-aminothiophenol) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq, Phase Transfer Catalyst)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reaction Setup: Combine 2-bromo-1,3-indandione, the chosen nucleophile, potassium carbonate, and TBAB in a round-bottom flask.
-
Solvent Addition: Add a biphasic solvent system, typically DCM and water (e.g., 20 mL each).
-
Reaction: Stir the mixture vigorously at room temperature. The vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the phase transfer process.
-
Monitoring: Monitor the reaction by TLC. These reactions are often complete within 2-4 hours at room temperature.
-
Work-up: Once complete, separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 2-substituted product.
Caption: General experimental workflow for synthesis and purification.
Conclusion
2-Bromo-1,3-indandione stands as a cornerstone electrophile for constructing a diverse library of 2-substituted-1,3-indandione derivatives. Its predictable reactivity, primarily through an S_{N}2 mechanism, allows for reliable and high-yielding transformations with a wide range of nucleophiles. The protocols and data presented herein provide a robust framework for researchers to leverage this powerful reagent in the pursuit of novel therapeutics and advanced materials. Understanding the underlying mechanistic principles and adopting sound experimental techniques, such as phase transfer catalysis, will continue to expand the synthetic horizons of this invaluable chemical entity.
References
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Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Available at: [Link]
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THE REACTION OF PYRIDINE AND PICOLINES WITH 2-BROMO-2-NITRO-1,3-INDANDIONE. Canadian Science Publishing. Available at: [Link]
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Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. ResearchGate. Available at: [Link]
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Synthesis and Characterization Of 2-Substituted Derivatives Of 1, 3-Indandione. Global Journal of Science Frontier Research. Available at: [Link]
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]
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Synthesis of New 1,3-indandione Derivatives | Request PDF. ResearchGate. Available at: [Link]
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Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 2-Cinnamoyl-1,3-indandione Derivatives and their Reactions with Hydrazine, Hydroxylamine Hydrochloride, Thiourea, Secondary Amines and Diethyl Oxalate. ResearchGate. Available at: [Link]
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Aromatic Nucleophilic Substitution. Available at: [Link]
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Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. Available at: [Link]
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Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]
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1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of diastereomerically enriched 2-bromoesters and their reaction with nucleophiles. PubMed. Available at: [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. Available at: [Link]
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2-Substituted 1,3-Indandiones. The Journal of Organic Chemistry. Available at: [Link]
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Catalyst Free Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) and Pyrdine-2,6-bis(N-arylthiazoline-2-thiones). Scirp.org. Available at: [Link]
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A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry. Available at: [Link]
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2-BROMO-1,3-INDANEDIONE. Chemdad. Available at: [Link]
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Investigations of the Reaction Mechanisms of 1,2-Indanediones with Amino Acids. ResearchGate. Available at: [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]
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The SN1 Reaction. Chemistry LibreTexts. Available at: [Link]
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Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of spirocarbocycle derivatives from 1, 3-indandione, substituted aldehydes and alkylidene malononitrile. ResearchGate. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
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Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity. ResearchGate. Available at: [Link]
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The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: 2-Bromo-1H-indene-1,3(2H)-dione as a Versatile Precursor for Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1H-indene-1,3(2H)-dione is a highly valuable and reactive electrophilic scaffold in synthetic organic chemistry. Its unique structure, featuring a readily displaceable bromine atom at an activated methylene bridge flanked by two carbonyl groups, makes it an exceptional precursor for the construction of a diverse array of fused and spiro heterocyclic systems. These resulting scaffolds are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in the synthesis of nitrogen- and sulfur-containing heterocycles. We present detailed, field-proven protocols, mechanistic insights, and safety considerations to empower researchers in leveraging this versatile building block for novel molecular discovery.
Introduction: The Synthetic Potential of this compound
The indane-1,3-dione core is a privileged structure found in numerous bioactive molecules and functional materials.[1][2] The introduction of a bromine atom at the C2 position dramatically enhances its synthetic utility. The electron-withdrawing effect of the adjacent carbonyl groups polarizes the C-Br bond, rendering the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This inherent reactivity allows for the strategic formation of new carbon-heteroatom bonds, which can be harnessed in subsequent intramolecular cyclization steps to forge complex heterocyclic architectures. The reactions are often efficient, proceeding under mild conditions to produce fused systems like indenothiazines, indenoimidazoles, and other related structures that are otherwise challenging to synthesize.
Core Reactivity: Mechanism of Nucleophilic Substitution
The primary mode of reaction for this compound involves nucleophilic substitution. A diverse range of nucleophiles, including amines, thiols, and stabilized carbanions, can readily displace the bromide ion.[3][4] The reaction is typically initiated by the attack of the nucleophile on the electrophilic C2 carbon, proceeding through a tetrahedral intermediate before the expulsion of the bromide leaving group.
The choice of solvent and base (if required to deprotonate the nucleophile) is critical. Aprotic polar solvents are often employed to facilitate the substitution, while phase-transfer catalysis can be used to enhance reactivity between phases, particularly when using solid inorganic bases.[3]
Caption: General workflow for heterocycle synthesis.
Synthesis of Fused Thiazine Heterocycles
One of the most powerful applications of bromo-indandione derivatives is in the synthesis of benzo[b]indeno[1,2-e][3][5]thiazin-11(10aH)-ones. These compounds are constructed via a cyclocondensation reaction with 2-aminobenzenethiols.[5][6] This transformation efficiently builds a complex, polycyclic system in a single step and has been demonstrated with substituted analogs of the bromo-indandione precursor.[5]
The reaction likely proceeds through an initial S-alkylation, where the thiol group of 2-aminobenzenethiol displaces the bromide. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto one of the carbonyl groups, and subsequent dehydration to yield the final fused thiazine product.
Caption: Workflow for benzo[b]indeno[1,2-e][3][5]thiazinone synthesis.
Protocol 3.1: Synthesis of Benzo[b]indeno[1,2-e][4][6]thiazin-11(10aH)-ones
This protocol is adapted from methodologies reported for the cyclocondensation of 2-bromo-2-aryl-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols.[5][6]
Materials:
-
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (or other 2-aryl derivative)
-
Substituted or unsubstituted 2-aminobenzenethiol
-
Ethanol, freshly dried
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione (1.0 mmol, 1.0 eq) in freshly dried ethanol (15-20 mL).
-
Addition of Nucleophile: To the stirring solution, add the corresponding 2-aminobenzenethiol (1.1 mmol, 1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The use of freshly dried ethanol is crucial to prevent potential hydrolysis of the starting material or intermediates, ensuring higher yields of the desired product.[6] Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
-
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If precipitation does not occur or if further purification is needed, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate solvent system.
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and FT-IR) to confirm its structure and purity.[5]
Data Summary:
| Entry | 2-Bromo Precursor Substitution | 2-Aminobenzenethiol Substitution | Yield (%) | Reference |
| 1 | Phenyl | Unsubstituted | 70-85% | [6] |
| 2 | 2-Chlorophenyl | 5-Methyl | 75% | [6] |
| 3 | 3-Nitrophenyl | 5-Chloro | 80% | [6] |
Synthesis of Fused Nitrogen Heterocycles
The reaction of this compound with binucleophiles containing two nitrogen atoms, such as ethylenediamine or guanidine, provides a direct route to fused nitrogen heterocycles.[3] These reactions, often performed under phase-transfer catalysis (PTC) conditions, allow for the efficient construction of indeno-fused pyrazines or imidazoles.
Protocol 4.1: General Procedure for Fused Imidazole Synthesis
This generalized protocol is based on the reaction of 2-bromo-1,3-indandione with nucleophiles like guanidine hydrochloride under PTC conditions.[3]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Potassium carbonate (K₂CO₃), solid
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (DCM) or another suitable organic solvent
-
Standard reaction and workup equipment
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), guanidine hydrochloride (1.2 mmol, 1.2 eq), solid potassium carbonate (2.5 mmol, 2.5 eq), and a catalytic amount of TBAB (0.1 mmol, 10 mol%).
-
Solvent Addition: Add dichloromethane (20 mL) to the flask.
-
Reaction Execution: Stir the suspension vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Causality Note: The PTC system is essential here. The solid K₂CO₃ deprotonates the guanidine. The TBAB catalyst then transports the resulting guanidinium anion into the organic (DCM) phase, where it can react with the bromo-indandione.[3] This avoids the need for a homogeneous basic solution, which could promote side reactions.
-
-
Workup: After the reaction is complete, filter the solid salts and wash them with DCM. Combine the organic filtrates.
-
Purification: Wash the combined organic phase with water, then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Safety and Handling
This compound and its precursors must be handled with appropriate care.
-
Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[7]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid generating dust. Keep the container tightly closed when not in use.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a powerful and versatile electrophilic building block for modern organic synthesis. Its predictable reactivity with a wide range of nucleophiles provides reliable and efficient pathways to complex nitrogen- and sulfur-containing heterocyclic scaffolds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to explore new chemical space in drug discovery and materials science. By understanding the core principles of its reactivity and adhering to proper safety protocols, scientists can effectively unlock the vast synthetic potential of this valuable precursor.
References
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Elshafei, A.K., Ahmed, E.A., & Abd El-Raheem, E.M.M. (2015). Synthesis of some new fused and spiro heterocyclic compounds under phase transfer catalysis (PTC) conditions. ResearchGate. [Link]
-
Singh, B., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. [Link]
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Chemsrc. (n.d.). 2-bromoindene-1,3-dione | CAS#:7319-63-3. Chemsrc.com. [Link]
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Kaur, M., et al. (2020). An unprecedented formation of 11H-benzo[7][8][3][5]thiazino[3,4-a]isoindol-11-ones... ResearchGate. [Link]
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Kumar, A., & Maurya, R. A. (2021). Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds. ResearchGate. [Link]
-
Ammazzalorso, A., et al. (2001). Synthesis of diastereomerically enriched 2-bromoesters and their reaction with nucleophiles. Chirality. [Link]
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Asadi, S., & Mohammadi Ziarani, G. (2016). The molecular diversity scope of 1,3-indandione in organic synthesis. Molecular Diversity. [Link]
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Bocian, E. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. Organic Chemistry: Current Research. [Link]
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The Versatile Role of 2-Bromo-1H-indene-1,3(2H)-dione in Medicinal Chemistry: A Guide for Drug Discovery
The indandione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1][2] Among its derivatives, 2-Bromo-1H-indene-1,3(2H)-dione stands out as a highly versatile and reactive intermediate, enabling the synthesis of complex molecules with significant biological activities.[3] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction to this compound: A Key Synthetic Building Block
This compound, a bicyclic β-diketone, is characterized by a bromine atom at the 2-position, which acts as an excellent leaving group.[4][5] This structural feature makes it a prime substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of novel molecular architectures.[3][4] Its utility spans across various therapeutic areas, most notably in the development of anticoagulants and anticancer agents.[1][2]
Application in the Synthesis of Anticoagulant Agents
The indandione core is a well-established pharmacophore for anticoagulant activity, with derivatives acting as vitamin K epoxide reductase inhibitors.[2] this compound serves as a crucial starting material for the synthesis of potent anticoagulants.
Mechanistic Insight: The Role of the Indandione Scaffold
Indandione-based anticoagulants mimic the structure of vitamin K, competitively inhibiting the vitamin K epoxide reductase complex. This inhibition disrupts the vitamin K cycle, leading to a decrease in the production of active vitamin K-dependent clotting factors and thereby exerting an anticoagulant effect.
Synthetic Protocol: Synthesis of 2-Aryl-1,3-indandione Derivatives
A common strategy to synthesize anticoagulant indandione derivatives involves the reaction of a bromo-indandione precursor with various nucleophiles. While direct substitution on 2-bromo-1,3-indandione is feasible, a more prevalent approach for creating 2-aryl derivatives involves the condensation of 1,3-indandione with arylaldehydes, followed by further modifications.[6][7] However, the bromo-derivative is key for synthesizing other classes of substituted indandiones.
Protocol: Synthesis of 2-Substituted-1,3-indandione via Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., thiol, amine, or carbanion)
-
A suitable solvent (e.g., ethanol, DMF, or acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (1.1 equivalents) to the solution.
-
Add the base (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-1,3-indandione.
A Powerful Scaffold for Anticancer Drug Development
The indandione framework has emerged as a promising scaffold for the development of novel anticancer agents.[1][8] Derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines through various mechanisms of action.[8][9]
Mechanisms of Anticancer Activity
Indandione derivatives exert their anticancer effects through multiple pathways:
-
Induction of Apoptosis: Many indandione derivatives have been shown to trigger programmed cell death in cancer cells.[8]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell proliferation.[9]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can increase intracellular ROS levels, leading to oxidative stress and cell death.[9]
-
Inhibition of Tubulin Polymerization: Certain indanone-based compounds have been found to inhibit microtubule formation, a critical process in cell division.[9]
Synthetic Strategies for Anticancer Indandione Derivatives
This compound is an invaluable precursor for creating a library of anticancer candidates. The bromine atom can be displaced by various nitrogen, sulfur, or carbon-based nucleophiles to generate diverse structures for screening.[4]
Protocol: Synthesis of Fused Heterocyclic Indandione Derivatives
This protocol describes a general method for the synthesis of fused heterocyclic systems, which often exhibit potent biological activities, using this compound as the starting material.[10]
Materials:
-
This compound
-
A bifunctional nucleophile (e.g., 2-aminothiophenol)
-
Anhydrous ethanol
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in freshly dried ethanol.
-
Add the bifunctional nucleophile (1 equivalent) to the solution.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure fused heterocyclic compound.
Visualization of Synthetic Pathways
General Nucleophilic Substitution
Caption: General reaction scheme for the synthesis of 2-substituted-1,3-indandiones.
Synthesis of Fused Heterocycles
Caption: Cyclocondensation reaction to form fused heterocyclic systems.
Summary of Biological Activities and Derivatives
| Derivative Class | Therapeutic Application | Mechanism of Action | Representative IC50 Values |
| 2-Aryl-1,3-indandiones | Anticoagulant | Vitamin K epoxide reductase inhibition | Prothrombin Time (PT) comparable to Warfarin[6] |
| 2-Arylidene-1,3-indandiones | Anticancer | Apoptosis induction, cell cycle arrest | 0.41 ± 0.19 to 6.85 ± 1.44 µM against various colon cancer cell lines[9] |
| Thiazolyl hydrazone derivatives | Anticancer | Tubulin polymerization inhibition, ROS generation | More effective than irinotecan against certain colon cancer cells[9] |
| Fused Thiazine Derivatives | Potential Pharmacological Agents | Varies based on final structure | N/A |
Conclusion and Future Perspectives
This compound is a cornerstone synthetic intermediate in medicinal chemistry. Its high reactivity and versatility enable the creation of a vast chemical space of indandione derivatives with significant therapeutic potential. The continued exploration of novel nucleophiles and reaction conditions will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of thrombosis, cancer, and other diseases.
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Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Available from: [Link]
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Narayanan, S., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. International Journal of Biochemistry & Cell Biology, 110, 21-28. Available from: [Link]
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2,2-dibromo-1H-indene-1,3(2H)-dione. LookChem. Available from: [Link]
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Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Narayanan, S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 968968. Available from: [Link]
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2,2-Dibromo-1H-indene-1,3(2H)-dione. MySkinRecipes. Available from: [Link]
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Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. PubMed. Available from: [Link]
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Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. Croatica Chemica Acta, 82(3), 613-618. Available from: [Link]
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Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. Available from: [Link]
-
Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. Semantic Scholar. Available from: [Link]
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Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. ResearchGate. Available from: [Link]
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-
Investigations of the reaction mechanisms of 1,2-indanediones with amino acids. PubMed. Available from: [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Compounds Using 2-Bromo-1,3-indandione
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 2-Bromo-1,3-indandione in Heterocyclic Synthesis
The indane-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have shown promise as anti-inflammatory drugs, antitumor agents, and acetylcholinesterase inhibitors.[3] The introduction of a bromine atom at the 2-position transforms the otherwise simple 1,3-indandione into a highly versatile and reactive building block for the synthesis of complex fused heterocyclic systems. The electron-withdrawing nature of the adjacent carbonyl groups makes the C2 position highly susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group, initiating a cascade of reactions that lead to the formation of novel ring systems.
This guide provides an in-depth exploration of the synthetic utility of 2-bromo-1,3-indandione, focusing on the mechanistic principles that underpin its reactivity and offering detailed, field-proven protocols for the synthesis of a variety of fused heterocycles. The methodologies discussed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own synthetic endeavors.
Mechanistic Insights: The Electrophilic Nature of the C2 Position
The key to understanding the reactivity of 2-bromo-1,3-indandione lies in the electronic environment of the C2 carbon. Flanked by two electron-withdrawing carbonyl groups, this carbon is highly electrophilic. The reaction with a binucleophile typically proceeds via an initial SN2 reaction, where the nucleophile displaces the bromide ion. This is followed by an intramolecular cyclization/condensation reaction, where the second nucleophilic center of the binucleophile attacks one of the carbonyl carbons.
The general mechanism can be visualized as a two-step process:
-
Nucleophilic Substitution: A binucleophilic reagent (Nu-X-H), where Nu and X are nucleophilic atoms like O, N, or S, attacks the C2 position of 2-bromo-1,3-indandione, displacing the bromide ion to form an intermediate.
-
Intramolecular Cyclization: The second nucleophilic atom (X) in the intermediate attacks one of the carbonyl carbons, leading to a cyclization event. Subsequent dehydration or a similar elimination step results in the formation of the fused heterocyclic ring.
This mechanistic paradigm allows for the synthesis of a diverse range of fused systems, including indenofurans, indenopyrroles, and indenothiophenes, by simply varying the nature of the binucleophile.
Caption: General reaction mechanism for the synthesis of fused heterocycles.
Synthesis of Indeno[1,2-b]furans
Indenofurans are an important class of heterocyclic compounds with potential applications in medicinal chemistry. The synthesis of indenofurans from 2-bromo-1,3-indandione can be achieved through a reaction with a 1,3-dicarbonyl compound, which acts as the binucleophile after enolization.
Protocol 1: Synthesis of 2-Acetyl-3-methyl-4-oxo-4H-indeno[1,2-b]furan
This protocol details the synthesis of an indenofuran derivative using acetylacetone as the binucleophile. The reaction proceeds via an initial nucleophilic attack from the enolate of acetylacetone, followed by an intramolecular cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1,3-indandione | 225.04 | 2.25 g | 0.01 |
| Acetylacetone | 100.12 | 1.1 mL | 0.011 |
| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 0.02 |
| Anhydrous Acetone | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1,3-indandione (2.25 g, 0.01 mol) and anhydrous acetone (50 mL).
-
Stir the mixture until the 2-bromo-1,3-indandione is completely dissolved.
-
Add anhydrous potassium carbonate (2.76 g, 0.02 mol) to the solution.
-
Add acetylacetone (1.1 mL, 0.011 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure 2-acetyl-3-methyl-4-oxo-4H-indeno[1,2-b]furan.
Caption: Synthesis of an indeno[1,2-b]furan derivative.
Synthesis of Indeno[1,2-b]pyrroles
The synthesis of indenopyrroles, which are of interest in materials science and as potential therapeutic agents, can be accomplished by reacting 2-bromo-1,3-indandione with primary amines and a source of a two-carbon unit, often a β-ketoester, in a Paal-Knorr type synthesis.[4][5]
Protocol 2: One-Pot Synthesis of Ethyl 2-methyl-4-oxo-1-phenyl-1,4-dihydroindeno[1,2-b]pyrrole-3-carboxylate
This protocol describes a one-pot, three-component reaction for the synthesis of a highly substituted indenopyrrole derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1,3-indandione | 225.04 | 2.25 g | 0.01 |
| Ethyl acetoacetate | 130.14 | 1.26 mL | 0.01 |
| Aniline | 93.13 | 0.91 mL | 0.01 |
| Triethylamine | 101.19 | 2.8 mL | 0.02 |
| Ethanol | - | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromo-1,3-indandione (2.25 g, 0.01 mol) and ethyl acetoacetate (1.26 mL, 0.01 mol) in ethanol (40 mL).
-
Add aniline (0.91 mL, 0.01 mol) to the mixture.
-
Add triethylamine (2.8 mL, 0.02 mol) dropwise to the reaction mixture while stirring.
-
Reflux the mixture for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pure ethyl 2-methyl-4-oxo-1-phenyl-1,4-dihydroindeno[1,2-b]pyrrole-3-carboxylate.
Caption: One-pot synthesis of a substituted indenopyrrole.
Synthesis of Indeno[1,2-b]thiophenes
Indenothiophenes are another class of fused heterocycles with interesting electronic properties, making them relevant for applications in organic electronics.[6][7] Their synthesis from 2-bromo-1,3-indandione can be achieved using a sulfur-containing binucleophile, such as thiourea or Lawesson's reagent in combination with a 1,4-dicarbonyl precursor.
Protocol 3: Synthesis of 2-Amino-4-oxo-4H-indeno[1,2-b]thiophene-3-carbonitrile
This protocol outlines the synthesis of an aminothiophene-fused indandione derivative using malononitrile and elemental sulfur.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1,3-indandione | 225.04 | 2.25 g | 0.01 |
| Malononitrile | 66.06 | 0.66 g | 0.01 |
| Elemental Sulfur | 32.07 | 0.32 g | 0.01 |
| Morpholine | 87.12 | 0.87 mL | 0.01 |
| Ethanol | - | 30 mL | - |
Procedure:
-
To a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 2-bromo-1,3-indandione (2.25 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and elemental sulfur (0.32 g, 0.01 mol) in ethanol (30 mL).
-
Heat the mixture to 50 °C with stirring.
-
Add morpholine (0.87 mL, 0.01 mol) dropwise to the reaction mixture over a period of 15 minutes.
-
After the addition is complete, heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The solid product that precipitates is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a mixture of ethanol and dimethylformamide to yield the pure 2-amino-4-oxo-4H-indeno[1,2-b]thiophene-3-carbonitrile.
Troubleshooting and Safety Precautions
-
Low Yields: Incomplete reactions can be a cause of low yields. Ensure all reagents are anhydrous, as moisture can interfere with the reactions. The reaction time can be extended, and the progress should be carefully monitored by TLC.
-
Side Reactions: The formation of side products can be minimized by controlling the reaction temperature and the rate of addition of reagents. Purification by column chromatography may be necessary if recrystallization is not effective.
-
Safety: 2-Bromo-1,3-indandione is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. The solvents used are flammable and should be handled with care.
Conclusion
2-Bromo-1,3-indandione is a powerful and versatile starting material for the synthesis of a wide variety of fused heterocyclic compounds. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, it is possible to synthesize novel and complex heterocyclic structures with potential applications in drug discovery and materials science.
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Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. [Link]
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Synthesis of some new fused and spiro heterocyclic compounds under phase transfer catalysis (PTC) conditions. ResearchGate. [Link]
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Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. PubMed. [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [Link]
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Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds. ResearchGate. [Link]
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Scheme 3. Reaction of 2,2-dibromo-1,3-indandione 3 with dipotassium... ResearchGate. [Link]
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A review on 2-arylidene-1,3-indanediones: preparation and applications to the synthesis of diverse spirocyclic compounds. ResearchGate. [Link]
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1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]
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CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]
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Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. [Link]
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A one-pot procedure for the synthesis of novel pyran-fused dicyanoanilines via a triethylamine/aqueous mediated pseudo four-component reaction. Sci-Hub. [Link]
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Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. [Link]
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Introducing a new 7-ring fused diindenone-dithieno[3,2-b:2',3'- d]thiophene unit as a promising component for organic semiconductor materials. Beilstein Journals. [Link]
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Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. [Link]
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Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. [Link]
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Fused hexacyclic thienoquinoids terminated by indandione for low bandgap organic semiconductors. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Thiophene Fused Indenocorannulenes: Synthesis, Variable Emission, and Exceptional Chiral Configurational Stability. The Royal Society of Chemistry. [Link]
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The molecular diversity scope of 1,3-indandione in organic synthesis. PubMed. [Link]
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Catalysis for Heterocycles Chemistry. The Soulé Research Group. [Link]
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Progress in Multicomponent Reactions Involving 1,3-Indanedione. ResearchGate. [Link]
-
Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]
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Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Pyrrole synthesis. Organic Chemistry Portal. [Link]
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DABCO-catalysed highly diastereoselective synthesis of 1,3-indandione containing fully saturated spirocyclopentanes involving 2-(2′-ketoalkyl). PubMed Central. [Link]
-
Heterocycles in Medicinal Chemistry. PMC - NIH. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
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Synthesis of multi variety c‐fused furan from one precursor... ResearchGate. [Link]
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A NEW SYNTHESIS OF 3-(BROMOMETHYL) FURAN-2,5-DIONE. sctunisie.org. [Link]
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The SN1 Reaction. Chemistry LibreTexts. [Link]
-
Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. [Link]
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Application Notes and Protocols: The Strategic Use of 2-Bromo-1H-indene-1,3(2H)-dione in the Synthesis of Arylmethylene Indandiones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the role of 2-Bromo-1H-indene-1,3(2H)-dione in the synthesis of 2-arylmethylene-1H-indene-1,3(2H)-diones, valuable scaffolds in medicinal chemistry and materials science. While a direct Knoevenagel condensation with this compound presents mechanistic challenges, this guide elucidates a strategic, two-step approach. We first detail the well-established Knoevenagel condensation of the parent 1H-indene-1,3(2H)-dione. Subsequently, we present a robust protocol for the synthesis of the target arylmethylene derivatives commencing with the bromination of 1H-indene-1,3(2H)-dione, followed by a base-mediated reaction with aromatic aldehydes. This guide offers in-depth mechanistic insights, step-by-step protocols, and expert commentary to ensure reproducible and high-yield syntheses.
Introduction: The Knoevenagel Condensation and the Indandione Scaffold
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It typically involves the base-catalyzed reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[1] The active methylene group, flanked by two electron-withdrawing groups, is readily deprotonated by a mild base to form a stabilized carbanion, which then acts as a nucleophile.[2]
The 1H-indene-1,3(2H)-dione moiety is a privileged scaffold due to its versatile reactivity and the biological significance of its derivatives.[3] The methylene group at the 2-position is particularly acidic and serves as an excellent substrate in Knoevenagel-type reactions for the synthesis of 2-arylmethylene-1H-indene-1,3(2H)-diones. These products are intermediates in the synthesis of various heterocyclic compounds and have shown potential as antimicrobial and tyrosinase inhibitory agents.[4][5]
The Challenge of a Direct Knoevenagel Condensation with this compound
A direct Knoevenagel condensation involving this compound as the active methylene component is not the preferred synthetic route. The presence of a bromine atom at the C-2 position introduces significant mechanistic complexities. Standard basic conditions required for a Knoevenagel condensation would likely lead to a mixture of products resulting from competing side reactions such as elimination of HBr or substitution reactions, rather than the desired condensation.
Therefore, a more strategic and reliable approach involves a two-step sequence:
-
Knoevenagel Condensation of 1H-indene-1,3(2H)-dione: Synthesis of the unsubstituted 2-arylmethylene-1H-indene-1,3(2H)-dione.
-
Synthesis via Bromination and Subsequent Condensation: An alternative pathway that utilizes this compound.
This guide will focus on the more synthetically viable and reproducible methods.
Standard Protocol: Knoevenagel Condensation of 1H-indene-1,3(2H)-dione with Aromatic Aldehydes
This protocol describes the synthesis of 2-arylmethylene-1H-indene-1,3(2H)-diones from the parent indandione.
Mechanistic Rationale
The reaction proceeds via the classical Knoevenagel mechanism. A basic catalyst, such as piperidine or sodium hydroxide, deprotonates the acidic methylene proton of 1H-indene-1,3(2H)-dione to form a resonance-stabilized enolate.[6] This enolate then undergoes a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable conjugated product.[7]
Caption: Knoevenagel condensation mechanism.
Experimental Protocol
Materials:
-
1H-indene-1,3(2H)-dione
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
10% Sodium hydroxide solution or Piperidine
-
Glacial acetic acid (for neutralization if using NaOH)
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1H-indene-1,3(2H)-dione and 1.0 equivalent of the aromatic aldehyde in warm ethanol.
-
Add a catalytic amount of 10% sodium hydroxide solution or piperidine to the mixture.[6]
-
Stir the reaction mixture at room temperature for 2-3 hours or until a precipitate forms. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
If using sodium hydroxide, neutralize the mixture with glacial acetic acid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2-arylmethylene-1H-indene-1,3(2H)-dione.
Data Summary
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 10% NaOH | Ethanol | 2-3 | ~84 |
| 4-Methoxybenzaldehyde | 10% NaOH | Ethanol | 2-3 | ~80 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | High |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | High |
Yields are approximate and can vary based on specific reaction conditions and purification methods.[5][6]
Alternative Strategy: Synthesis from this compound
This section outlines a more practical approach for utilizing this compound to synthesize the target arylmethylene derivatives. This method circumvents the challenges of a direct Knoevenagel condensation.
Proposed Mechanistic Pathway
This proposed two-step sequence involves an initial bromination of 1H-indene-1,3(2H)-dione, followed by a base-mediated reaction with an aromatic aldehyde. In the second step, the base facilitates the reaction, which may proceed through an intermediate that leads to the final condensed product with the elimination of the bromide ion.
Caption: Proposed pathway for synthesis from this compound.
Experimental Protocol
Part A: Synthesis of this compound
Materials:
-
1H-indene-1,3(2H)-dione
-
Bromine
-
Chloroform or Glacial Acetic Acid
-
Standard laboratory glassware with appropriate safety precautions for handling bromine.
Procedure:
-
Dissolve 1H-indene-1,3(2H)-dione in chloroform or glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Part B: Synthesis of 2-Arylmethylene-1H-indene-1,3(2H)-dione
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1.1 equivalents), and the base (1.2 equivalents) in a suitable solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Purify the crude product by recrystallization.
Conclusion
The synthesis of 2-arylmethylene-1H-indene-1,3(2H)-diones is a valuable transformation for the generation of biologically and materially significant molecules. While a direct Knoevenagel condensation with this compound is mechanistically challenging, this guide provides two robust and reliable protocols. The standard Knoevenagel condensation of the parent 1H-indene-1,3(2H)-dione is a straightforward and high-yielding method. For syntheses requiring the use of the 2-bromo derivative, a two-step approach involving initial bromination followed by a base-mediated condensation with an aromatic aldehyde is recommended. These detailed protocols and mechanistic insights provide a solid foundation for researchers to successfully synthesize a diverse range of 2-arylmethylene-1H-indene-1,3(2H)-dione derivatives.
References
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Journal of Chemical Education and Research. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Trends in Pharmaceutical Sciences. (n.d.). Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 23. Carbonyl Condensation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Reaction of 2,2-dibromo-1,3-indandione 3 with dipotassium.... Retrieved from [Link]
-
Arkat USA. (n.d.). Kinetics and mechanism of the base–catalyzed cleavage of 2-diazo- 1,3-indandione and the acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
ACS Omega. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Antimicrobial Activity of 2-Benzylidene-1,3 Indandiones: A Structure-Reactivity Study. Retrieved from [Link]
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Synthesis of 2-Arylidenindane-1,3-diones: A Detailed Protocol and Mechanistic Overview
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 2-arylidenindane-1,3-diones, a class of compounds with significant applications in medicinal chemistry and materials science.[1][2][3] This document outlines a highly efficient and environmentally conscious synthetic strategy centered on the Knoevenagel condensation. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and present a rationale for the selection of reagents and conditions. This application note is intended for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for the preparation of this important molecular scaffold.
Introduction: The Significance of 2-Arylidenindane-1,3-diones
The indane-1,3-dione framework is a privileged scaffold in medicinal chemistry, and its 2-arylidenyl derivatives have garnered substantial interest due to their diverse biological activities. These compounds have been reported to exhibit a wide range of pharmacological properties, including potential as antibacterial, anticoagulant, and anti-diabetic agents.[3][4] Furthermore, their unique electronic and photophysical properties have led to their exploration in materials science, particularly in the development of electroluminescent devices and nonlinear optical materials.[3]
The synthesis of these compounds is most commonly achieved through the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[5] Traditional methods often relied on organic solvents and catalysts that pose environmental concerns.[1] This guide will focus on a modern, greener approach that utilizes a task-specific ionic liquid, offering high yields, rapid reaction times, and simplified purification.[2][6][7]
The Knoevenagel Condensation: Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[8] In the synthesis of 2-arylidenindane-1,3-diones, the active methylene compound is indane-1,3-dione, and the carbonyl-containing reactant is an aromatic aldehyde.
The key to this reaction is the acidity of the protons on the methylene carbon of indane-1,3-dione, which are flanked by two electron-withdrawing carbonyl groups. This allows for facile deprotonation by a weak base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, the 2-arylidenindane-1,3-dione.[9]
While traditional catalysts like piperidine or pyridine in organic solvents are effective, the use of a task-specific ionic liquid such as 2-hydroxyethylammonium formate (2-HEAF) offers several advantages.[7] 2-HEAF can act as both the catalyst and the reaction medium, eliminating the need for volatile and often toxic organic solvents.[2][6] This approach aligns with the principles of green chemistry by being more environmentally friendly and often leading to higher yields and simpler product isolation.[2]
Experimental Protocol: A Green Synthesis Approach
This protocol details a representative synthesis of a 2-arylidenindane-1,3-dione using an aromatic aldehyde and indane-1,3-dione with 2-hydroxyethylammonium formate (2-HEAF) as a catalyst and reaction medium.[6][7]
Materials and Reagents
-
Indane-1,3-dione
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
2-Hydroxyethylammonium formate (2-HEAF)
-
Deionized Water
-
Reaction Vial or Round-Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
Filtration Apparatus (e.g., Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-arylidenindane-1,3-diones.
Step-by-Step Procedure
-
Reactant Preparation: In a reaction vial or a small round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 eq) and indane-1,3-dione (1.0 mmol, 1.0 eq).
-
Catalyst Addition: To this mixture, add 2-hydroxyethylammonium formate (2-HEAF) (0.1 mmol, 0.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically very fast and can be complete within minutes.[6][7]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, add deionized water (approximately 5-10 mL) to the reaction mixture. The product will precipitate out as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any residual ionic liquid and unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.
Data Presentation: Yields and Reaction Times
The efficiency of this protocol is demonstrated by the high yields and short reaction times observed for a variety of substituted aromatic aldehydes.
| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1 | 98 |
| 2 | 4-Chlorobenzaldehyde | 2 | 96 |
| 3 | 4-Methoxybenzaldehyde | 1.5 | 97 |
| 4 | 4-Nitrobenzaldehyde | 3 | 95 |
| 5 | 2-Naphthaldehyde | 2 | 94 |
Table 1: Representative yields and reaction times for the synthesis of 2-arylidenindane-1,3-diones using the 2-HEAF catalyzed protocol. Data adapted from literature sources.[6][7]
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The high purity of the product obtained directly after precipitation and washing with water is a key indicator of the reaction's efficiency and cleanliness.[6][10] The completion of the reaction can be easily monitored by TLC, providing a clear endpoint. Furthermore, the physical properties of the synthesized compounds, such as melting point and spectral data, can be compared with established literature values to confirm their identity and purity. The robustness of this method across a range of substituted aldehydes further establishes its reliability.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 2-arylidenindane-1,3-diones via a green and efficient Knoevenagel condensation. The use of a task-specific ionic liquid, 2-hydroxyethylammonium formate, as both a catalyst and a solvent-free reaction medium offers significant advantages over traditional methods, including high yields, short reaction times, and a simplified, environmentally benign work-up procedure.[2][6][7] This protocol is well-suited for researchers in academic and industrial settings who require a reliable method for accessing this important class of compounds for further investigation in drug discovery and materials science.
References
- Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega.
- Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid.
- Application Note: High-Yield Synthesis of 2-Arylidenindane-1,3-diones at Room Temper
- Green Synthesis of 2-Arylidenindane-1,3-diones: A High-Yield Protocol Using a Task-Specific Ionic Liquid. Benchchem.
- Synthesis of 2-Arylidenindane-1,3-diones Promoted by 2-HEAF.
- A review on 2-arylidene-1,3-indanediones: preparation and applications to the synthesis of diverse spirocyclic compounds.
- Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity.
- Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity.
- Synthesis, biological activity, and four-dimensional quantitative structure-activity analysis of 2-arylidene indan-1,3-dione derivatives tested against Daphnia magna.
- Clean synthesis of 2-arylideneindan-1,3-diones in water.
- Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. PubMed.
- Synthesis, Antimicrobial, and Anticoagulant Activities of 2-(Arylsulfonyl)indane-1,3-diones.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of....
- Knoevenagel Condens
- Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines. Semantic Scholar.
- Knoevenagel Condensation Doebner Modific
- Knoevenagel condens
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- Knoevenagel condens
- Knoevenagel Condensation of Acetylacetone with AldehydesCatalyzed by a New Catalyst Indium Trichloride. Chinese Chemical Letters.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
experimental procedure for bromination using 2-Bromo-1h-indene-1,3(2h)-dione
An In-Depth Technical Guide to Bromination Using 2-Bromo-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Selective Bromination
In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms is a cornerstone transformation, providing essential intermediates for cross-coupling reactions, nucleophilic substitutions, and the construction of complex molecular architectures. While classical brominating agents like molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are widely used, the demand for reagents with enhanced selectivity, milder reaction conditions, and improved safety profiles is ever-present. This compound emerges as a valuable reagent in this context. Its unique structural and electronic properties allow it to serve as a versatile bromine source for a variety of organic substrates, including the α-bromination of ketones and the allylic bromination of alkenes.
This guide provides a comprehensive overview of the mechanistic principles, operational protocols, and safety considerations for employing this compound in synthetic workflows. The protocols are designed to be self-validating, with explanations for each experimental choice to empower researchers to adapt and optimize these methods for their specific applications.
Safety and Handling of this compound
Hazard Identification: this compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage[1]. All handling must be performed with appropriate engineering controls and personal protective equipment.
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion (Category 1B), H314: Causes severe skin burns and eye damage.
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure exposed skin is covered.
-
Respiratory Protection: Handle only in a well-ventilated fume hood. Avoid breathing dust[2][3]. If engineering controls are insufficient, use a NIOSH-approved respirator.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[1].
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Avoid generation of dust.
-
Wash hands thoroughly after handling[4].
Disposal:
-
Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains[2].
Mechanistic Underpinnings of Bromination
The utility of this compound stems from its ability to participate in distinct reaction pathways, primarily dictated by the substrate and reaction conditions. The two principal mechanisms are electrophilic bromination (for ketones) and radical bromination (for allylic C-H bonds).
Mechanism 1: α-Bromination of Ketones via Enol/Enolate Pathway
The α-bromination of carbonyl compounds is a fundamental transformation. Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyzes the keto-enol tautomerism, and the electron-rich enol acts as the nucleophile, attacking the electrophilic bromine source[5].
The key steps are:
-
Enolization: The ketone is protonated at the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.
-
Nucleophilic Attack: The π-bond of the enol attacks the bromine atom of this compound.
-
Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl and yield the α-brominated ketone.
Caption: Mechanism for α-Bromination of Ketones.
Mechanism 2: Allylic Bromination via Free Radical Chain Reaction
For substrates with allylic hydrogens, bromination can proceed via a free-radical chain mechanism, analogous to reactions with NBS[6][7]. This pathway requires a radical initiator (e.g., AIBN, benzoyl peroxide) or initiation by heat or UV light.
The mechanism involves three stages:
-
Initiation: The radical initiator decomposes to form radicals, which abstract a bromine atom from this compound to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and HBr.
-
The allylic radical reacts with another molecule of this compound to yield the allylic bromide product and a new radical derived from the indenedione, which continues the chain.
-
-
Termination: Radicals combine to form non-radical species, terminating the chain reaction.
Caption: Mechanism for Free-Radical Allylic Bromination.
Application Protocols
The following protocols are generalized procedures. Researchers should perform small-scale trials to optimize conditions such as solvent, temperature, and reaction time for their specific substrate.
Protocol 1: α-Bromination of a Ketone (e.g., Cyclohexanone)
This protocol describes the regioselective monobromination of a ketone at the α-position under mild conditions.
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (1.05 equiv)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone substrate (1.0 equiv) and anhydrous solvent (e.g., CH₂Cl₂, ~0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction controls the initial rate and minimizes potential side reactions.
-
-
Reagent Addition: Dissolve this compound (1.05 equiv) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred ketone solution over 15-20 minutes.
-
Causality: A slight excess of the brominating agent ensures complete consumption of the starting material. Slow, dropwise addition maintains temperature control and prevents a rapid, exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize any residual acidity. Then, add saturated aqueous Na₂S₂O₃ solution to reduce any unreacted brominating agent.
-
Causality: The bicarbonate wash neutralizes the system, while the thiosulfate wash removes any residual electrophilic bromine species, preventing further reactions during workup.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂) two or three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Causality: The water wash removes water-soluble impurities, and the brine wash helps to break emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure α-bromoketone.
Protocol 2: Allylic Bromination of an Alkene (e.g., Cyclohexene)
This procedure details the bromination at the allylic position, preserving the double bond.
Materials:
-
Cyclohexene (1.0 equiv)
-
This compound (1.0 equiv)
-
Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous, non-polar solvent)
-
Radical Initiator: Azobisisobutyronitrile (AIBN, ~0.02 equiv) or Benzoyl Peroxide
-
Reflux condenser, heating mantle, round-bottom flask, nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an inert gas inlet, combine the alkene (1.0 equiv), this compound (1.0 equiv), and the radical initiator (e.g., AIBN, 0.02 equiv) in an anhydrous, non-polar solvent (e.g., CCl₄).
-
Causality: A non-polar solvent is crucial to prevent ionic side reactions, such as the addition of bromine across the double bond. The radical initiator is necessary to start the chain reaction[7].
-
-
Initiation and Reaction: Heat the mixture to reflux (for CCl₄, ~77 °C) or irradiate with a UV lamp to initiate the reaction. The reaction is often accompanied by a color change.
-
Causality: Heat or light provides the energy to decompose the initiator into radicals, starting the chain reaction.
-
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours. The solid byproduct, 1H-indene-1,3(2H)-dione, may precipitate from the solution.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated 1H-indene-1,3(2H)-dione byproduct.
-
Solvent Removal: Wash the filtrate with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
Caution: The allylic bromide product can be heat-sensitive. Avoid high temperatures during solvent evaporation.
-
-
Purification: The crude product can often be used directly or purified further by vacuum distillation or flash column chromatography on silica gel.
Data Summary and Workflow
Effective documentation is key. The following table provides a template for summarizing experimental results.
| Entry | Substrate | Equiv. of Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetophenone | 1.1 | THF | RT | 2 | 85 | Selective α-monobromination |
| 2 | Cyclohexene | 1.0 | CCl₄ | 77 | 1.5 | 78 | AIBN initiator used |
| 3 | 1-Octene | 1.0 | Cyclohexane | 80 | 3 | 65 | Mixture of allylic isomers |
| 4 | Propiophenone | 1.1 | CH₂Cl₂ | 0 to RT | 4 | 91 | High yield and purity |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Main Flow Setup [label="1. Reaction Setup\n(Substrate, Solvent, Inert Atm.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="2. Reagent Addition\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="3. Reaction\n(Stirring, Heating/Irradiation)"]; Monitor [label="4. Monitoring\n(TLC / GC-MS)"]; Workup [label="5. Aqueous Workup\n(Quench, Extract, Wash, Dry)"]; Purify [label="6. Purification\n(Chromatography / Distillation)"]; Product [label="Pure Brominated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Setup -> Addition; Addition -> Reaction; Reaction -> Monitor [label="Periodically"]; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; }
Caption: General Experimental Workflow Diagram.
References
-
Encyclopedia.pub. (2022-09-29). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1685-97-8, 2,2-dibromo-1H-indene-1,3(2H)-dione. Retrieved from [Link]
-
LibreTexts Chemistry. (2023-10-13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. Retrieved from [Link]
-
ResearchGate. (2019-02-24). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. Retrieved from [Link]
-
Yale University. (n.d.). CHEM 125b - Lecture 17 - Alkynes. Conjugation in Allylic Intermediates and Dienes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dibromo ketones by the reaction of the environmentally benign H2O2-HBr system with oximes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019-06-01). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Retrieved from [Link]
-
ResearchGate. (2018-08-06). A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. Retrieved from [Link]
-
Pharmacia. (2024-04-23). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione. Retrieved from [Link]
-
PubMed. (n.d.). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-bromoindene-1,3-dione | CAS#:7319-63-3. Retrieved from [Link]
-
Carl ROTH. (2025-03-31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Master Organic Chemistry. (2013-11-25). What is Allylic Bromination?. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Aorangi Forensic Supplies Limited. (n.d.). 1,2-IND. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved from [Link]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2-Bromo-1H-indene-1,3(2H)-dione as a Versatile Reagent for Amination Reactions
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-bromo-1H-indene-1,3(2H)-dione for the synthesis of 2-amino-1H-indene-1,3(2H)-dione derivatives. The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide details the mechanistic underpinnings, step-by-step synthetic protocols, safety considerations, and characterization of amination reactions utilizing this versatile brominated reagent. We delve into the causality behind experimental choices to ensure reproducible and high-yield outcomes, positioning this compound as a key building block in the synthesis of novel chemical entities.
Introduction and Reagent Overview
This compound is an α-haloketone that serves as a potent electrophile for the construction of carbon-nitrogen bonds. The core indane-1,3-dione structure is notable for the acidic nature of the C-2 proton, making it a frequent target for functionalization.[3] Bromination at this active methylene position transforms it from a nucleophilic center into an electrophilic one, enabling reactions with a wide range of nucleophiles, particularly primary and secondary amines.
The resulting 2-amino-1,3-indandione derivatives are of significant interest in drug discovery. The parent scaffold is a component of compounds with anticoagulant, anti-inflammatory, and anticancer properties.[2][4] The ability to readily introduce diverse amine functionalities via the bromo-intermediate allows for the systematic exploration of structure-activity relationships (SAR) and the development of extensive compound libraries for screening and lead optimization.
Physicochemical and Safety Data
Proper handling of this compound is paramount for laboratory safety and experimental success. Below is a summary of its key properties and safety information.
| Property | Value | Reference |
| CAS Number | 7319-63-3 | [5][6] |
| Molecular Formula | C₉H₅BrO₂ | [5][7] |
| Molecular Weight | 225.04 g/mol | [5][8] |
| Appearance | Solid, often described as cream-colored | [7][9] |
| Melting Point | 118-120 °C | [8] |
| Purity | Typically ≥96% | [7] |
Safety & Handling: this compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before use.[9][10]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[11] It is incompatible with strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
The Amination Reaction: Mechanism and Rationale
The reaction of this compound with an amine proceeds via a classical nucleophilic substitution mechanism. The rationale behind the reagent's effectiveness lies in the electronic properties of the indandione scaffold.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) acts as a nucleophile, attacking the electrophilic carbon atom at the C-2 position. This carbon is rendered electrophilic by the inductive effect of the adjacent bromine atom.
-
Transition State: A transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.
-
Leaving Group Departure: The bromide ion (Br⁻) is expelled as a good leaving group, resulting in the formation of a protonated 2-amino-1,3-indandione intermediate.
-
Deprotonation: A base, which can be a second equivalent of the reacting amine or an added non-nucleophilic base (like triethylamine), removes a proton from the nitrogen atom to yield the neutral 2-amino-1H-indene-1,3(2H)-dione product and the corresponding ammonium salt.
The flanking carbonyl groups play a crucial role by withdrawing electron density from the C-2 position, thereby stabilizing the transition state and facilitating the substitution reaction.
Caption: Figure 1: Nucleophilic Substitution Mechanism.
General Protocol for Amination
This protocol provides a robust starting point for the synthesis of 2-amino-1,3-indandione derivatives. Optimization of solvent, temperature, and reaction time may be required for specific amine substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
| This compound | Electrophile | ≥96% | Santa Cruz Biotechnology[5] |
| Amine (Primary or Secondary) | Nucleophile | ≥98% | Sigma-Aldrich, TCI[11] |
| Triethylamine (Et₃N) | Base (HCl scavenger) | ≥99%, distilled | Fisher Scientific[10] |
| Dichloromethane (DCM) or Acetonitrile (MeCN) | Reaction Solvent | Anhydrous | VWR, Merck |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | Reagent Grade | Standard Lab Supplier |
| Brine (Saturated NaCl solution) | Aqueous Wash | Reagent Grade | Standard Lab Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Reagent Grade | Standard Lab Supplier |
| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh | Standard Lab Supplier |
| Ethyl Acetate / Hexanes | Mobile Phase | HPLC Grade | Standard Lab Supplier |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM or Acetonitrile, ~0.1 M concentration).
-
Base Addition: Add triethylamine (1.1 - 1.2 eq) to the solution. This is crucial to neutralize the HBr byproduct formed during the reaction, preventing the protonation of the starting amine.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired amine (1.0 - 1.1 eq) dropwise as a solution in the same solvent. The slow, cooled addition helps to control any potential exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting bromo-compound is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-1,3-indandione derivative.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Substrate Scope and Considerations
The described protocol is effective for a wide range of primary and secondary amines.
-
Primary Amines: Both aliphatic and aromatic primary amines react readily. Electron-rich anilines tend to react faster than electron-poor ones.
-
Secondary Amines: Cyclic and acyclic secondary amines are excellent nucleophiles for this reaction. Sterically hindered amines (e.g., di-tert-butylamine) may require longer reaction times or elevated temperatures.
-
Limitations: Tertiary amines will not react as they lack a proton to be removed in the final step. Ammonia can be used, but often as a solution in an organic solvent (e.g., 2M NH₃ in MeOH) or as ammonium hydroxide, which may require protocol adjustments.
The reaction is generally high-yielding. While specific yields depend on the amine used, many syntheses of related heterocyclic systems built from this initial amination step report good to excellent yields for the overall process.[12][13]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (e.g., protonated salt).2. Steric hindrance.3. Insufficient reaction time/temperature. | 1. Ensure the amine is free-based before use.2. Increase reaction temperature (e.g., reflux in acetonitrile) and extend reaction time.3. Confirm consumption of starting material by TLC before work-up. |
| Multiple Products/Side Reactions | 1. Over-alkylation (for primary amines if deprotonation is slow).2. Reaction with solvent or impurities.3. Instability of the product. | 1. Ensure at least 1.1 eq of base is used. Use a non-nucleophilic base if the amine is particularly valuable.2. Use high-purity, anhydrous solvents.3. Perform work-up at lower temperatures and minimize exposure to acid/base during purification. |
| Difficult Purification | 1. Product and starting material have similar Rf values.2. Ammonium salt byproduct is co-eluting or streaking. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. Ensure the aqueous wash steps are performed thoroughly to remove salts before concentrating the crude product. |
Conclusion
This compound is a highly effective and versatile electrophilic aminating agent. Its utility is rooted in a straightforward and predictable nucleophilic substitution mechanism, facilitated by the electronic nature of the indandione core. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse 2-amino-1,3-indandione derivatives, which are valuable scaffolds for drug discovery and development. By understanding the mechanism and following the detailed procedures, researchers can confidently employ this reagent to accelerate their synthetic chemistry programs.
References
-
Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions . (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e . (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
SAFETY DATA SHEET for 2-Bromo-1-indanone . (2025). Alfa Aesar. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... . (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
2-Bromo-1,3-indandione . (n.d.). CHEMICAL POINT. Retrieved January 20, 2026, from [Link]
-
Synthesis of Amines . (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Synthesis of New 1,3-indandione Derivatives . (2009). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet for 1,2-Indanedione . (2017). Arrowhead Forensics. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization Of 2-Substituted Derivatives Of 1, 3-Indandione . (n.d.). Global Journal of Science Frontier Research. Retrieved January 20, 2026, from [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications . (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS . (2019). International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]
-
Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione . (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reductive Amination . (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
2-Bromo-1,3-indandione (1 x 250 mg) . (n.d.). Reagentia. Retrieved January 20, 2026, from [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications . (2022). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]
-
Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase . (n.d.). TIPS. Retrieved January 20, 2026, from [Link]
-
The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis . (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved January 20, 2026, from [Link]
-
Electrophilic Aminating Agents in Total Synthesis . (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Reductive amination . (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
2-Bromo-1,3-indandione (1 x 1 g) . (n.d.). Reagentia. Retrieved January 20, 2026, from [Link]
-
2,2-Dibromo-1H-indene-1,3(2H)-dione . (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates . (n.d.). Europe PMC. Retrieved January 20, 2026, from [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications . (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors . (2024). Pharmacia. Retrieved January 20, 2026, from [Link]
-
Reaction of α-bromo enones with 1,2-diamines. Cascade assembly of 3-(trifluoromethyl)piperazin-2-ones via rearrangement . (2013). PubMed. Retrieved January 20, 2026, from [Link]
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use of 2-Bromo-1h-indene-1,3(2h)-dione in phase transfer catalysis.
An Application Guide to the Use of 2-Bromo-1H-indene-1,3(2H)-dione in Phase Transfer Catalysis
Introduction: Bridging Phases for Advanced Synthesis
In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and molecular complexity is paramount. This compound stands out as a highly versatile electrophilic building block, primed for derivatization at its activated C2 position. However, its reactivity is often constrained by the solubility mismatch of reactants. Many potent nucleophiles are salts, soluble only in aqueous media, whereas the indene-dione substrate resides in an organic phase. This immiscibility creates a significant kinetic barrier, impeding or preventing reaction.
Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this classic synthetic challenge. PTC is a green chemistry technique that facilitates reactions between chemical species located in different, immiscible phases.[1] By employing a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, it becomes possible to transport a nucleophile from the aqueous phase into the organic phase, enabling intimate contact with the substrate and promoting rapid reaction under mild conditions.[1][2]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of this compound in phase transfer catalysis. We will delve into the underlying mechanisms, provide robust experimental protocols, and offer insights into reaction optimization and troubleshooting, empowering chemists to leverage this powerful synthetic tool for the creation of diverse molecular architectures, including substituted indandiones and novel heterocyclic systems.[3]
Pillar 1: The Mechanism of Phase Transfer Catalysis
The efficacy of PTC lies in its ability to solubilize an aqueous-phase anion in the organic phase. The process, illustrated below, is a catalytic cycle that continuously transports the nucleophilic species across the phase boundary.
The Catalytic Cycle Explained:
-
Ion Exchange: In the aqueous phase, the phase transfer catalyst (represented as Q⁺X⁻, e.g., Tetrabutylammonium bromide, TBAB) exchanges its counter-ion (X⁻) with the nucleophile's cation (M⁺) and the nucleophile (Nu⁻) from the nucleophilic salt (M⁺Nu⁻).
-
Phase Transfer: The newly formed lipophilic ion pair, [Q⁺Nu⁻], has sufficient organic character to migrate across the liquid-liquid interface into the bulk organic phase.
-
Organic Phase Reaction: Once in the organic phase, the "naked" nucleophile (Nu⁻) is highly reactive as it is minimally solvated. It readily attacks the electrophilic C2 position of this compound, displacing the bromide ion and forming the desired product.
-
Catalyst Regeneration: The bromide ion (Br⁻) displaced from the substrate pairs with the catalyst cation (Q⁺) to form Q⁺Br⁻. This salt migrates back to the aqueous phase to restart the cycle, regenerating the catalyst for another round of nucleophile transport.
This continuous cycle allows for a stoichiometric reaction to be driven by only a catalytic amount of the phase transfer agent, making the process highly efficient and cost-effective.[4]
Caption: The catalytic cycle in Phase Transfer Catalysis.
Pillar 2: Synthetic Applications & Scope
The reaction of this compound with various nucleophiles under PTC conditions provides direct access to a wide array of valuable compounds.[3] This methodology is particularly powerful for C-alkylation, N-alkylation, and the synthesis of fused heterocyclic systems.
-
C-Alkylation: Reactions with carbon nucleophiles, such as active methylene compounds (e.g., malonates, cyanoacetates), lead to the formation of C-C bonds at the C2 position. This is a cornerstone for building molecular complexity.
-
Heteroatom Substitution: A diverse range of heteroatom nucleophiles can be employed. This includes:
-
N-Nucleophiles: Amines, azides, and heterocyclic compounds (e.g., imidazoles, triazoles) can be used to synthesize 2-amino or 2-heterocyclyl-indene-1,3-diones, which are prevalent scaffolds in medicinal chemistry.[5]
-
O-Nucleophiles: Phenoxides and alkoxides can be used, although care must be taken to avoid hydrolysis of the dione ring under strongly basic conditions.
-
S-Nucleophiles: Thiolates are excellent nucleophiles for this transformation, leading to 2-thioether derivatives.
-
-
Intramolecular Cyclization: When reacted with bifunctional nucleophiles, this compound can undergo a substitution followed by an intramolecular cyclization, yielding fused indenopyrroles, indenothiazines, or other complex heterocyclic frameworks.[3]
-
Spiro Compounds: The use of specific linkers or difunctional reagents can lead to the formation of spirocyclic indandiones.[3]
Pillar 3: Experimental Protocols and Optimization
Adherence to a well-designed protocol is critical for success. The following sections provide a general procedure and a specific example, followed by a discussion of key parameters for optimization.
General Experimental Protocol for PTC Reaction
This protocol provides a general framework. Specific quantities and conditions should be optimized for each unique substrate and nucleophile combination.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Phase Transfer Catalyst (e.g., TBAB, 2-10 mol%)
-
Base (e.g., K₂CO₃, KOH, NaOH, 2.0-3.0 equiv)
-
Organic Solvent (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Deionized Water
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the organic solvent, and the phase transfer catalyst (e.g., TBAB, 5 mol%).
-
Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile (1.2 equiv) and the base (2.5 equiv) in deionized water.
-
Reaction Initiation: Add the aqueous solution to the vigorously stirring organic solution in the reaction flask. The mixture should be biphasic.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution to remove the catalyst and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure product.[6]
Caption: General experimental workflow for PTC reactions.
Data Presentation: Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and minimizing side reactions. The following table summarizes key variables and their typical effects.
| Parameter | Options | Rationale & Considerations |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI), Aliquat 336 | TBAB is a cost-effective and common choice.[4] TBAI can sometimes offer higher reactivity due to in-situ Finkelstein reaction but is more expensive. Catalyst loading is typically 1-10 mol%. |
| Solvent System | Toluene/H₂O, CH₂Cl₂/H₂O, CH₃CN/H₂O | Toluene is effective for higher temperatures. Dichloromethane (DCM) is useful for reactions at or below room temperature. The solvent should have minimal solubility in water. |
| Base | K₂CO₃, KOH, NaOH (50% aq.) | K₂CO₃ is a milder base suitable for sensitive substrates. Stronger bases like KOH or NaOH can accelerate reactions but may increase the risk of hydrolysis or side reactions.[4][8] |
| Temperature | Room Temp. to 80 °C | Higher temperatures increase the reaction rate but can also promote decomposition or side product formation. The optimal temperature must be determined empirically. |
| Stirring Speed | > 500 RPM | Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which directly correlates with the reaction rate.[1] |
| Nucleophile Equivalents | 1.1 - 2.0 | A slight excess of the nucleophile is typically used to drive the reaction to completion. A large excess may lead to side reactions. |
Trustworthiness: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Inefficient stirring- Inactive catalyst- Base is too weak- Low temperature | - Increase stirring speed significantly.- Use a fresh batch of catalyst or try a different one (e.g., TBAI).- Switch to a stronger base (e.g., from K₂CO₃ to 50% NaOH).- Gradually increase the reaction temperature. |
| Low Yield | - Incomplete reaction- Product hydrolysis- Mechanical loss during work-up | - Increase reaction time or temperature.- Use a milder base or perform the reaction at a lower temperature.- Ensure efficient extraction; perform back-extraction of the aqueous layer. |
| Side Product Formation | - Reaction temperature is too high- Base is too strong- Di-substitution or other side reactions | - Lower the reaction temperature.- Use a weaker base.- Use a smaller excess of the nucleophile. Monitor reaction carefully and stop once the starting material is consumed. |
| Emulsion during Work-up | - Catalyst concentration too high- Vigorous shaking during extraction | - Add a small amount of brine to the separatory funnel to break the emulsion.- Use gentle inversions instead of vigorous shaking during extraction. |
Conclusion and Future Outlook
The application of phase transfer catalysis to the chemistry of this compound represents a robust, efficient, and scalable methodology for the synthesis of a diverse range of valuable organic molecules. The operational simplicity, mild reaction conditions, and avoidance of anhydrous or expensive polar aprotic solvents align well with the principles of green chemistry, making it an attractive strategy for both academic research and industrial applications.[1][9] The derivatives synthesized through this method are promising candidates for drug discovery programs, particularly in the development of novel heterocyclic agents and functional materials.[10] By understanding the core principles and systematically optimizing key parameters, researchers can effectively unlock the synthetic potential of this powerful combination of reagent and technique.
References
-
Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Available at: [Link]
-
Amrutkar, R. D. et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). Available at: [Link]
-
Gagnon, D. et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(7), 6045–6055. Available at: [Link]
-
5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. Available at: [Link]
-
Wang, J. C., & Lee, C. K. (2012). Propargylation of indene-1,3-dione under a new phase-transfer catalyst combined with ultrasonication--a kinetic study. Ultrasonics Sonochemistry, 19(4), 844–849. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]
-
Synthesis and characterization of a novel multi-site phase transfer catalyst and a kinetic study of the intramolecular cyclopentanation of indene. ResearchGate. Available at: [Link]
-
Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. Available at: [Link]
-
Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. TIPS. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]
-
A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. Semantic Scholar. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. Available at: [Link]
-
Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Available at: [Link]
-
SYNTHESIS OF NEW 1H-INDOLE-2,3-DIONE DERIVATIVES USING PHASE-TRANSFER CATALYSIS AND CHARACTERIZATION BY X-RAY CRYSTALLOGRAPHY. ResearchGate. Available at: [Link]
-
Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. ACS Publications. Available at: [Link]
-
Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. Royal Society of Chemistry. Available at: [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]
-
Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis. TSI Journals. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1H-indene-1,3(2H)-dione
Welcome to the technical support center for the synthesis of 2-Bromo-1H-indene-1,3(2H)-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction's success.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is followed by a series of potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield, or I've only recovered the starting material, 1H-indene-1,3(2H)-dione. What went wrong?
A: This is a frequent issue that can typically be traced back to one of three areas: the acidity of the alpha-proton, the activity of the brominating agent, or the reaction conditions.
-
Causality 1: Incomplete Enolate Formation. The reaction proceeds through an enol or enolate intermediate. The methylene protons at the C-2 position of 1,3-indandione are highly acidic (pKa ≈ 9) due to stabilization by the two adjacent carbonyl groups, but enolate formation is not always instantaneous.[1] For electrophilic bromination to occur, this proton must be removed.
-
Solution: While the reaction is often performed under neutral or slightly acidic conditions where the enol form is attacked, trace amounts of acid can catalyze enolization. Some protocols add a catalytic amount of acetic acid. If using a base-catalyzed approach, ensure your base is strong enough and used in appropriate stoichiometry, but be cautious, as strong basic conditions can promote side reactions.[2]
-
-
Causality 2: Inactive Brominating Agent. Elemental bromine (Br₂) can degrade over time, especially with exposure to light and moisture, forming hydrobromic acid (HBr). Similarly, N-Bromosuccinimide (NBS) can hydrolyze.
-
Solution: Use a fresh bottle of bromine or purify it before use. For NBS, it can be recrystallized from hot water to ensure high purity. When setting up the reaction, ensure all glassware is scrupulously dry.
-
-
Causality 3: Sub-optimal Reaction Temperature. The bromination of 1,3-indandione is typically exothermic. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions can dominate.
-
Solution: Most literature procedures recommend running the reaction at room temperature or with gentle cooling in an ice bath during the initial addition of bromine.[3] Start the addition of the brominating agent at 0 °C and then allow the reaction to slowly warm to room temperature while monitoring its progress with Thin Layer Chromatography (TLC).
-
Problem 2: Significant Impurity Formation
Q: My final product is contaminated with significant impurities, even after workup. How can I identify and prevent them?
A: The two most common impurities are the dibrominated product and self-condensation products.
-
Impurity 1: 2,2-Dibromo-1H-indene-1,3(2H)-dione. The product, 2-bromo-1,3-indandione, still possesses one acidic alpha-proton, making it susceptible to a second bromination.[1]
-
Prevention: The key is precise stoichiometric control. Use exactly one equivalent of the brominating agent. Add the brominating agent slowly and with vigorous stirring to avoid localized areas of high concentration. Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity.
-
Mitigation: The dibrominated compound has a different polarity. Careful column chromatography on silica gel can separate it from the desired monobrominated product.
-
-
Impurity 2: Self-Aldol Condensation Products (Bindone). The starting material, 1,3-indandione, has a highly nucleophilic C-2 position (as its enolate) and electrophilic carbonyl carbons. It can easily undergo self-condensation, particularly in the presence of base, to form a dimer known as bindone.[1]
-
Prevention: Avoid using strong bases as catalysts. If a base is necessary, a weak, non-nucleophilic base is preferable. Running the reaction in a more dilute solution can also disfavor this bimolecular side reaction.
-
-
Impurity 3: Unreacted Starting Material. This is often co-purified with the product.
-
Prevention: Ensure the reaction goes to completion by monitoring via TLC. A slight excess (1.05 equivalents) of the brominating agent can sometimes be used, but this increases the risk of dibromination.
-
Mitigation: Recrystallization is often effective. This compound and the unbrominated starting material have different solubilities in solvents like ethanol, which can be exploited for purification.[4]
-
Caption: Simplified mechanism of acid-catalyzed bromination.
Q2: Which brominating agent is best: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: The choice depends on your experimental priorities, such as safety, selectivity, and cost.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Highly reactive, less selective. | Milder, often more selective for mono-bromination. |
| Handling | Highly corrosive, toxic, volatile liquid. Requires a fume hood and careful handling. | Crystalline solid, easier and safer to handle and weigh. |
| Byproducts | Produces HBr gas, which is corrosive and can lead to side reactions. | Produces succinimide, which is a solid and often easier to remove during workup. |
| Yield | Can give high yields but is prone to over-bromination. [3] | Often provides higher yields of the desired mono-brominated product. [4][5] |
| Initiation | Reaction is typically spontaneous. | Often requires a radical initiator (like AIBN) or light for radical pathways, but can also act as an electrophilic bromine source, especially with an acid catalyst. [5] |
Recommendation: For better control, higher selectivity, and improved safety, NBS is often the superior choice . For a lower-cost, classical approach where handling risks are well-managed, elemental bromine is effective. A review in Molecules highlights several alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin which can also give excellent yields (88%). [4] Q3: My starting 1,3-indandione is off-color (pink or tan). Can I still use it?
A: It is highly recommended to use pure, off-white to pale yellow 1,3-indandione. A pink or tan color often indicates the presence of oxidation or self-condensation impurities. These impurities can interfere with the bromination reaction and complicate purification. The most straightforward synthesis of 1,3-indandione involves the condensation of dialkyl phthalate with an alkyl acetate, followed by hydrolysis and decarboxylation, which can leave residual reagents or side products if not performed carefully. [4][5]* Solution: Purify the starting material by recrystallization from a suitable solvent (e.g., ethanol or water) or by sublimation before use.
Q4: What are the critical safety precautions for this synthesis?
A:
-
Bromine: If using elemental bromine, always handle it in a certified chemical fume hood. It is highly toxic, causes severe chemical burns upon contact, and its vapors are harmful. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Solvents: Chloroform and carbon tetrachloride are common solvents for this reaction but are toxic and suspected carcinogens. [3]If possible, consider substituting with a less hazardous solvent like dichloromethane or acetic acid.
-
HBr Gas: The reaction with Br₂ produces HBr gas. Ensure the reaction apparatus is equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic fumes.
Experimental Protocols
Protocol 1: Classical Synthesis using Elemental Bromine
This protocol is adapted from standard literature procedures. [3]
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 1,3-indandione (1.0 eq) in chloroform (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq) in a small amount of chloroform. Add the bromine solution dropwise to the stirred indandione solution over 30-60 minutes, ensuring the temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize HBr, followed by a wash with 10% sodium thiosulfate solution to quench any remaining bromine. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield this compound as a crystalline solid.
Protocol 2: Optimized Synthesis using N-Bromosuccinimide (NBS)
This protocol leverages the selectivity and safety of NBS. [4][5]
-
Setup: In a round-bottom flask, combine 1,3-indandione (1.0 eq) and N-Bromosuccinimide (1.05 eq) in acetonitrile or acetic acid (approx. 15 mL per gram of indandione).
-
Catalyst (Optional but Recommended): Add a catalytic amount of ammonium acetate or p-toluenesulfonic acid to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is typically faster than with bromine; monitor closely by TLC. It should be complete within 1-3 hours.
-
Workup: If using acetonitrile, remove the solvent under reduced pressure. If using acetic acid, pour the reaction mixture into a larger volume of ice water to precipitate the product.
-
Purification: Filter the crude product. The main byproduct, succinimide, has some water solubility and can be partially removed by washing the crude solid thoroughly with cold water. Further purify the product by recrystallization from ethanol to obtain pure this compound.
References
-
Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Available at: [Link]
-
Synthesis of 1,3-indandiones (indene-1,3-diones). Organic Chemistry Portal. Available at: [Link]
-
Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Available at: [Link]
-
Geiss, J.; Pigot, C.; Dumur, F.; Lalevée, J. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules 2022, 27, 5976. Available at: [Link]
- CN103121887A - Preparation method of 1,3-indandione compounds. Google Patents.
-
Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of... ResearchGate. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]
-
Al-Mulla, A. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega 2020, 5, 43, 27801–27807. Available at: [Link]
-
Geiss, J.; Pigot, C.; Dumur, F.; Lalevée, J. Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]
-
1,3-Indandione. Wikipedia. Available at: [Link]
-
Kus, N. S. Photochemical bromination of substituted indan-1-one derivatives. Turk J Chem 2009, 33, 479-486. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Bromo-1H-indene-1,3(2H)-dione
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-1H-indene-1,3(2H)-dione (CAS 7319-63-3). This document is designed for chemists and researchers encountering common purification challenges with this versatile synthetic intermediate. As a β-diketone, its reactivity makes it valuable, but also susceptible to specific impurities during synthesis and workup. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Our goal is to help you achieve a high-purity product, characterized by a sharp melting point and clean analytical data, consistently and efficiently.
Troubleshooting & FAQs
Q1: My final product has a low and broad melting point (e.g., below 115 °C). What does this indicate and how can I fix it?
A1: Root Cause Analysis & Solution
A low and broad melting point is a classic indicator of impurities. Pure this compound should have a sharp melting point in the range of 118-120 °C[1][2]. Impurities disrupt the crystalline lattice of the solid, requiring less energy to transition to a liquid state—a phenomenon known as melting point depression.
Common impurities include:
-
Unreacted Starting Material: 1,3-Indandione.
-
Over-brominated Byproducts: 2,2-Dibromo-1H-indene-1,3(2H)-dione[3].
-
Solvent Residues: Trapped solvent from the reaction or initial workup.
Recommended Action: The two primary methods for enhancing purity are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.
-
For moderate to high purity crude product (>85%): Recrystallization is often sufficient.
-
For complex mixtures or oily products: Column chromatography is the preferred method to isolate the desired compound before a final polishing recrystallization.
Below is a logical workflow for troubleshooting an impure product.
Caption: Troubleshooting workflow for impure this compound.
Q2: My product is yellow or brownish. How can I remove these colored impurities?
A2: Decolorization Protocol
A yellow or brown hue typically indicates the presence of residual acidic impurities, such as hydrobromic acid (HBr) generated during the bromination of 1,3-indandione, or minor degradation products[4]. These can often be removed with a combination of a mild basic wash and treatment with activated carbon.
Step-by-Step Decolorization:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes residual HBr, converting it to sodium bromide (NaBr), which is soluble in the aqueous layer.
-
Causality: The phenoxide-like enolate of the diketone is basic, but NaHCO₃ is a sufficiently mild base to neutralize strong acids without significantly deprotonating and dissolving the product into the aqueous layer.
-
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and any remaining aqueous-soluble impurities.
-
Drying & Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Charcoal Treatment (if color persists): If the resulting solid is still colored, incorporate activated carbon into the subsequent recrystallization step. Add a very small amount of activated carbon (approx. 1-2% w/w) to the hot, dissolved solution just before filtration. The porous carbon will adsorb the high molecular weight colored impurities.
-
Caution: Using too much carbon will significantly reduce your yield by adsorbing your product.
-
Q3: What is the most effective recrystallization solvent for this compound?
A3: Systematic Solvent Selection
An ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low (room or ice-bath) temperatures. For α-bromo ketones, polar protic or aprotic solvents are often a good starting point[4]. A mixed-solvent system can also be highly effective.
Recommended Screening Solvents:
A small-scale solvent screen is the most reliable method. Use approximately 20-30 mg of your crude product for each test.
| Solvent | Class | Boiling Point (°C) | Expected Solubility Profile |
| Ethanol | Polar Protic | 78 | Good potential. High solubility when hot, lower when cold. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer better recovery due to slightly lower cold solubility. |
| Ethyl Acetate | Polar Aprotic | 77 | Often a good solvent for moderately polar compounds. |
| Toluene | Nonpolar | 111 | May be effective if impurities are highly polar. A patent suggests its use for similar compounds[5]. |
| Hexane/Ethyl Acetate | Mixed | Variable | A powerful combination. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and cool. |
| Ethanol/Water | Mixed | Variable | A common choice for polar compounds. Dissolve in minimal hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly[4][5]. |
Detailed Recrystallization Protocol:
The following diagram and steps outline a robust recrystallization workflow.
Caption: Step-by-step experimental workflow for recrystallization.
Q4: My TLC shows multiple spots. How do I set up a column to separate the product?
A4: Principles and Protocol for Column Chromatography
Thin-Layer Chromatography (TLC) is your guide for developing a preparative column chromatography method. The goal is to find a solvent system that provides good separation between your product and its impurities. For this compound, the main impurities are the less polar starting material (1,3-indandione) and the potentially less polar dibrominated byproduct.
Step 1: TLC Solvent System Development
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): Start with a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).
-
Test Ratios: Begin with 9:1, 4:1, and 2:1 Hexanes:Ethyl Acetate.
-
Target Rf: Aim for an Rf (retention factor) of 0.3-0.4 for your desired product. This Rf value generally provides the best separation on a column.
-
-
Visualization: Visualize the spots under a UV lamp (254 nm). The 1,3-dione core is a strong UV chromophore.
Step 2: Column Chromatography Protocol
-
Column Preparation: Select a column with an appropriate diameter for your sample size (a 10-20 g sample typically requires a column 4-5 cm in diameter). Pack it with silica gel using your chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed. This "dry loading" method typically results in better separation than loading a liquid solution.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes or vials.
-
Monitoring: Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product. A final recrystallization may be performed to obtain a highly crystalline solid.
References
- ResearchGate. (n.d.). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions.
- PubChem. (n.d.). 2-Bromo-1-indanone. National Center for Biotechnology Information.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
- CHEMICAL POINT. (n.d.). 2-Bromo-1,3-indandione.
- CHEMICAL POINT. (n.d.). 2-Bromo-1,3-indandione.
- CymitQuimica. (n.d.). 2-Bromo-1,3-indandione.
- Sigma-Aldrich. (n.d.). 2-bromo-2-(alpha-bromobenzyl)-1,3-indanedione. Merck.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-1,3-indandione.
- Wikipedia. (n.d.). 1,3-Indandione.
- TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives.
- CookeChem. (n.d.). This compound, 96%.
- Chemsrc. (2025). 2-bromoindene-1,3-dione.
- Reagentia. (n.d.). 2-Bromo-1,3-indandione (1 x 250 mg).
-
Dallemagne, P., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4785. Retrieved from [Link]
- Google Patents. (2013). CN103121887A - Preparation method of 1,3-indandione compounds.
- ACS Omega. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. American Chemical Society.
- ResearchGate. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e.
Sources
Technical Support Center: 2-Bromo-1H-indene-1,3(2H)-dione
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for 2-Bromo-1H-indene-1,3(2H)-dione (CAS: 7319-63-3). This document provides in-depth technical information and practical advice for researchers, chemists, and drug development professionals. As a reactive α-haloketone and a valuable synthetic intermediate, the stability and proper handling of this compound are paramount to achieving reliable and reproducible experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: What are the optimal long-term storage conditions for solid this compound?
A: The optimal storage conditions are dictated by the compound's chemical nature. As an α-haloketone, it possesses inherent reactivity, which can be exacerbated by environmental factors. The inductive electron-withdrawing effect of the two carbonyl groups increases the polarity of the carbon-bromine (C-Br) bond, making the α-carbon an electrophilic site susceptible to nucleophilic attack[1]. Therefore, minimizing exposure to potential reactants and energy sources is critical.
For long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[2] The container must be tightly sealed to prevent moisture ingress.
-
Why refrigeration? Lower temperatures decrease the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions.
-
Why an inert atmosphere? This displaces atmospheric oxygen and moisture. Moisture can potentially lead to slow hydrolysis, while oxygen can participate in radical-mediated degradation pathways, especially if initiated by light or trace metal impurities.
-
Why a tightly sealed container? This is the primary barrier against moisture and atmospheric gases, which are detrimental to the compound's stability.
Q: Is this compound sensitive to light?
A: Yes. Compounds containing a C-Br bond adjacent to a carbonyl system can be sensitive to light. Photoirradiation can induce homolytic cleavage of the C-Br bond, generating a resonance-stabilized indenyl radical[3]. This radical can then undergo various secondary reactions, leading to a mixture of impurities and reducing the purity of your starting material. It is strongly recommended to store the compound in an amber or opaque vial and to minimize its exposure to direct light during handling and experiments.
Q: What are the primary safety precautions I should take when handling this compound?
A: this compound and related α-haloketones are classified as irritants and may be corrosive. They are alkylating agents and should be handled with care.[4] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Inhalation: Avoid breathing the dust. If weighing out the solid, do so carefully to minimize aerosolization.[6]
-
Skin and Eye Contact: The compound is known to cause skin and serious eye irritation.[5][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spills: In case of a spill, avoid raising dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.
Stability and Degradation
Q: What are the common signs of degradation for this compound?
A: Visual inspection and analytical checks can indicate degradation.
-
Color Change: The pure compound is typically a light yellow or off-white crystalline solid. A significant darkening or change to a brownish or reddish hue may indicate decomposition, potentially involving the formation of elemental bromine.
-
Physical State: Clumping or stickiness of the powder can suggest the uptake of moisture and possible hydrolysis.
-
Melting Point: This is a critical indicator of purity. Pure this compound has a sharp melting point around 118-120°C .[8] A depressed and broadened melting point range is a strong indicator of the presence of impurities resulting from degradation.
-
Analytical Data: The appearance of new spots on a Thin-Layer Chromatography (TLC) plate or unexpected peaks in an NMR or IR spectrum are definitive signs of degradation.
Q: What are the likely degradation pathways?
A: The primary degradation pathways stem from its reactivity as an α-haloketone:
-
Nucleophilic Substitution: Reaction with nucleophiles (including water/moisture) can displace the bromide. For example, hydrolysis would yield 2-hydroxy-1H-indene-1,3(2H)-dione.
-
Photodecomposition: As discussed, UV or even strong visible light can cleave the C-Br bond, leading to radical-mediated side reactions.[3]
-
Reaction with Bases (Favorskii Rearrangement): In the presence of a base, the acidic α-hydrogen can be abstracted, which can initiate a Favorskii rearrangement, a characteristic reaction of α-haloketones.[4] This is more relevant during a reaction workup but can be a concern if the compound is stored improperly with basic contaminants.
Q: How stable is the compound in solution? Which solvents are recommended for preparing stock solutions?
A: The stability in solution is lower than in the solid state and is highly solvent-dependent. Avoid protic solvents like methanol or ethanol for long-term storage of solutions, as they can act as nucleophiles and slowly react with the compound, especially if exposed to light.
For short-term experimental use, solvents like anhydrous dichloromethane (DCM), chloroform, or ethyl acetate are suitable.[2][9] For longer-term storage of a solution (days), it is best to prepare it fresh. If storage is unavoidable, use an anhydrous aprotic solvent, store the solution at -20°C or -80°C under an inert atmosphere, and protect it from light. Always re-verify the solution's integrity via TLC before use if it has been stored for an extended period.
Troubleshooting Guide
This section addresses specific issues you might encounter during experiments.
Issue 1: My reaction is not proceeding as expected, or I am seeing multiple unexpected byproducts.
This is a common issue when using a reactive intermediate. The problem often lies with the purity of the starting material.
Troubleshooting Workflow: Assessing Compound Integrity
Caption: Troubleshooting decision tree for assessing compound stability.
Data & Protocols
Summary of Storage and Properties
| Parameter | Recommended Value/Observation | Rationale & Reference |
| Storage Temperature | 2-8°C | Slows kinetic degradation processes.[2] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and hydrolysis.[2] |
| Light Protection | Amber/Opaque Vial | Prevents photolytic C-Br bond cleavage.[3] |
| Physical Form | Crystalline Solid | - |
| Melting Point | 118-120°C | Key indicator of purity.[8] |
| IR Spectroscopy (ν) | ~1700-1740 cm⁻¹ (C=O stretch) | Confirms the presence of the dione structure.[9][10] |
| Purity (Typical) | >96% | Commercial specification.[8] |
Experimental Protocol: Purity Assessment & Recrystallization
This protocol provides a self-validating system to ensure your material is suitable for use.
Objective: To assess the purity of a stored sample of this compound and purify it if necessary.
Part A: Purity Assessment
-
Melting Point Determination:
-
Carefully pack a small amount of the solid into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat slowly (1-2°C/min) near the expected melting point.
-
Criterion for Success: A sharp melting range within ±2°C of the reference value (118-120°C) indicates high purity. A broad or depressed range suggests impurities.
-
-
Thin-Layer Chromatography (TLC):
-
Prepare a dilute solution of your compound in ethyl acetate (~1 mg/mL).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the plate under UV light (254 nm).
-
Criterion for Success: A single, well-defined spot indicates high purity. The presence of multiple spots confirms the presence of impurities.
-
-
¹H NMR Spectroscopy (Optional but Recommended):
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).[11]
-
Acquire a ¹H NMR spectrum.
-
Criterion for Success: The spectrum should be clean, with sharp peaks corresponding to the aromatic protons and the single proton at the 2-position. The absence of significant unidentifiable peaks confirms purity. Quantitative ¹H NMR can provide an absolute purity value.[12]
-
Part B: Recrystallization Protocol (If Purity Assessment Fails)
This procedure should be performed if the melting point is low/broad or if TLC shows impurities.
-
Solvent Selection: Based on related compounds, a mixture of ethyl acetate and a non-polar anti-solvent like hexanes or petroleum ether is effective.[9]
-
Dissolution: In a fume hood, place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.
-
Decolorization (If Needed): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, you can place the flask in an ice bath (0-4°C) to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether or hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Validation: Re-run the purity assessment (Part A) on the recrystallized material. The melting point should now be sharp and within the correct range, and the TLC should show a single spot.
References
-
Lalevée, J., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(23), 7378. Available at: [Link]
-
Talaei, Z., et al. (2020). Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. Trends in Pharmaceutical Sciences, 6(4), 233-242. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. Retrieved January 20, 2026, from [Link]
- Singh, B., et al. (2015). Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. Journal of Chemical and Pharmaceutical Research, 7(1), 450-456.
-
Jaber, M. R., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71, 353-363. Available at: [Link]
-
Ferreira, V. F., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4855. Available at: [Link]
-
ChemSrc. (n.d.). 2-bromoindene-1,3-dione. Retrieved January 20, 2026, from [Link]
-
Al-Hourani, B. J. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12744–12788. Available at: [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved January 20, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega, 5(44), 28738–28743. Available at: [Link]
-
LookChem. (n.d.). 2,2-dibromo-1H-indene-1,3(2H)-dione. Retrieved January 20, 2026, from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 20, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). α-halo ketones – Knowledge and References. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1-indanone. Retrieved January 20, 2026, from [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound , 96% , 7319-63-3 - CookeChem [cookechem.com]
- 9. tips.sums.ac.ir [tips.sums.ac.ir]
- 10. Ketone - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Troubleshooting for 2-Bromo-1H-indene-1,3(2H)-dione
An In-depth Technical Guide to the Safe Handling of 2-Bromo-1H-indene-1,3(2H)-dione.
Welcome to the technical support guide for this compound (CAS No: 7319-63-3). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and dyes, its proper handling is paramount to ensure experimental integrity and, most importantly, personnel safety.[1][2][3][4] This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a direct question-and-answer format to address potential issues encountered during its use.
Part 1: Hazard Identification and Risk Assessment
This section addresses the fundamental safety characteristics of the compound. A thorough understanding of the risks is the first step in mitigating them.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), the primary hazards involve irritation to the skin, eyes, and respiratory system.[5][6][7] The specific hazard statements are summarized in the table below.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation.[5][6][8] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation.[5][6][8] |
| Specific target organ toxicity — Single exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation.[5][6][8] |
The GHS07 pictogram, an exclamation mark, serves as a visual warning for these irritant properties.
Q2: What are the main routes of exposure researchers should be concerned about?
A2: The primary routes of occupational exposure are:
-
Inhalation: The compound is a crystalline solid, but fine dust can become airborne during transfer, weighing, or vigorous mixing.[9] Inhaling this dust can cause respiratory tract irritation.[5][6][8]
-
Skin Contact: Direct contact with the solid can cause skin irritation.[5][8][9]
-
Eye Contact: The dust is a serious eye irritant and can cause significant damage if it comes into contact with the eyes.[5][8][9]
-
Ingestion: While less common in a laboratory setting, accidental ingestion is harmful.[9]
Q3: Is this compound stable? What chemicals or conditions should I avoid?
A3: The compound is generally stable under recommended storage conditions. However, you must avoid contact with strong oxidizing agents, reducing agents, acids, and alkalis, as these can lead to potentially hazardous reactions.[9] Additionally, keep the compound away from heat and all sources of ignition.[9]
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
Proper containment and personal protection are non-negotiable for safety. This section details the necessary equipment and explains the rationale.
Q4: What engineering controls are mandatory for handling this compound?
A4: All manipulations of this compound must be conducted in a certified chemical fume hood.[8] This is the most critical engineering control as it captures dust and vapors at the source, preventing inhalation. The work area must also have a readily accessible and recently tested emergency eyewash station and safety shower.[8][10]
Q5: My fume hood's airflow seems low. Can I still weigh out a small amount on the open bench?
A5: Absolutely not. The risk of inhaling fine, irritating dust is significant. A low airflow compromises the primary safety barrier. Any suspected malfunction in your fume hood should be reported for repair immediately, and work with this compound should cease until the equipment is certified as fully functional. The irritant nature of the dust means even small exposures can cause discomfort or injury.[5][8]
Q6: What specific Personal Protective Equipment (PPE) is required?
A6: A multi-layered PPE approach is essential. The following table provides the minimum requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] | Prevents skin contact and irritation.[8] Latex gloves are not suitable for handling many chemicals and should be avoided. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.[8] | Protects against airborne dust and splashes that can cause serious eye damage.[8][9] |
| Body Protection | A standard laboratory coat is required. A chemical-resistant apron is advised for larger quantities.[8] | Protects skin from accidental contact and prevents contamination of personal clothing.[8] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9] | Prevents inhalation of dust, which is a primary route of exposure causing respiratory irritation.[8] |
Part 3: Standard Handling Protocol & Workflow
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Experimental Protocol: Weighing and Dispensing Solid this compound
-
Preparation: Before starting, ensure the chemical fume hood is on and the sash is at the appropriate height. Verify that an eyewash station and safety shower are unobstructed.[8][11]
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Area Decontamination: Wipe down the work surface inside the fume hood to prevent cross-contamination.
-
Material Transfer: Place the stock container, a tared weigh boat on an analytical balance, and all necessary spatulas inside the fume hood.
-
Dispensing: Carefully open the stock container. Use a clean spatula to transfer the desired amount of the crystalline solid to the weigh boat. Perform this action slowly and deliberately to avoid generating airborne dust.[8][12] Do not tap or shake the spatula.
-
Sealing: Immediately and securely close the stock container.[8]
-
Clean-up: Carefully clean the spatula. Dispose of any contaminated items, such as weigh paper or disposable gloves, in a designated hazardous waste container.
-
Post-Handling: After the experiment is complete, wipe down the work area in the fume hood. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[8]
Part 4: Troubleshooting Guide
Even with careful planning, unexpected situations can arise. This section provides guidance on common issues.
Q7: I noticed the compound, which is usually a white to yellow crystal, has developed a brownish tint in storage. What does this mean and is it still usable?
A7: A color change to brown may suggest degradation or the presence of impurities. While the compound itself is a yellow to brown crystalline powder, a noticeable darkening over time could indicate decomposition.[1] This could be due to improper storage, such as exposure to light, air, or incompatible materials. It is highly recommended to test the purity of the material (e.g., by NMR or LC-MS) before proceeding with a critical synthesis. For best results, use material that matches the expected appearance.
Q8: I accidentally created a small puff of dust while transferring the powder. What is the immediate risk and what should I do?
A8: The immediate risk is inhalation and eye exposure.[8][9] Since you are already working in a fume hood, the ventilation system should contain the dust cloud. Do not pull your head out of the hood. Keep calm and allow the fume hood to clear the airborne particles. Observe yourself for any signs of respiratory irritation, such as coughing. If you feel any irritation, follow the first aid procedure for inhalation by moving to fresh air and seeking medical attention if symptoms persist.[7][10] Ensure your eye protection was securely in place. Review your handling technique to prevent recurrence.
Q9: I feel a slight irritation in my throat while working, even inside the fume hood. What's wrong?
A9: This is a critical warning sign that your containment is failing. Possible causes include:
-
Improper Fume Hood Use: The sash may be too high, or rapid movements could be creating turbulence that pulls contaminants out of the hood.
-
Fume Hood Malfunction: The exhaust system may not be functioning at its required capacity.
-
Poor Handling Technique: You may be generating more dust than the fume hood can effectively contain at the point of origin. Immediately stop your work, secure all containers, and move away from the area. Report the incident and the potential fume hood issue to your lab manager or environmental health and safety officer. Do not resume work until the cause is identified and resolved.
Part 5: Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is crucial.
Q10: What is the correct first aid response for skin or eye contact?
A10: Immediate action is required. The following table outlines the correct first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9][10] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][7][10] Seek medical attention if irritation persists.[7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][10] Remove contact lenses if present and easy to do.[6][10] Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Loosen tight clothing. Seek immediate medical attention.[9] |
Q11: How should I handle a small spill of the solid compound outside the fume hood?
A11:
-
Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.
-
Assess and Ventilate: Ensure the area is well-ventilated if it can be done safely.
-
Wear PPE: Do not attempt cleanup without appropriate PPE, including a respirator, gloves, goggles, and a lab coat.[8]
-
Contain and Clean: Gently cover the spill with an inert absorbent material (like vermiculite or sand) to avoid making the dust airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[7][13] Do not use compressed air.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to your institution's regulations.[8][9]
Part 6: Storage and Disposal
Q12: What are the optimal storage conditions for long-term stability?
A12: Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[8][13] The container must be kept tightly closed to prevent moisture absorption and contamination.[8] A recommended storage temperature is between 2-8°C.[8][14]
Q13: How do I dispose of waste contaminated with this compound?
A13: All waste material, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste. It should be collected in properly labeled, sealed containers. Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[8][9] Consult your institution's environmental health and safety department for specific procedures.
References
-
LookChem. (n.d.). Cas 1685-97-8, 2,2-dibromo-1H-indene-1,3(2H)-dione. [Link]
-
Spectrum Laboratory Products, Inc. (2008). Material Safety Data Sheet - 2-Bromo-2-nitropropan-1,3-diol. [Link]
-
Chemsrc. (2021). 2-bromoindene-1,3-dione | CAS#:7319-63-3. [Link]
-
Alfa Aesar. (2022). SAFETY DATA SHEET - 2-Bromo-1-indanone. [Link]
-
ResearchGate. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. [Link]
-
MySkinRecipes. (n.d.). 2,2-Dibromo-1H-indene-1,3(2H)-dione. [Link]
-
C-reagent. (n.d.). 2-Bromo-1H-indene-1,3(2H)-dione. [Link]
-
TIPS. (n.d.). Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. [Link]
Sources
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- 2. This compound , 96% , 7319-63-3 - CookeChem [cookechem.com]
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- 5. 2-bromoindene-1,3-dione | CAS#:7319-63-3 | Chemsrc [chemsrc.com]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. 2,2-Dibromo-1H-indene-1,3(2H)-dione [myskinrecipes.com]
Technical Support Center: 2-Bromo-1H-indene-1,3(2H)-dione
Welcome to the technical support center for 2-Bromo-1H-indene-1,3(2H)-dione. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and use of this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Part 1: Understanding the Impurity Profile
The purity of this compound is critical for its successful application in subsequent synthetic steps. The presence of impurities can lead to side reactions, reduced yields, and difficulties in the purification of the desired product. The most common impurities arise from the synthesis process itself, which typically involves the bromination of 1,3-indandione.
Diagram: Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway to this compound and common impurity origins.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The most prevalent impurities are typically related to the synthesis process. These include:
-
Unreacted Starting Material: 1,3-Indandione (also known as 1H-Indene-1,3(2H)-dione) may be present if the bromination reaction does not go to completion.
-
Over-brominated By-product: 2,2-Dibromo-1H-indene-1,3(2H)-dione is a common by-product resulting from the reaction of the desired product with an excess of the brominating agent.[1]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., acetic acid, chloroform, ethanol) may be present in trace amounts.[2]
-
Degradation Products: As a reactive α-bromoketone, the compound can be susceptible to degradation, especially in the presence of nucleophiles or moisture.[3]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the common impurities?
A2: Proton NMR (¹H NMR) is an excellent tool for identifying and semi-quantifying the main impurities.
| Compound | Key ¹H NMR Signal(s) (in CDCl₃) | Rationale |
| This compound | Singlet around δ 4.5-4.8 ppm (CH-Br) | The methine proton at the 2-position is deshielded by the adjacent bromine and two carbonyl groups. |
| 1,3-Indandione | Singlet around δ 3.2-3.4 ppm (CH₂) | The two equivalent methylene protons at the 2-position are less deshielded than the CH-Br proton. |
| 2,2-Dibromo-1H-indene-1,3(2H)-dione | No signal in the aliphatic region | The absence of a proton at the 2-position is a key indicator. |
Note: Aromatic protons for all three compounds will appear in the range of δ 7.8-8.2 ppm, and their patterns may be very similar, making the aliphatic region the most diagnostic.
Q3: How do these impurities affect my downstream reactions?
A3: The impact of these impurities can be significant:
-
1,3-Indandione: Being a nucleophile at the 2-position, it can compete with your intended nucleophile in substitution reactions, leading to by-product formation and reduced yield of your target molecule.[1]
-
2,2-Dibromo-1H-indene-1,3(2H)-dione: This di-brominated impurity can also react with nucleophiles, potentially leading to a mixture of mono- and di-substituted products, which can be challenging to separate.
-
Degradation Products: These can introduce a variety of unforeseen side reactions and complicate the purification of your final compound.
Part 3: Troubleshooting Guide
Issue 1: Low Purity After Synthesis - Significant Starting Material Remaining
| Potential Cause | Recommended Action & Rationale |
| Insufficient Brominating Agent | Ensure you are using at least one equivalent of the brominating agent (e.g., Br₂ or NBS). A slight excess (1.05-1.1 equivalents) may be necessary to drive the reaction to completion. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or moderately increasing the temperature. Acid catalysis (e.g., with acetic acid) can also promote the enolization necessary for bromination.[4] |
| Poor Quality Brominating Agent | Use a freshly opened or properly stored container of your brominating agent. N-bromosuccinimide (NBS), for example, can degrade over time. |
Issue 2: High Levels of 2,2-Dibromo-1,3-indandione Detected
| Potential Cause | Recommended Action & Rationale |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Adding it dropwise as a solution can help prevent localized high concentrations that favor over-bromination. |
| Prolonged Reaction Time or High Temperature | Once TLC indicates the consumption of the starting material, promptly quench the reaction. Over-running the reaction can lead to the formation of the di-brominated product. |
| Reaction Conditions Too Harsh | If using a highly reactive brominating agent or strong acid catalysis, consider milder conditions. For instance, using NBS with a catalytic amount of acid is often more controlled than using elemental bromine.[5] |
Part 4: Experimental Protocols
Protocol 1: Analytical Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
-
Injection Volume: 10 µL.
Rationale: The C18 column separates the compounds based on their polarity. The expected elution order would be 1,3-indandione (most polar), followed by this compound, and then 2,2-dibromo-1H-indene-1,3(2H)-dione (least polar). The formic acid in the mobile phase helps to ensure good peak shape.[6]
Protocol 2: Purification by Recrystallization
This method is effective for removing small to moderate amounts of impurities.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point. Chloroform can also be effective. The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities have different solubility profiles.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold solvent. g. Dry the purified crystals under vacuum.
Rationale: The slow cooling allows for the formation of a pure crystalline lattice of the desired compound, leaving the impurities behind in the mother liquor.
Part 5: Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purity of this compound.
References
- Chen, J., et al. (2010). A practical and efficient procedure for the α-bromination of ketones using N-bromosuccinimide under catalyst-free conditions. Tetrahedron Letters, 51(23), 3061-3064.
- El-Shafiy, O. A., et al. (2014). Synthesis of some new fused and spiro heterocyclic compounds under phase transfer catalysis (PTC) conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 1023-1032.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Wikipedia contributors. (2023). 1,3-Indandione. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: Bromination. Retrieved from [Link]
- Barret, R. (2012). Mild α-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. E-Journal of Chemistry, 9(4), 2093-2098.
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
- Lebrasseur, N., et al. (2007). Acid-promoted bromination of ketones. Organic & Biomolecular Chemistry, 5, 1394-1399.
Sources
- 1. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1H-indene-1,3(2H)-dione
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-1H-indene-1,3(2H)-dione. As a crucial intermediate in the development of pharmaceuticals and functional materials, optimizing its synthesis is paramount for achieving high purity and yield.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The primary synthetic route involves the electrophilic bromination of 1,3-indandione at the C-2 position, which is highly activated due to its position alpha to two carbonyl groups.[3] While straightforward in principle, this reaction is sensitive to conditions that can lead to side products and purification challenges. This guide is structured to address these specific issues directly.
Section 1: Core Synthesis Workflow and Mechanism
A fundamental understanding of the reaction pathway is critical for effective troubleshooting. The synthesis proceeds via the bromination of the active methylene group of 1,3-indandione.
Standard Laboratory Protocol
A representative procedure involves the direct bromination of 1,3-indandione.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 1,3-indandione (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.
-
Bromine Addition: While stirring vigorously at room temperature, add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.
-
Purification: Dry the crude solid and purify by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Visualized Workflow
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is significantly lower than expected, or I've recovered only the 1,3-indandione starting material. What are the likely causes and how can I fix this?
-
Answer: This is a common issue that typically points to problems with the reagents or reaction conditions.
-
Causality & Solution:
-
Ineffective Brominating Agent: The most frequent culprit is the brominating agent. Liquid bromine can degrade over time, while solid reagents like N-Bromosuccinimide (NBS) can hydrolyze if not stored under dry conditions.
-
Action: Use a fresh bottle of bromine or recrystallize the NBS before use. To confirm reagent activity, you can perform a simple patch test with a more reactive substrate.
-
-
Improper Solvent: The polarity and protic nature of the solvent are crucial. While various solvents are reported, glacial acetic acid is often preferred as it aids in solvating the starting material and activating the bromine. Non-polar solvents may lead to poor solubility and slower reaction rates.
-
Insufficient Reaction Time or Temperature: While the reaction often proceeds at room temperature, it is not instantaneous.
-
Action: Ensure the reaction has run to completion by monitoring with TLC. If the reaction is sluggish, gentle heating (40-50°C) can be applied, but be cautious as this may also increase the rate of side reactions.
-
-
-
Issue 2: Formation of 2,2-dibromo-1H-indene-1,3(2H)-dione
-
Question: My NMR/Mass Spec data shows a significant peak corresponding to the dibrominated product. How can I prevent its formation and remove it?
-
Answer: The formation of 2,2-dibromo-1H-indene-1,3(2H)-dione is a classic example of over-reaction.[3][4] The monobrominated product is also acidic at the C-2 position and can react with a second equivalent of bromine.
-
Causality & Solution:
-
Stoichiometry Control: The most critical factor is precise control over the stoichiometry. Using more than one equivalent of bromine will invariably lead to the dibrominated species.
-
Action: Carefully measure and use exactly 1.0 equivalent of the brominating agent.
-
-
Rate of Addition: Adding the bromine too quickly creates localized areas of high bromine concentration, promoting double bromination.
-
Action: Add the bromine solution dropwise over an extended period (e.g., 60 minutes) with vigorous stirring to ensure rapid dispersion.
-
-
Purification: The dibrominated compound has different solubility properties.
-
Action: Careful recrystallization can often separate the two compounds. The dibrominated product is typically less soluble in common solvents like ethanol. Fractional crystallization may be necessary.
-
-
-
Troubleshooting Decision Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Issue 3: Product Discoloration
-
Question: My final product is yellow or brownish instead of the expected off-white/pale yellow solid. What causes this?
-
Answer: Discoloration often indicates the presence of trace impurities from side reactions or degradation.
-
Causality & Solution:
-
Residual Bromine: Even trace amounts of unreacted bromine can impart a yellow-brown color.
-
Action: Ensure the product is thoroughly washed during workup. A wash with a dilute sodium thiosulfate solution can be used to quench any remaining bromine before filtration.
-
-
Aldol Condensation: The 1,3-indandione starting material can undergo self-aldol condensation, leading to colored, polymeric byproducts.[3]
-
Action: Use high-purity starting material and avoid unnecessarily high reaction temperatures or prolonged reaction times. Effective purification via recrystallization is key to removing these impurities.
-
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most effective brominating agent?
-
A: Both liquid bromine (Br₂) and N-Bromosuccinimide (NBS) are highly effective. Br₂ is often used in solvents like acetic acid or chloroform. NBS is a solid, making it easier to handle, and is often used with a radical initiator or an acid catalyst in a solvent like carbon tetrachloride or acetonitrile. Some green chemistry approaches have successfully used Oxone® and ammonium bromide in methanol, which avoids the use of elemental bromine.[5] The choice depends on available equipment, safety protocols, and desired solvent system.
-
-
Q2: How can I best monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting 1,3-indandione will have a different Rf value than the more non-polar 2-bromo product. The disappearance of the starting material spot is a reliable indicator of reaction completion.
-
-
Q3: What are the recommended storage conditions for the final product?
-
Q4: Can this reaction be performed under Phase Transfer Catalysis (PTC) conditions?
-
A: Yes, the reaction of 2-bromo-1,3-indandione with various nucleophiles has been successfully carried out under PTC conditions.[6] This suggests that the initial bromination could also be adapted to a PTC system, potentially offering advantages in solvent choice and reaction rate, although this is less commonly reported than standard methods.
-
Section 4: Comparative Data and Protocols
For easy comparison, the table below summarizes different conditions reported in the literature for the halogenation of 1,3-dicarbonyl compounds, which are analogous to the synthesis of the title compound.
Table 1: Comparison of Selected Bromination Conditions
| Brominating Agent | Solvent | Catalyst/Conditions | Target Compound Type | Reference |
| Bromine (Br₂) | Chloroform | Room Temperature | 2-bromo-phenyl-1H-indene-1,3(2H)-diones | [7] |
| Oxone®, NH₄Br | Methanol | Reflux | 2,2-dibromo-1H-indene-1,3(2H)-dione | [5] |
| Bromine (Br₂) | Diethyl Ether | - | 2-bromo-6-methoxy-3-phenyl-1-indanone | [8] |
| N-Bromosuccinimide | Acetic Acid | Ammonium Acetate | α-Bromination of Ketones | [9] |
References
-
Kaur, H., Singh, M., Singh, J., & Singh, K. (2021). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Available at: [Link]
-
Singh, J., Singh, K., & Kaur, H. (2021). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. Available at: [Link]
-
2,2-Dibromo-1H-indene-1,3(2H)-dione. (n.d.). MySkinRecipes. Available at: [Link]
-
1,3-Indandione. (n.d.). Wikipedia. Available at: [Link]
-
Fadda, A. A., El-Mekawy, R. E., & El-Said, S. M. (2014). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Available at: [Link]
-
Gora, M., et al. (2016). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Couture, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available at: [Link]
-
Iraji, A., et al. (2020). Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. Trends in Pharmaceutical Sciences. Available at: [Link]
-
2-bromoindene-1,3-dione. (n.d.). Chemsrc. Available at: [Link]
- Preparation method of 1,3-indandione compounds. (2013). Google Patents.
-
Zakeri, M., & Zarei, M. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega. Available at: [Link]
-
Al-Mahadeen, A., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. Available at: [Link]
-
Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications. Available at: [Link]
-
Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. Available at: [Link]
-
Reactions of some 1,3-indandione derivatives. (n.d.). Semantic Scholar. Available at: [Link]
-
Asadi, S., & Mohammadi Ziarani, G. (2016). The molecular diversity scope of 1,3-indandione in organic synthesis. Molecular Diversity. Available at: [Link]
Sources
- 1. 2,2-Dibromo-1H-indene-1,3(2H)-dione [myskinrecipes.com]
- 2. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
- 3. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. 1H-Indene-1,3(2H)-dione,2,2-dibromo- synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Troubleshooting Reactions with 2-Bromo-1H-indene-1,3(2H)-dione
Welcome to the technical support center for 2-Bromo-1H-indene-1,3(2H)-dione. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you navigate the complexities of your reactions and achieve optimal outcomes. Our insights are grounded in established chemical principles and field-proven expertise.
I. Understanding the Reagent: A Foundation for Success
This compound is a valuable synthetic intermediate, prized for its reactive α-bromo ketone functionality coupled with the electron-withdrawing nature of the indane-1,3-dione scaffold. This unique combination allows for a variety of transformations, including nucleophilic substitutions and the synthesis of complex heterocyclic systems. However, this reactivity also presents potential challenges. A thorough understanding of its properties is the first step in successful troubleshooting.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂ | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Melting Point | 118-120 °C | [1] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
II. Troubleshooting Failed Reactions: A Symptom-Based Approach
This section is structured to address common experimental observations when a reaction with this compound does not proceed as expected.
FAQ 1: My reaction is sluggish or shows no conversion of the starting material. What are the likely causes and how can I fix it?
Possible Cause 1: Poor Solubility of Starting Materials this compound and many of its reaction partners may have limited solubility in common organic solvents at room temperature.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents to find one that dissolves all reactants at the desired reaction temperature. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good starting points.
-
Temperature Adjustment: Gently heating the reaction mixture can improve solubility and increase the reaction rate. Monitor for any signs of decomposition.
-
Phase-Transfer Catalysis: For reactions involving a solid and a liquid phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction.
-
Possible Cause 2: Insufficiently Nucleophilic Reaction Partner The electrophilicity of the carbon bearing the bromine is influenced by the dicarbonyl system. While reactive, it may not be susceptible to very weak nucleophiles without activation.
-
Troubleshooting Steps:
-
Base-Assisted Nucleophile Activation: If your nucleophile is an alcohol, thiol, or amine, the addition of a non-nucleophilic base (e.g., triethylamine, DBU) can deprotonate it, increasing its nucleophilicity.
-
Change in Reaction Conditions: Some reactions may require more forcing conditions, such as higher temperatures or the use of a stronger base.
-
Possible Cause 3: Deactivation of the Reagent The quality of your this compound is critical. Over time, or with improper storage, it can degrade.
-
Troubleshooting Steps:
-
Purity Check: Assess the purity of your starting material using techniques like ¹H NMR or melting point analysis. The presence of impurities or the parent 1,3-indandione can inhibit the desired reaction.
-
Fresh Reagent: If in doubt, use a freshly opened bottle or repurify the existing stock.
-
FAQ 2: My reaction yields a complex mixture of products, or I observe significant side product formation. What is happening?
Possible Cause 1: Self-Condensation/Dimerization The parent 1,3-indandione is known to undergo self-aldol condensation, and while the 2-bromo substituent hinders this to some extent, related side reactions can occur, especially in the presence of a base.
-
Causality: The enolizable nature of the dicarbonyl system makes it susceptible to acting as both a nucleophile and an electrophile.
-
Troubleshooting Steps:
-
Controlled Addition: Add the base or nucleophile slowly and at a low temperature to minimize the concentration of reactive intermediates that can lead to self-condensation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to favor the desired reaction over side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the desired product is formed, preventing further side reactions.
-
Possible Cause 2: Dehydrobromination In the presence of a base, this compound can undergo elimination of HBr to form a highly reactive intermediate.
-
Troubleshooting Steps:
-
Use of Non-Basic Conditions: If possible, consider reaction pathways that do not require a strong base.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor elimination pathways.
-
Possible Cause 3: Hydrolysis If there is water present in the reaction mixture, the bromo-dione can hydrolyze to 2-hydroxy-1H-indene-1,3(2H)-dione.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Azeotropic Removal of Water: For reactions that produce water, using a Dean-Stark apparatus can be beneficial.
-
FAQ 3: I have isolated a product, but it is not what I expected. What are some common unexpected products?
Possible Product 1: Debrominated Product (1,3-Indandione) Reductive debromination can occur in the presence of certain nucleophiles or trace metals.
-
Identification: Compare the spectral data (NMR, MS) of your product with that of authentic 1,3-indandione.
-
Prevention:
-
Ensure all reagents and solvents are free from metal contaminants.
-
Consider the choice of nucleophile and solvent to minimize reductive pathways.
-
Possible Product 2: Rearrangement Products Under certain conditions, particularly thermal or photochemical, rearrangements can occur.
-
Identification: Detailed spectroscopic analysis (2D NMR, HRMS) is often required to elucidate the structure of unexpected products.
-
Prevention:
-
Maintain strict temperature control.
-
Protect the reaction from light if the reagents are known to be light-sensitive. A study has shown that 2-aryl-2-bromo-1H-indene-1,3(2H)-diones can undergo photochemical reactions leading to a mixture of products depending on the solvent.
-
III. Experimental Protocols: Best Practices and Troubleshooting Experiments
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for reactions involving the displacement of the bromide with a nucleophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous solvent (e.g., THF, acetonitrile, or DMF) to dissolve the starting material.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Base Addition (if necessary): If the nucleophile requires activation, cool the reaction mixture to 0 °C and add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Troubleshooting Experiment - Purity Assessment of Starting Material
If you suspect your this compound is impure, this protocol can help you assess its quality.
-
Melting Point Analysis: Determine the melting point of a small sample. A broad melting range or a melting point significantly lower than the literature value (118-120 °C) suggests the presence of impurities.[1]
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Look for the characteristic signals of the desired compound and the absence of signals corresponding to potential impurities like 1,3-indandione or residual brominating agent.
-
TLC Analysis: Dissolve a small amount of your starting material in a suitable solvent and spot it on a TLC plate alongside a co-spot with a known standard if available. Elute with an appropriate solvent system to check for the presence of multiple spots.
IV. Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Reactivity of this compound
Caption: A logical workflow for troubleshooting failed reactions.
V. References
Sources
Technical Support Center: Safe Disposal of 2-Bromo-1H-indene-1,3(2H)-dione Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Bromo-1H-indene-1,3(2H)-dione waste. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile
This compound is a halogenated organic compound. Its hazard profile necessitates careful handling and disposal. The presence of bromine classifies it as a hazardous substance requiring specific disposal protocols.
Key Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C9H5BrO2 | [1] |
| Molecular Weight | 225.04 g/mol | [1][2] |
| Melting Point | 118-120°C | [1] |
| Boiling Point | 334.9°C at 760 mmHg | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |
Environmental Considerations
Like many halogenated organic compounds, this compound and other brominated compounds are generally persistent in the environment and have limited biodegradability.[4] Improper disposal can lead to the formation of more persistent and potentially more toxic compounds in soil and water.[4] Many brominated flame retardants, a related class of compounds, are known to be toxic, persistent, and bioaccumulative.[4][5]
Frequently Asked Questions (FAQs)
Q1: How should I classify waste containing this compound?
A1: All waste containing this compound must be classified as halogenated organic hazardous waste .[6][7] This classification is crucial for proper segregation and disposal. In the United States, this waste may fall under EPA hazardous waste codes such as F001 or F002, depending on how it was used.[8] It is the generator's responsibility to correctly characterize the waste.[9]
Q2: Can I mix this waste with other laboratory waste?
A2: No. It is critical to segregate halogenated organic waste from all other waste streams, especially non-halogenated organic solvents.[10][11] Mixing can lead to dangerous reactions and significantly increases disposal costs.[12][13] Never mix this waste with acids, bases, or strong oxidizing agents.[12][14]
Q3: What type of container should I use for accumulation?
A3: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds.[7] The container must have a secure, threaded cap to be vapor-tight and spill-proof.[10] It must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7][11]
Q4: What are the immediate steps to take in case of a small spill?
A4: For a small spill, alert personnel in the vicinity.[7] Wearing appropriate Personal Protective Equipment (PPE), absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[7][15] Place the absorbent material in a sealed, properly labeled hazardous waste container.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Q5: What is the recommended final disposal method for this type of waste?
A5: The standard and regulated method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste management facility.[7][16][17] This process ensures the complete destruction of the compound.[7]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Unsure of waste classification | Lack of familiarity with regulations. | Always classify as "halogenated organic hazardous waste." Consult your institution's EHS department for specific guidance on waste codes.[7][18] |
| Container is bulging or leaking | Incompatible waste streams mixed, or improper container used. | Immediately contact your EHS department. Do not attempt to move or handle the container. Ensure the area is well-ventilated. |
| Spill occurs during transfer | Improper handling or container failure. | Follow the spill response protocol outlined in the FAQs. Always ensure containers are securely sealed before moving.[7][10] |
| Waste pickup is rejected | Improper labeling or segregation. | Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.[7][11] Confirm that only compatible halogenated wastes are in the container.[10] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[7][19]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][7]
-
Body Protection: A standard laboratory coat.[7]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood.[7][19]
Step 2: Waste Segregation and Collection
Proper segregation is the foundation of safe disposal.
-
Designated Container: Collect waste containing this compound at the point of generation in a designated and properly labeled container.[7]
-
Compatibility: This waste stream must be kept separate from all other types of waste to prevent hazardous reactions and ensure proper disposal.[6][7] Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[12][14]
Step 3: Containerization and Labeling
-
Container: Use a leak-proof container with a secure cap, constructed from a material compatible with halogenated organic compounds.[7][11]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[10][11] The label must include the full chemical name: "this compound" and the approximate concentration or volume.[7][10]
Step 4: Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][11]
-
Conditions: This area should be well-ventilated and away from sources of ignition.[11] Ensure the container is stored in secondary containment to prevent spills.[11]
-
Regulations: Comply with your institution's and local regulations regarding maximum allowable quantities and accumulation time.[11]
Step 5: Disposal Request and Pickup
-
Request: Once the container is full or the accumulation time limit is approaching, submit a chemical waste collection request to your institution's EHS department.[19]
-
Documentation: Ensure all necessary paperwork is completed accurately. Generators are responsible for the waste from "cradle to grave."[9][13]
Disposal Workflow Diagram
Sources
- 1. 2-bromoindene-1,3-dione | CAS#:7319-63-3 | Chemsrc [chemsrc.com]
- 2. This compound , 96% , 7319-63-3 - CookeChem [cookechem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bucknell.edu [bucknell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wku.edu [wku.edu]
- 9. epa.gov [epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. fishersci.com [fishersci.com]
- 15. chamberlandresearch.com [chamberlandresearch.com]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
preventing decomposition of 2-Bromo-1h-indene-1,3(2h)-dione
Welcome to the dedicated technical support guide for 2-Bromo-1H-indene-1,3(2H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive intermediate. As a potent alkylating agent and a valuable synthetic building block, its stability is paramount to achieving reproducible and high-yield experimental outcomes. This guide provides in-depth answers to frequently encountered challenges, explains the chemical principles behind its decomposition, and offers field-proven protocols to ensure its integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My previously light-colored solid of this compound has turned yellow or brown upon storage. What is causing this discoloration and is the compound still usable?
A1: Discoloration is a primary indicator of decomposition. The parent structure, 1,3-indandione, can appear yellowish or green in older samples, and this instability is exacerbated by the presence of the reactive bromine atom.[1] The color change likely results from several degradation pathways:
-
Formation of Bromine: Slow decomposition can release elemental bromine (Br₂), which is brownish-orange. This can occur via radical pathways initiated by light or trace impurities.
-
Self-Condensation: The active methylene proton in the parent 1,3-indandione scaffold makes it prone to self-aldol condensation.[1] While the 2-position is blocked by bromine, trace amounts of the debrominated starting material could initiate oligomerization, leading to colored byproducts.
-
Oxidation: Sensitivity to atmospheric oxygen can lead to the formation of colored, oxidized species.
Is it usable? Extreme caution is advised. While the material may still contain the desired compound, the presence of impurities can significantly impact reaction outcomes, leading to lower yields and complex purification profiles. For sensitive applications, such as pharmaceutical synthesis, using discolored material is not recommended. A purity check via NMR or LC-MS is essential before use. If the discoloration is minor, recrystallization may be attempted, but the optimal solution is to prevent the initial degradation.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: The key to preventing decomposition is stringent control of the storage environment. As an α-haloketone, the compound is susceptible to thermal stress, light, and nucleophilic attack by atmospheric components.[2][3]
-
Temperature: The compound should be stored at refrigerated temperatures, typically 2-8°C .[4] Some suppliers even recommend cold-chain transportation, underscoring its thermal sensitivity.[5] Do not store it at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This minimizes contact with atmospheric moisture, which can cause hydrolysis, and oxygen, which can promote oxidative degradation.
-
Light: Protect the compound from light by using an amber glass vial and storing it in a dark location (e.g., inside a cabinet or a box). Photons can induce homolytic cleavage of the weak Carbon-Bromine bond, initiating radical decomposition pathways.[6]
The following table summarizes the recommended storage and handling parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Minimizes thermal decomposition and reduces the rate of side reactions.[4][5] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidative degradation. |
| Light Exposure | Store in Dark/Amber Vial | Prevents photolytic cleavage of the C-Br bond, which generates reactive radicals.[6] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of air and moisture. Avoids potential reactivity with plastic containers. |
| Handling | In Fume Hood, with PPE | Compound is a reactive alkylating agent and potential irritant.[4][7] |
Q3: I am getting a complex mixture of products in my reaction. What are the primary decomposition pathways I should be aware of when using this reagent?
A3: this compound is a potent electrophile, and its decomposition is almost always a result of unintended reactions with nucleophiles or radical-mediated processes.
-
Nucleophilic Substitution: This is the most common pathway. The inductive effect from the two carbonyl groups makes the α-carbon highly electron-deficient and susceptible to attack.[2] Common laboratory nucleophiles like water (hydrolysis), alcohols (solvolysis), and amines can readily displace the bromide ion.[8] For instance, using methanol as a solvent can lead to the formation of 2-methoxy-1H-indene-1,3(2H)-dione as a byproduct.
-
Photolytic Cleavage: As demonstrated with structurally similar compounds, UV or even strong visible light can cleave the C₂–Br bond to form a resonance-stabilized indanedione free radical.[6] This radical can then react with solvents, dimerize, or propagate other side reactions.
-
Hydrolysis: Reaction with water (present in solvents or from the atmosphere) will hydrolyze the compound to 2-hydroxy-1H-indene-1,3(2H)-dione and hydrobromic acid (HBr). The generated HBr can then catalyze other acid-sensitive side reactions.
-
Base-Mediated Elimination/Rearrangement: In the presence of a strong base, elimination of HBr to form a reactive intermediate is possible. Furthermore, α-haloketones can undergo rearrangements like the Favorskii rearrangement under basic conditions, although this is more common with different substitution patterns.[3]
The diagram below illustrates the main degradation pathways to avoid.
Caption: Key degradation pathways for this compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing
This protocol minimizes exposure to atmospheric contaminants and light, preserving the compound's integrity for long-term use.
-
Preparation: Move the sealed primary container of this compound from cold storage (2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.
-
Inert Atmosphere: Perform all manipulations in a glove box or on a Schlenk line under a positive pressure of dry argon or nitrogen.
-
Aliquoting: Open the primary container and quickly weigh the desired amounts of the solid into smaller, tared amber glass vials suitable for single use. Minimizing the number of times the main stock is opened is critical.
-
Sealing: Tightly cap the vials. For extra protection, wrap the cap threads with Parafilm®.
-
Backfilling: Backfill each new vial with inert gas before final tightening.
-
Storage: Place the newly aliquoted vials and the main stock container back into 2-8°C storage. Ensure they are protected from light.
Protocol 2: General Reaction Setup to Minimize Decomposition
This procedure outlines best practices for using the reagent in a typical nucleophilic substitution reaction, ensuring the reagent is consumed by the desired pathway.
-
Solvent Preparation: Use anhydrous solvents. If not purchased as anhydrous, solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent or passage through an activated alumina column). De-gas the solvent by bubbling argon or nitrogen through it for 15-20 minutes before use.
-
Reaction Vessel Setup: Assemble the glassware and flame-dry it under vacuum or oven-dry it prior to use. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Add all other reaction components (substrate, catalyst, etc.) to the flask first. Dissolve them in the anhydrous, de-gassed solvent.
-
Addition of this compound: If the reaction is exothermic or highly sensitive, cool the reaction mixture to a suitable temperature (e.g., 0°C) before adding the bromo-indenedione. Add the compound as a solid in one portion under positive inert gas pressure, or dissolve it in a small amount of anhydrous solvent and add it via syringe.
-
Reaction Conditions: Maintain the inert atmosphere throughout the reaction. Shield the reaction vessel from ambient light by wrapping it in aluminum foil, especially for reactions that run for extended periods or require heating.
-
Work-up: Upon completion, proceed with the work-up promptly. Quench the reaction as required and avoid leaving the crude mixture exposed to air or moisture for prolonged periods.
By adhering to these guidelines, researchers can significantly mitigate the risk of decomposition, leading to more reliable and successful experimental outcomes.
References
-
Title: Photostability of Indium Phthalocyanines in Organic Solvents Source: MDPI URL: [Link]
-
Title: 2,2-Dibromo-1H-indene-1,3(2H)-dione Source: MySkinRecipes URL: [Link]
-
Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e Source: ResearchGate URL: [Link]
-
Title: Nucleophilic substitution reactions of α-haloketones: A computational study Source: University of Pretoria URL: [Link]
-
Title: Cas 1685-97-8,2,2-dibromo-1H-indene-1,3(2H)-dione Source: lookchem URL: [Link]
-
Title: Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones Source: ResearchGate URL: [Link]
-
Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Properties of 1,3-Indandione-Disubstituted Derivatives of Carbazole, Phenothiazine, and Phenoxazine Source: ResearchGate URL: [Link]
-
Title: 1,3-Indandione - Wikipedia Source: Wikipedia URL: [Link]
-
Title: α-Halo ketone - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. 2,2-Dibromo-1H-indene-1,3(2H)-dione [myskinrecipes.com]
- 5. 7319-63-3|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cas 1685-97-8,2,2-dibromo-1H-indene-1,3(2H)-dione | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Brominating Agents: 2-Bromo-1H-indene-1,3(2H)-dione vs. N-Bromosuccinimide
In the landscape of synthetic organic chemistry, the selection of a brominating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. Among the myriad of available reagents, N-bromosuccinimide (NBS) has long been a workhorse for its versatility in radical and electrophilic brominations.[1] However, the specialized reagent 2-Bromo-1H-indene-1,3(2H)-dione, also known as 2-bromo-1,3-indandione, presents an alternative with its own unique characteristics. This guide provides an in-depth, objective comparison of these two agents, supported by mechanistic insights and experimental data, to assist researchers in making an informed choice for their specific synthetic challenges.
Physicochemical Properties and Handling
A primary consideration in reagent selection is its physical state, stability, and ease of handling. NBS is a white crystalline solid, making it significantly easier and safer to handle than hazardous liquid bromine.[2] 2-Bromo-1,3-indandione is also a stable solid.[3]
| Property | N-Bromosuccinimide (NBS) | This compound |
| Molecular Formula | C₄H₄BrNO₂ | C₉H₅BrO₂ |
| Molar Mass | 177.98 g/mol [4] | 225.04 g/mol [5] |
| Appearance | White to off-white crystalline solid[2][4] | Solid[3] |
| Melting Point | 175–178 °C (decomposes)[4] | 118-120 °C[5] |
| Solubility | Soluble in acetone, THF, DMF, acetonitrile; poorly soluble in CCl₄ and hexane.[6] | Not extensively documented, but used in solvents like chloroform.[7] |
| By-product | Succinimide | 1,3-Indandione |
Key Insight: Both reagents offer the advantage of being solid, crystalline compounds, which simplifies weighing and dispensing compared to liquid bromine. The difference in their by-products, succinimide and 1,3-indandione, is a crucial factor in reaction work-up. Succinimide's poor solubility in nonpolar solvents like CCl₄ often allows for its easy removal by filtration.[6]
Mechanistic Considerations: A Tale of Two Pathways
The utility of a brominating agent is defined by its reactivity and the mechanistic pathways it favors. NBS is renowned for its dual reactivity, participating in both free-radical and electrophilic reactions.
N-Bromosuccinimide (NBS): The Versatile Radical Initiator
NBS is the reagent of choice for allylic and benzylic brominations, a transformation known as the Wohl-Ziegler reaction.[4][8][9] This reaction proceeds via a free-radical chain mechanism. The key role of NBS is to provide a constant, low concentration of molecular bromine (Br₂) in the reaction medium.[2][10] This low concentration is critical to favor radical substitution at the allylic/benzylic position over competitive electrophilic addition to the double bond.[2][11]
The mechanism is typically initiated by light (hν) or a radical initiator like AIBN.
-
Initiation: A bromine radical (Br•) is formed.
-
Propagation:
-
The Br• radical abstracts a hydrogen atom from the allylic or benzylic position, forming a resonance-stabilized radical and HBr.[10]
-
The HBr reacts with NBS to generate a molecule of Br₂.[10]
-
The Br₂ molecule reacts with the substrate radical to form the brominated product and a new Br• radical, which continues the chain.[10]
-
NBS can also act as an electrophile, particularly for the α-bromination of carbonyl compounds.[4] Under acidic conditions, the ketone tautomerizes to its enol form, which is nucleophilic.[12][13] The enol then attacks the electrophilic bromine of NBS to yield the α-brominated product.[12]
Caption: Comparative mechanistic pathways for NBS.
2-Bromo-1,3-indandione: An Electrophilic Specialist
In contrast to the well-documented dual nature of NBS, 2-bromo-1,3-indandione primarily functions as an electrophilic brominating agent. The two electron-withdrawing carbonyl groups flanking the bromine-bearing carbon make the bromine atom highly electrophilic. Its primary application lies in reactions where a potent electrophilic bromine source is required.
Research indicates its utility in reacting with various nucleophiles.[14] For instance, in the context of α-bromination of carbonyls, 2-bromo-1,3-indandione would act as the direct source of electrophilic bromine, likely reacting with an enol or enolate intermediate, similar to the electrophilic pathway of NBS. However, its reactivity profile suggests it is less suited for radical-mediated processes like allylic bromination. Studies on the bromination of 2-benzylidene-1,3-indandione derivatives using molecular bromine suggest an electrophilic addition mechanism, highlighting the electrophilic nature of related systems.[7]
Performance in Key Synthetic Transformations
The true measure of a reagent lies in its performance in common chemical reactions. Here, we compare the two agents in the context of α-bromination of ketones, a fundamental transformation in organic synthesis.[15]
α-Bromination of Ketones
This reaction is crucial for introducing a functional handle for subsequent transformations like elimination to form α,β-unsaturated ketones or substitution reactions.[13]
N-Bromosuccinimide (NBS): NBS is widely used for the α-bromination of carbonyl derivatives.[4] The reaction can be catalyzed by acid to proceed through an enol intermediate, or it can occur via a radical pathway.[4] Numerous methods have been developed to improve efficiency and selectivity using NBS, including catalysis with ammonium acetate,[16][17] active aluminum oxide,[18] or under microwave irradiation without a solvent.[19]
2-Bromo-1,3-indandione: While less common, 2-bromo-1,3-indandione can also be used for α-bromination. Given its strong electrophilic character, it reacts readily with ketone enolates. The reaction of indan-1-one with bromine is known to produce various brominated products, including 2,2-dibromoindan-1,3-dione, indicating the high reactivity of the C-2 position.[20]
Comparative Experimental Data (Illustrative)
| Substrate (Ketone) | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Acetophenone | NBS | Acidic Al₂O₃, Methanol, Reflux | α-Bromoacetophenone | 89% | [18] |
| Cyclohexanone | NBS | NH₄OAc, Et₂O, 25°C | 2-Bromocyclohexanone | 95% | [16] |
| 4-Methylacetophenone | NBS | Microwave, Solvent-free | α-Bromo-4-methylacetophenone | 96% | [19] |
| Indan-1-one | Br₂ | CCl₄, hv | 2,2-Dibromoindan-1,3-dione | (Product identified) | [20] |
Key Insight: NBS is a highly versatile and well-optimized reagent for the α-bromination of a wide range of ketones under various conditions. 2-Bromo-1,3-indandione is a powerful electrophile but appears to be less universally applied for this purpose. Its strong reactivity may, in some cases, lead to over-bromination if not carefully controlled.
Experimental Protocols & Workflows
Protocol 1: α-Bromination of Acetophenone using NBS
This protocol is adapted from studies using catalyst-assisted bromination.[18]
Step-by-Step Methodology:
-
Setup: To a solution of acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add 10% (w/w) acidic aluminum oxide.
-
Reagent Addition: Add N-bromosuccinimide (12 mmol) portion-wise over 15-20 minutes while stirring. The portion-wise addition helps to control the reaction exotherm and improve yield.[18]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure α-bromoacetophenone.
Caption: Experimental workflow for NBS α-bromination.
Conclusion and Recommendations
The choice between this compound and N-bromosuccinimide is a choice between a specialist and a generalist.
-
N-Bromosuccinimide (NBS) stands out as the more versatile and broadly applicable reagent. Its ability to function through both radical and electrophilic pathways makes it suitable for a wide array of transformations, from allylic/benzylic brominations to the α-bromination of carbonyls.[1][4] The extensive body of literature provides a wealth of optimized protocols for various substrates, making it a reliable and predictable choice for most applications.
-
This compound is a potent electrophilic brominating agent. Its reactivity is driven by the powerful electron-withdrawing effect of the adjacent dicarbonyl groups. It should be considered in cases where a very strong electrophilic bromine source is required and where radical pathways are undesirable. However, its application is less documented, and reaction conditions may require more extensive optimization to control its high reactivity and prevent potential side reactions like di-bromination.
For drug development professionals and researchers engaged in routine and diverse synthetic tasks, NBS remains the go-to reagent due to its versatility, predictability, and extensive documentation. This compound is a valuable tool for specialized applications that can leverage its potent electrophilicity, warranting its place in the chemist's arsenal for tackling specific synthetic puzzles.
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
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ResearchGate. (2015). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. [Link]
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ResearchGate. (2019, February 24). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. [Link]
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Royal Society of Chemistry. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]
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National Institutes of Health. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]
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ResearchGate. (2014). Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. [Link]
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SciSpace. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]
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ResearchGate. (2014). Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. [Link]
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PubMed Central. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
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MANAC Inc. (2022, March 7). Highly selective yet gentle brominating agents:N-bromo compounds(1). [Link]
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A Comparative Spectroscopic Guide to 2-Bromo-1H-indene-1,3(2H)-dione and its Alternatives in Bromination Reactions
For researchers, scientists, and professionals in drug development, the precise characterization of reagents is paramount for reproducible and reliable results. This guide provides an in-depth spectroscopic analysis of 2-Bromo-1H-indene-1,3(2H)-dione, a reagent with potential applications in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, we will present a predicted spectroscopic profile based on foundational principles and data from analogous structures. Furthermore, we will objectively compare its expected spectral characteristics with two widely-used alternative brominating agents: N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). This comparative approach, supported by experimental data for the alternatives, will offer valuable insights for reagent selection and quality control in your research.
The Significance of Spectroscopic Analysis in Reagent Validation
In the realm of synthetic chemistry, the identity and purity of a reagent are not merely a matter of labeling. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a molecular fingerprint, offering irrefutable evidence of a compound's structure and integrity. For brominating agents, where reactivity and selectivity are critical, spectroscopic verification ensures that the observed chemical transformations are attributable to the intended reagent and not to impurities or degradation products. This guide is structured to not only present the spectroscopic data but also to explain the underlying principles, empowering researchers to interpret their own analytical results with confidence.
Spectroscopic Profile of this compound
While a comprehensive set of experimental spectra for this compound is not widely published, we can predict its key spectroscopic features based on the well-understood spectroscopy of the parent compound, 1,3-indandione, and the influence of a bromine substituent.[1][2]
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to be dominated by the characteristic absorptions of the carbonyl groups and the aromatic ring. The introduction of a bromine atom at the 2-position will likely induce subtle shifts in the positions of these bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1740-1710 | Strong | Asymmetric and symmetric C=O stretching of the dione |
| ~1600, ~1470 | Medium-Strong | C=C stretching of the aromatic ring |
| ~750-700 | Strong | C-H out-of-plane bending for the ortho-disubstituted benzene ring |
| ~700-600 | Medium | C-Br stretch |
Rationale: The two carbonyl groups in the five-membered ring will exhibit coupled vibrations, resulting in two distinct strong absorption bands. The exact positions are influenced by ring strain and the electronegativity of the bromine atom. The C-Br stretching vibration is typically found in the fingerprint region and can be weak and difficult to assign definitively without comparative analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be instrumental in confirming the position of the bromine atom. The symmetry of the parent 1,3-indandione is broken by the bromine substituent, leading to a more complex spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 4H | Aromatic protons |
| ~4.5-5.0 | s | 1H | CH-Br proton at C2 |
Rationale: The aromatic protons will likely appear as a complex multiplet due to the ortho-disubstituted pattern. The key signal is the proton at the 2-position, which is directly attached to the carbon bearing the bromine atom. This proton is expected to be significantly downfield due to the deshielding effect of both the adjacent carbonyl groups and the electronegative bromine atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and confirm the overall carbon framework.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190-200 | C=O (Carbonyl carbons) |
| ~135-140 | Aromatic quaternary carbons |
| ~125-135 | Aromatic CH carbons |
| ~40-50 | C-Br (Carbon at C2) |
Rationale: The carbonyl carbons are the most downfield signals. The carbon atom bonded to bromine will appear at a characteristic chemical shift, significantly shielded compared to the carbonyl carbons but deshielded relative to a standard aliphatic carbon.
Predicted Mass Spectrum
The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.
| m/z | Interpretation |
| 224/226 | Molecular ion (M⁺) and M+2 isotope peaks of approximately equal intensity, characteristic of a single bromine atom. |
| 145 | Loss of Br radical (M⁺ - Br) |
| 117 | Loss of Br and CO |
| 90 | Further fragmentation |
Rationale: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion, with two peaks of nearly equal abundance separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Comparative Spectroscopic Analysis of Alternative Brominating Agents
A critical aspect of experimental design is the selection of the appropriate reagent. Below, we compare the spectroscopic data of two common alternatives to this compound for the bromination of enolates and other substrates.[3][4][5]
N-Bromosuccinimide (NBS)
NBS is a versatile reagent for allylic and benzylic brominations, as well as for the bromination of carbonyl compounds.[6]
| Spectroscopic Data for NBS | |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1150 (C-N stretch), ~690 (C-Br stretch) |
| ¹H NMR (CDCl₃, ppm) | ~2.8 (s, 4H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | ~177 (C=O), ~28 (CH₂) |
| Mass Spectrum (m/z) | 177/179 (M⁺), 98 (M⁺ - Br), 79/81 (Br⁺) |
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is another stable, crystalline brominating agent, often considered a safer and more cost-effective alternative to NBS.
| Spectroscopic Data for DBDMH | |
| IR (KBr, cm⁻¹) | ~1730 (C=O stretch), ~1300 (C-N stretch), ~680 (C-Br stretch) |
| ¹H NMR (CDCl₃, ppm) | ~1.5 (s, 6H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~175 (C=O), ~60 (quaternary C), ~25 (CH₃) |
| Mass Spectrum (m/z) | 284/286/288 (M⁺), 205/207 (M⁺ - Br), 126 (M⁺ - 2Br) |
The choice between these reagents often depends on factors such as solubility, reaction conditions, and desired selectivity. The distinct spectroscopic signatures of each allow for straightforward identification and purity assessment.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Sample Preparation
-
For NMR Spectroscopy : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7]
-
For IR Spectroscopy (KBr pellet) : Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
For Mass Spectrometry (GC-MS) : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]
Instrumentation and Data Acquisition
A general workflow for the spectroscopic analysis of a solid organic compound is depicted below.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Mechanistic Insights from Spectroscopic Comparison
The choice of a brominating agent is often dictated by the desired reaction mechanism. For instance, NBS is a classic reagent for free-radical bromination at allylic and benzylic positions under initiation by light or a radical initiator.[6] In contrast, in the presence of an acid catalyst, it can act as a source of electrophilic bromine for reactions with enols.[3]
Caption: Mechanistic pathways for different brominating agents.
This compound, with its electron-withdrawing dione system, is expected to deliver an electrophilic bromine atom, making it a potential reagent for the α-bromination of ketones and other carbonyl compounds via their enol or enolate forms. Spectroscopic monitoring of these reactions can provide valuable kinetic and mechanistic information.
Conclusion
This guide has provided a detailed, albeit predicted, spectroscopic profile for this compound and compared it with the established data for N-Bromosuccinimide and 1,3-Dibromo-5,5-dimethylhydantoin. The presented data and protocols are intended to serve as a valuable resource for the identification, characterization, and effective utilization of these reagents in a research setting. As a senior application scientist, I emphasize the critical importance of in-house spectroscopic verification of all reagents to ensure the integrity and reproducibility of your scientific endeavors.
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Darweesh, A. S., et al. (2015). Evaluation of N-bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics. PubMed Central. [Link]
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Mashraqui, S. H., et al. (2011). Utility of N-Bromosuccinimide for the Titrimetric and Spectrophotometric Determination of Famotidine in Pharmaceutical Formulations. PubMed Central. [Link]
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Spectroscopic Showdown: Unveiling the NMR Signature of 2-Bromo-1H-indene-1,3(2H)-dione and its Alternatives
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of synthetic organic chemistry, the precise characterization of molecules is paramount. For researchers and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures and confirming the identity of synthesized compounds. This guide delves into the ¹H and ¹³C NMR spectroscopic profiles of 2-Bromo-1H-indene-1,3(2H)-dione, a valuable intermediate in organic synthesis. Due to the scarcity of publicly available experimental NMR data for this specific compound, we present a comprehensive analysis based on predicted spectral data, juxtaposed with experimental data for widely-used alternative brominating agents, N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). This comparative approach provides a practical framework for scientists working with these and similar reactive chemical entities.
The Enigmatic Spectrum: Predicted NMR Profile of this compound
Despite its utility in synthetic methodologies, a definitive, publicly archived experimental ¹H and ¹³C NMR spectrum for this compound remains elusive. This data gap highlights a common challenge in research where novel or less-common compounds are utilized. In such instances, computational NMR prediction serves as a powerful preliminary tool for structural verification.
Utilizing advanced NMR prediction software, such as ChemDraw or MestReNova, which employ algorithms based on extensive spectral databases and quantum mechanical calculations, we can generate a reliable theoretical spectrum.[1][2] These predictions, while not a substitute for experimental data, provide valuable insights into the expected chemical shifts and multiplicities.
Predicted ¹H NMR Spectrum:
The proton NMR spectrum of this compound is anticipated to be relatively simple, dominated by the aromatic protons of the indene ring system. The key features are:
-
Aromatic Protons (H-4, H-5, H-6, H-7): These protons are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm. Due to the symmetry of the molecule, two distinct multiplets are predicted. The protons H-4 and H-7, being closer to the carbonyl groups, are likely to be more deshielded and appear as one multiplet, while H-5 and H-6 will form a second multiplet.
-
Methine Proton (H-2): The proton at the 2-position, bearing the bromine atom, is expected to be a singlet and significantly deshielded due to the electronegativity of the adjacent bromine and the two carbonyl groups. Its predicted chemical shift would likely fall in the range of δ 4.5 - 5.5 ppm.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will provide a clearer picture of the carbon framework:
-
Carbonyl Carbons (C-1, C-3): The two equivalent carbonyl carbons are expected to be the most downfield signals, appearing in the region of δ 190 - 200 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the typical range of δ 120 - 145 ppm. The quaternary carbons of the fused ring (C-3a, C-7a) will likely be in the more downfield portion of this range.
-
Alpha-Carbon (C-2): The carbon atom bonded to the bromine, C-2, is expected to be significantly shifted downfield due to the halogen's inductive effect, with a predicted chemical shift in the range of δ 40 - 50 ppm.
The following table summarizes the predicted NMR data for this compound.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (H-4, H-7) | 7.8 - 8.0 | Multiplet |
| Aromatic (H-5, H-6) | 7.6 - 7.8 | Multiplet |
| Methine (H-2) | 4.8 - 5.2 | Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| Carbonyl (C-1, C-3) | 192 - 198 | |
| Aromatic (C-3a, C-7a) | 140 - 145 | |
| Aromatic (C-4, C-7) | 135 - 140 | |
| Aromatic (C-5, C-6) | 125 - 130 | |
| Alpha-Carbon (C-2) | 45 - 55 |
Note: These are predicted values and may vary from experimental results. The use of different prediction software may also yield slightly different values.
A Comparative Analysis: NMR Spectra of Alternative Brominating Agents
To provide a practical context for the predicted data, we will now compare it with the experimental NMR data of two commonly used brominating agents: N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[3][4][5]
N-Bromosuccinimide (NBS)
NBS is a versatile reagent for radical substitution and electrophilic addition reactions.[3] Its symmetrical structure leads to a very simple NMR profile.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity |
| Methylene (-CH₂-) | ~2.87 | Singlet |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | |
| Carbonyl (-C=O) | ~176.7 | |
| Methylene (-CH₂-) | ~28.3 |
The key difference in the ¹H NMR spectrum compared to this compound is the absence of aromatic signals and the upfield shift of the aliphatic protons. The ¹³C spectrum of NBS also shows a significantly more shielded carbonyl signal.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is another effective brominating agent, often favored for its stability and ease of handling.[4][5]
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity |
| Methyl (-CH₃) | ~1.5 | Singlet |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | |
| Carbonyl (-C=O) | ~170 | |
| Quaternary Carbon (-C(CH₃)₂-) | ~60 | |
| Methyl (-CH₃) | ~25 |
Similar to NBS, the NMR spectra of DBDMH lack aromatic signals. The presence of the two methyl groups gives a characteristic strong singlet in the ¹H NMR spectrum, which is a clear distinguishing feature.
Experimental Protocols: Best Practices for Acquiring High-Quality NMR Spectra
The acquisition of reliable NMR data, especially for reactive species like halogenated compounds, requires meticulous sample preparation and instrument setup.[6][7]
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. For halogenated compounds, common choices include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆).[8][9] The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.[8]
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[6]
-
Purity and Filtration: Ensure the sample is free from particulate matter, which can degrade the quality of the spectrum. Filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is highly recommended.
-
Handling Reactive Compounds: For compounds that may be sensitive to air or moisture, sample preparation under an inert atmosphere (e.g., in a glovebox) and the use of dried deuterated solvents are advisable.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (400 MHz or higher) for better resolution and sensitivity.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of moderate concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment is standard to obtain singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is recommended to ensure full relaxation of quaternary carbons.
-
Visualizing the Data: Molecular Structures and Workflow
To aid in the understanding of the discussed compounds and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Structures of alternative brominating agents.
Caption: A streamlined workflow for NMR sample preparation and analysis.
Conclusion
References
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A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1H-indene-1,3(2H)-dione is a halogenated derivative of 1,3-indandione, a core scaffold of significant interest in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom at the 2-position can significantly influence the molecule's reactivity, biological activity, and physicochemical properties. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.
This guide provides an in-depth analysis of the expected Infrared (IR) and Mass Spectrometry (MS) data for this compound. In the absence of readily available, published spectra for this specific compound, we will leverage established spectroscopic principles and comparative data from related 1,3-indandione derivatives to predict its spectral characteristics. This approach not only offers a robust framework for identifying the compound but also illustrates the causal relationships between molecular structure and spectral output.
Infrared (IR) Spectroscopy Analysis: Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic vibrations of its dicarbonyl system, aromatic ring, and the carbon-bromine bond.
The 1,3-indandione moiety features a β-diketone system.[2] In the solid state, it exists predominantly in the diketo form.[2] This will give rise to strong and distinct carbonyl (C=O) stretching absorptions. The position of these bands is sensitive to the electronic environment. For comparison, various 2-substituted-1H-indene-1,3(2H)-dione derivatives show characteristic C=O stretches in the range of 1662-1727 cm⁻¹.[3] The electronegativity of the bromine atom at the α-position is expected to cause a slight inductive effect, potentially shifting these carbonyl bands to a higher wavenumber compared to the unsubstituted 1,3-indandione.
The carbon-bromine (C-Br) stretching vibration is another key diagnostic feature. Generally, C-Br stretches appear in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹.[4] The intensity of this absorption is usually moderate to strong.
The aromatic part of the molecule will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations will also be present in the 900-675 cm⁻¹ range, which can provide information about the substitution pattern of the benzene ring.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1730-1700 | Strong | Asymmetric and Symmetric C=O Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1300-1200 | Medium | C-C Stretch |
| ~900-675 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |
| ~600-500 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS) Analysis: Deciphering the Molecular Blueprint
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure. For this compound (C₉H₅BrO₂), the molecular weight is approximately 225.04 g/mol .[5][6]
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This will result in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).
The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[8] For this compound, several fragmentation pathways can be predicted:
-
Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment at m/z 146. This fragment would correspond to the 1,3-indandione-2-yl cation.
-
Loss of Carbon Monoxide: Carbonyl groups can be lost as neutral carbon monoxide (CO) molecules (28 Da).[9] Successive losses of CO from the molecular ion or subsequent fragments are common for dicarbonyl compounds.
-
Combined Losses: A combination of these fragmentation pathways is also highly probable, leading to fragments corresponding to the loss of Br and one or two CO molecules.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion |
| 224 | 226 | [C₉H₅BrO₂]⁺ (Molecular Ion, M⁺) |
| 196 | 198 | [M - CO]⁺ |
| 168 | 170 | [M - 2CO]⁺ |
| 145 | - | [M - Br]⁺ |
| 117 | - | [M - Br - CO]⁺ |
| 89 | - | [M - Br - 2CO]⁺ |
Below is a diagram illustrating the predicted fragmentation pathways for this compound.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Comparative Analysis with Other 1,3-Indandione Derivatives
The spectroscopic data of other 1,3-indandione derivatives provide a valuable baseline for comparison. For instance, 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione exhibits C=O stretching frequencies at 1691 and 1727 cm⁻¹.[3] This suggests that the dicarbonyl system in our target molecule will also show absorptions in this region. The key difference in the IR spectrum will be the presence of a C-Br stretch and the absence of peaks associated with the benzylidene substituent.
In mass spectrometry, while other 2-substituted indandiones will also exhibit fragmentation patterns involving the loss of CO, the unique isotopic signature of bromine in this compound provides an unambiguous diagnostic tool for its identification. The initial loss of the bromine radical is a characteristic fragmentation pathway for many halogenated compounds and will be a prominent feature in the mass spectrum of the title compound.
Experimental Protocols
To acquire the spectroscopic data for this compound, the following standard laboratory procedures are recommended.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Procedure (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum.
Mass Spectrometry
Method: Electron Ionization (EI) Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) or with a direct insertion probe.
Procedure (Direct Insertion Probe):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Introduce a small volume of the solution onto the tip of the direct insertion probe.
-
Allow the solvent to evaporate.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The vaporized sample is then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer and detected to generate the mass spectrum.
Conclusion
This guide provides a comprehensive, predictive framework for the IR and mass spectrometric analysis of this compound. By understanding the expected spectral features and fragmentation patterns, researchers can confidently identify this compound, assess its purity, and distinguish it from related derivatives. The provided experimental protocols offer a practical guide for obtaining high-quality spectral data. The unique combination of the 1,3-indandione core and the bromine substituent results in a distinct spectroscopic fingerprint, which is crucial for its application in scientific research and development.
References
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Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e - ResearchGate. Available at: [Link]
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Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - NIH. Available at: [Link]
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SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... - ResearchGate. Available at: [Link]
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Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting ty - TIPS. Available at: [Link]
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Synthesis of New 1,3-indandione Derivatives | Request PDF - ResearchGate. Available at: [Link]
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1H-Indene-1,3(2H)-dione - the NIST WebBook. Available at: [Link]
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Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds | Request PDF - ResearchGate. Available at: [Link]
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Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1 - ResearchGate. Available at: [Link]
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1H-Indene-1,3(2H)-dione, 2-(2-methylpropylidene)- | C13H12O2 | CID 608287 - PubChem. Available at: [Link]
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characterization of 2-Bromo-1h-indene-1,3(2h)-dione reaction products
An In-Depth Technical Guide to the Characterization of 2-Bromo-1H-indene-1,3(2H)-dione Reaction Products
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile synthetic intermediate, prized for its reactivity in forming a diverse array of heterocyclic and 2-substituted indandione derivatives.[1] Its utility stems from the presence of a reactive α-carbon center activated by two flanking carbonyl groups and bearing a good leaving group, bromine. This guide provides an in-depth comparison of the reaction products of this compound, focusing on its primary reaction pathway: nucleophilic substitution. We will explore the causality behind experimental choices, present detailed protocols for synthesis and characterization, and compare its reactivity profile to viable alternatives, supported by experimental data from authoritative sources.
The Chemical Logic of this compound: A Structural Overview
The reactivity of this compound is dictated by its unique structure. The indane-1,3-dione scaffold is a privileged structure in chemistry, known for its electron-accepting properties and utility in constructing biologically active molecules.[1][2]
-
Electrophilic Carbon Center: The carbon atom at the 2-position is bonded to an electronegative bromine atom and flanked by two electron-withdrawing carbonyl groups. This creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Its stability in solution facilitates the forward progress of substitution reactions.[3][4]
-
Acidic α-Proton: The hydrogen atom on the α-carbon is acidic (pKa ≈ 9 in related 1,3-dicarbonyls) due to the resonance stabilization of the resulting enolate anion.[5] While the primary reaction of the 2-bromo derivative is substitution, this underlying acidity can influence side reactions or subsequent reaction steps.
This combination of features makes this compound a potent electrophile for constructing C-N, C-S, C-O, and C-C bonds.
The Primary Reaction Pathway: Nucleophilic Substitution
The most common and synthetically valuable reaction of this compound is the nucleophilic substitution (Sₙ2) reaction.[6][7] In this process, a nucleophile directly attacks the electrophilic C2 carbon, leading to the displacement of the bromide leaving group in a single, concerted step.
Mechanism Visualization: Sₙ2 Reaction
Caption: Generalized Sₙ2 mechanism for this compound.
This pathway is highly efficient for a wide range of nucleophiles, leading to the formation of diverse derivatives. A notable application is the synthesis of fused heterocyclic systems, which often proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization.[6][8] For instance, the reaction with 2-aminobenzenethiols yields benzo[b]indeno[1,2-e][6][9]thiazin-11(10aH)-ones, a class of compounds with potential biological activity.[8][10]
Characterization of 2-Substituted-1,3-indandione Products
Accurate characterization of the reaction products is paramount to validating the success of the synthesis. A combination of spectroscopic techniques provides a comprehensive structural elucidation.
Spectroscopic Signature of a Representative Product
Let us consider the characterization of a 2-aryl-substituted product, a common derivative. The key is to identify the disappearance of the C-Br bond signature and the appearance of signals corresponding to the newly introduced nucleophile.
| Technique | Observation | Interpretation |
| FTIR | Strong C=O stretching bands at ~1690-1730 cm⁻¹. Aromatic C-H and C=C bands. | Confirms the presence of the dione core. The exact frequency can indicate the electronic effect of the new substituent.[11] |
| ¹H NMR | Disappearance of the α-proton singlet (if starting from the non-brominated indandione). Appearance of new signals for the substituent. Aromatic protons of the indandione core typically appear as multiplets between 7.5-8.5 ppm.[11][12] | Confirms the substitution at the 2-position. The chemical shifts and coupling patterns of the new signals help identify the substituent. |
| ¹³C NMR | Two distinct carbonyl carbon signals around 188-190 ppm. Signals for the newly introduced substituent. The C2 carbon signal shifts significantly upon substitution. | Provides a carbon framework map of the molecule, confirming the connectivity.[11] |
| HRMS | Molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated exact mass of the product. | Unambiguously confirms the molecular formula of the synthesized compound.[13] |
Experimental Protocol: Synthesis and Characterization of 2-(Aryl)-1H-indene-1,3(2H)-dione
This protocol provides a self-validating workflow for a typical nucleophilic substitution reaction.
Objective: To synthesize a 2-substituted indandione and confirm its structure.
Materials:
-
This compound
-
Nucleophile (e.g., 2-aminobenzenethiol)
-
Anhydrous Ethanol
-
Triethylamine (Et₃N)
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
Column chromatography setup
Workflow Diagram:
Caption: Standard workflow for synthesis and characterization.
Step-by-Step Procedure:
-
Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen nucleophile (1.0-1.2 eq) in anhydrous ethanol.
-
Catalysis: Add a catalytic amount of a non-nucleophilic base like triethylamine to neutralize the HBr formed during the reaction. Causality: Neutralizing the acid byproduct prevents potential side reactions and drives the equilibrium towards the products.
-
Heating & Monitoring: Reflux the mixture. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude solid is then purified. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective. If needed, column chromatography on silica gel can be employed to isolate the pure product.[11] Trustworthiness: A sharp melting point and a single spot on TLC in multiple solvent systems are strong indicators of purity.
-
Characterization: Subject the purified product to FTIR, ¹H NMR, ¹³C NMR, and HRMS analysis as described in Table 1 to confirm its identity and structure.
Comparison with Alternative α-Halo Carbonyl Reagents
While this compound is a superior reagent for many applications, understanding its alternatives is key to making informed experimental design choices.
| Reagent | Structure | Relative Reactivity | Advantages | Limitations |
| This compound | Indandione with α-Br | High | Excellent leaving group (Br⁻) allows for milder conditions and faster rates. Highly activated electrophilic center.[4][14] | Higher cost compared to chloro-derivatives. |
| 2-Chloro-1H-indene-1,3(2H)-dione | Indandione with α-Cl | Moderate | More economical. Generally stable. | Poorer leaving group (Cl⁻) than bromide, often requiring higher temperatures or longer reaction times.[3] |
| 2-Bromoacetophenone | Simple α-bromo ketone | Moderate to High | Readily available and widely used for alkylation of nucleophiles.[15] | Lacks the dual carbonyl activation of the indandione core, making it a less potent electrophile. The resulting product lacks the versatile indandione scaffold. |
Decision Logic for Reagent Selection
Caption: A decision-making diagram for selecting an appropriate α-halo indandione.
Expert Insight: The choice between the bromo and chloro derivative is a classic optimization problem. For delicate or low-reactivity nucleophiles, the enhanced reactivity of This compound is a distinct advantage, often leading to higher yields and cleaner reactions. For robust, highly reactive nucleophiles or large-scale synthesis where cost is a major driver, the chloro-analogue may be a more practical choice, provided the harsher conditions are tolerated.
Conclusion
This compound stands out as a premier electrophilic building block for the synthesis of 2-substituted indandiones and related fused heterocycles. Its high reactivity, driven by the excellent leaving group ability of bromide and the activation by adjacent carbonyls, makes it an invaluable tool for medicinal and materials chemists. A systematic approach to product characterization, employing a suite of spectroscopic methods (FTIR, NMR, HRMS), is essential for unequivocal structure validation. By understanding the mechanistic underpinnings of its reactivity and comparing it logically with alternatives, researchers can harness the full synthetic potential of this versatile reagent.
References
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ResearchGate. (n.d.). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of ninhydrin analogs. Retrieved from [Link]
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Pharmacia. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Retrieved from [Link]
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Semantic Scholar. (2001). Synthetic studies of novel ninhydrin analogs. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
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Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Retrieved from [Link]
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Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
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ResearchGate. (n.d.). LUMO of 2-benzylidene-1H-indene-1,3(2H)-dione (2, R1=H). Retrieved from [Link]
-
Global Journal of Science Frontier Research. (n.d.). Synthesis and Characterization Of 2-Substituted Derivatives Of 1, 3-Indandione. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-propenyl)-. Retrieved from [Link]
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Trends in Pharmaceutical Sciences. (n.d.). Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 18.2: General Reactions of Carbonyl Compounds. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indene-1,3(2H)-dione, 2-(2-methylpropylidene)-. Retrieved from [Link]
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Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Indene-1,3(2H)-dione. Retrieved from [Link]
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NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Halogenated Indane-1,3-Diones
For Researchers, Scientists, and Drug Development Professionals
Indane-1,3-dione and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and diverse biological activities, including anticoagulant and rodenticidal properties.[1][2] Halogenation of the indane-1,3-dione scaffold provides a powerful tool to modulate its electronic properties and, consequently, its chemical reactivity and biological function. This guide offers an in-depth comparison of the reactivity of halogenated indane-1,3-diones, supported by experimental data, to aid researchers in the strategic design and synthesis of novel compounds.
Understanding the Core Reactivity of Indane-1,3-Dione
The reactivity of indane-1,3-dione is primarily dictated by two key features: the active methylene group at the 2-position and the aromatic ring. The protons on the C-2 carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, leading to the formation of a stabilized enolate anion. This enolate is a potent nucleophile, readily participating in reactions such as Knoevenagel condensations and Michael additions.[3][4]
Halogenation can occur at either the 2-position or on the aromatic ring, and the position of the halogen atom significantly influences the molecule's reactivity in distinct ways.
I. Reactivity of 2-Halogenated Indane-1,3-Diones: A Focus on Nucleophilic Substitution
Halogenation at the 2-position introduces a leaving group, making this carbon susceptible to nucleophilic attack. The reactivity in such reactions is largely governed by the nature of the halogen.
The Halogen as a Leaving Group
In nucleophilic substitution reactions, the facility of the reaction is critically dependent on the ability of the leaving group to depart. For halogens, the leaving group ability increases down the group in the periodic table, corresponding to a decrease in the basicity of the resulting halide ion.[5] This established trend is expected to hold for 2-halogenated indane-1,3-diones.
General Reactivity Trend:
2-Iodo- > 2-Bromo- > 2-Chloro- > 2-Fluoro-indane-1,3-dione
This trend implies that 2-iodo-indane-1,3-dione will be the most reactive towards nucleophiles, while the 2-fluoro derivative will be the least reactive. This differential reactivity can be exploited for selective synthesis.
Experimental Protocol: Synthesis of 2-Halogenated Indane-1,3-Diones
A general and efficient method for the synthesis of 2-chloro- and 2-bromo-indane-1,3-dione involves the use of N-halosuccinimides. Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®.[6]
Synthesis of 2-Bromo-1,3-indanedione:
-
Dissolve indane-1,3-dione (1 equivalent) in ethanol.
-
Add N-bromosuccinimide (NBS) (1 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
High yields (typically >90%) are reported for both chlorination and bromination using this method.
Synthesis of 2,2-Difluoro-1,3-indanedione:
-
Suspend indane-1,3-dione (1 equivalent) in acetonitrile.
-
Add Selectfluor® (2.2 equivalents).
-
Reflux the mixture and monitor the reaction progress.
-
After completion, cool the reaction mixture and isolate the product.
The mechanism for fluorination with Selectfluor® is proposed to involve the attack of the enol form of indane-1,3-dione on the electrophilic fluorine atom.[6]
II. Reactivity of Aromatically Halogenated Indane-1,3-Diones: The Electronic Influence on C-2 Reactivity
Halogenation of the aromatic ring does not introduce a leaving group at the site of reaction but instead exerts a profound electronic influence on the reactivity of the distal active methylene group. It is important to note that direct electrophilic halogenation on the aromatic ring of indane-1,3-dione is generally not feasible. Therefore, these derivatives are typically synthesized from corresponding halogenated precursors, such as halogenated phthalic anhydrides.[6]
Electronic Effects and Keto-Enol Tautomerism
The reactivity of the C-2 position in reactions like the Knoevenagel condensation is dependent on the ease of deprotonation to form the enolate nucleophile. This, in turn, is influenced by the keto-enol tautomeric equilibrium. Electron-withdrawing groups on the aromatic ring, such as halogens, stabilize the enolate anion through an inductive effect, thereby increasing the acidity of the C-2 protons and favoring the enol form.
A study on the adducts of 1,3-indanediones provides compelling evidence for this electronic influence. It was observed that a 5,6-dichloro substituted derivative exists exclusively in its enol tautomer, whereas the unsubstituted analog exists in a keto-enol equilibrium, and a 5,6-dimethoxy (electron-donating) substituted derivative is found only in the keto form.[1]
Influence of Aromatic Halogenation on Enol Content:
| Substituent on Aromatic Ring | Predominant Tautomeric Form | Expected Reactivity in Base-Catalyzed Reactions |
| Electron-Donating (e.g., -OCH₃) | Keto | Lower |
| Unsubstituted | Keto-Enol Equilibrium | Moderate |
| Electron-Withdrawing (e.g., -Cl) | Enol | Higher |
This trend suggests that aromatically halogenated indane-1,3-diones will exhibit enhanced reactivity in base-catalyzed reactions that proceed via the enolate intermediate.
Experimental Protocol: Comparative Knoevenagel Condensation
The Knoevenagel condensation of various halogenated indane-1,3-diones with an aldehyde, such as benzaldehyde, provides a reliable method for comparing their relative reactivities. The reaction is typically catalyzed by a weak base like piperidine.[6]
Figure 1: Generalized workflow for the Knoevenagel condensation.
Comparative Experimental Procedure:
-
Set up parallel reactions, each containing a different halogenated indane-1,3-dione (e.g., 5-fluoro-, 5-chloro-, 5-bromo-indane-1,3-dione) (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to each reaction mixture simultaneously.
-
Monitor the progress of each reaction over time using TLC or HPLC to determine the rate of product formation.
-
The reaction that reaches completion first or shows the highest conversion at a specific time point is indicative of the most reactive indane-1,3-dione derivative.
Based on the electronic effects, the expected order of reactivity for aromatically halogenated indane-1,3-diones in the Knoevenagel condensation is:
Fluoro- > Chloro- > Bromo- > Iodo- > Unsubstituted
This trend is based on the high electronegativity of fluorine, which exerts the strongest inductive electron-withdrawing effect, thereby leading to a higher enol content and a more nucleophilic enolate.
Summary of Reactivity Comparison
| Halogenation Position | Type of Reaction | Key Influencing Factor | Expected Reactivity Trend |
| 2-Position | Nucleophilic Substitution | Leaving Group Ability | I > Br > Cl > F |
| Aromatic Ring | Reactions via Enolate (e.g., Knoevenagel) | Electronic Effect on C-2 Acidity/Enol Content | F > Cl > Br > I > Unsubstituted |
Conclusion
Halogenation of indane-1,3-dione offers a nuanced approach to fine-tuning its reactivity. Halogenation at the 2-position directly influences its susceptibility to nucleophilic substitution, with the reactivity order following the established trend of leaving group ability. In contrast, halogenation on the aromatic ring modulates the acidity of the C-2 protons and the corresponding enolate's nucleophilicity through inductive effects. Electron-withdrawing halogens on the aromatic ring enhance the rate of reactions proceeding through an enolate intermediate, such as the Knoevenagel condensation. A thorough understanding of these differential reactivities is paramount for the rational design of novel indane-1,3-dione derivatives for applications in drug discovery and materials science.
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Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]
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A Comparative Guide to the Efficacy of 2-Bromo-1H-indene-1,3(2H)-dione in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a brominating agent can be pivotal to the success of a reaction, influencing yield, selectivity, and overall efficiency. This guide provides an in-depth technical comparison of 2-Bromo-1H-indene-1,3(2H)-dione, a versatile reagent in the synthesis of complex heterocyclic systems, against more conventional brominating agents, with a primary focus on N-Bromosuccinimide (NBS).
It is important to note that while both reagents introduce bromine into a molecule, they often operate via different mechanisms and are employed in distinct, though sometimes analogous, synthetic strategies. Direct, head-to-head comparative studies for the same reaction are scarce in the published literature. Therefore, this guide will compare their efficacy based on their application in similar classes of reactions, providing experimental data and mechanistic insights to inform your selection process.
Physicochemical Properties and General Reactivity
| Property | This compound | N-Bromosuccinimide (NBS) |
| Molecular Formula | C₉H₅BrO₂ | C₄H₄BrNO₂ |
| Molecular Weight | 225.04 g/mol | 177.98 g/mol |
| Appearance | Typically a solid | White to slightly yellow crystalline powder[1] |
| Primary Use | Precursor for heterocyclic synthesis via nucleophilic substitution[2] | Brominating and oxidizing agent for radical and electrophilic reactions[3] |
| Solubility | Soluble in various organic solvents | Soluble in acetone, THF, DMF, acetonitrile, DMSO; slightly soluble in water[1] |
This compound primarily acts as an electrophile at the C2 position. The bromine atom is a good leaving group, facilitating nucleophilic substitution by a variety of nucleophiles, particularly those containing sulfur and nitrogen. This reactivity is central to its use in the construction of fused and spiro heterocyclic systems.
N-Bromosuccinimide (NBS) is a more versatile reagent, capable of acting as a source of electrophilic bromine, a radical bromine atom, or a mild oxidant.[3] Its reactivity is highly dependent on the reaction conditions, such as the presence of radical initiators, light, or acid/base catalysts.[3]
Comparative Efficacy in the Synthesis of Fused Thiophene Heterocycles
A significant application of 2-bromo-1,3-indandione derivatives is in the synthesis of thiophene-containing polycyclic compounds, which are of interest for their potential biological activities.
A. This compound in the Synthesis of Benzo[b]indeno[1,2-e][4][5]thiazin-11(10aH)-ones
Derivatives of this compound are effective precursors for the synthesis of complex thiazinone systems through cyclocondensation reactions.
Reaction Scheme: The reaction of a 2-bromo-2-aryl-1H-indene-1,3(2H)-dione with a 2-aminobenzenethiol proceeds via a nucleophilic substitution followed by an intramolecular cyclization to afford the corresponding benzo[b]indeno[1,2-e][4][5]thiazin-11(10aH)-one.
Experimental Protocol: Synthesis of Benzo[b]indeno[1,2-e][4][5]thiazin-11(10aH)-ones [4]
-
To a solution of the appropriate 2-bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-dione in freshly dried ethanol, add an equimolar amount of the desired 2-aminobenzenethiol.
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Yield Data for Selected Benzo[b]indeno[1,2-e][4][5]thiazin-11(10aH)-ones [4]
| 2-Bromo-2-aryl-indandione Substituent | 2-Aminobenzenethiol Substituent | Yield (%) |
| 2,5-dibromo-2-phenyl | 5-chloro | 55 |
| 2,5-dibromo-2-(4-chlorophenyl) | Unsubstituted | 60 |
| 2,5-dibromo-2-(4-methoxyphenyl) | 5-methyl | 52 |
Mechanistic Workflow:
Caption: Synthesis of Benzo[b]indeno[1,2-e][4][5]thiazin-11(10aH)-ones.
B. N-Bromosuccinimide (NBS) in the Synthesis of Thieno[2,3-b]thiophenes
While not a direct comparison, NBS is instrumental in preparing α-bromo ketones, which are key intermediates for the synthesis of thieno[2,3-b]thiophenes and related heterocycles through reactions like the Gewald reaction or Hantzsch thiazole synthesis.
Reaction Scheme: A common strategy involves the α-bromination of a ketone using NBS, followed by reaction with a sulfur-containing nucleophile to construct the thiophene ring.
Experimental Protocol: α-Bromination of Aralkyl Ketones using NBS [6]
-
To a solution of the aralkyl ketone in a suitable solvent (e.g., methanol or acetonitrile), add N-Bromosuccinimide (NBS) and a catalyst (e.g., acidic Al₂O₃).
-
Reflux the mixture for a short period (e.g., 10-20 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Yield Data for α-Bromination of Selected Ketones with NBS [6]
| Ketone | Catalyst/Solvent | Yield of α-bromo ketone (%) |
| Acetophenone | Acidic Al₂O₃ / Methanol | 89 |
| 4-Chloroacetophenone | Acidic Al₂O₃ / Methanol | 85 |
| 4-Nitroacetophenone | Acidic Al₂O₃ / Methanol | 81 |
Mechanistic Workflow:
Caption: Mechanism of NBS-mediated α-bromination of ketones.
Comparison Summary:
| Feature | This compound | N-Bromosuccinimide (NBS) |
| Role in Synthesis | Direct precursor, incorporated into the final product. | Brominating agent to create a reactive intermediate. |
| Reaction Type | Nucleophilic substitution and cyclocondensation. | Electrophilic substitution (on enol) or radical bromination. |
| Substrate Scope | Specific to indandione derivatives. | Broad applicability to a wide range of ketones and other substrates. |
| Reaction Conditions | Typically reflux in ethanol. | Varied, often requires a catalyst (acid/base) or initiator (light/AIBN). |
Comparative Efficacy in the Synthesis of Spiro Thiazolidinone Heterocycles
Spiro compounds containing a thiazolidinone ring are of significant interest in medicinal chemistry. This compound serves as a key building block in the construction of such spiro systems.
A. This compound in the Synthesis of Spiro[indene-2,2'-thiazolidine] Derivatives
The reaction of 2-bromo-1,3-indandione with thiourea and its derivatives provides a direct route to spiro thiazolidinone structures.
Reaction Scheme: This transformation likely proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the C2 position of the indandione, followed by intramolecular cyclization.
Experimental Protocol: Reaction of 2-Bromo-1,3-indandione with Thiourea (Generalized)
-
Dissolving 2-bromo-1,3-indandione and thiourea in an appropriate solvent, such as ethanol.
-
Refluxing the mixture, possibly in the presence of a base to facilitate the reaction.
-
Monitoring the reaction by TLC.
-
Work-up would involve cooling, filtration of the product, and purification by recrystallization.
Mechanistic Workflow:
Caption: Plausible mechanism for spiro-thiazolidinone synthesis.
B. Alternative Routes to Thiazolidinones using NBS
NBS is not typically used for the direct construction of the thiazolidinone ring in this manner. However, it can be employed to synthesize precursors for thiazolidinone synthesis. For example, NBS can be used to generate α-bromo esters, which can then react with thiourea. A more common and analogous approach to spiro-thiazolidinones involves a three-component reaction.
Reaction Scheme (Three-Component Synthesis of Spiro[indoline-3,2′-thiazolidinone]s): This reaction involves an isatin derivative, a primary amine, and thioglycolic acid, often catalyzed by a Brønsted acid.[7]
Experimental Protocol: Three-Component Synthesis of Spiro[indoline-3,2′-thiazolidinone]s [7]
-
To a mixture of an isatin derivative and a primary amine in an aqueous medium, add thioglycolic acid.
-
Add a catalytic amount of a Brønsted acid surfactant, such as p-dodecylbenzenesulfonic acid (DBSA).
-
Stir the reaction mixture at room temperature.
-
The product precipitates from the reaction mixture and can be collected by filtration.
Yield Data for Three-Component Synthesis of Spiro[indoline-3,2′-thiazolidinone]s [7]
| Isatin Substituent | Primary Amine | Yield (%) |
| H | Aniline | 95 |
| 5-Br | 4-Chloroaniline | 92 |
| 5-NO₂ | 4-Methoxyaniline | 90 |
Mechanistic Workflow:
Caption: Mechanism of three-component spiro-thiazolidinone synthesis.
Comparison Summary:
| Feature | This compound | Three-Component Reaction (Alternative) |
| Approach | Two-component reaction with a brominated precursor. | One-pot, three-component reaction. |
| Starting Materials | Requires synthesis of the brominated indandione. | Readily available isatins, amines, and thioglycolic acid. |
| Atom Economy | Good, with HBr as a byproduct. | Excellent, with water as the only byproduct. |
| Reaction Conditions | Likely requires heating. | Often proceeds at room temperature. |
Conclusion and Future Perspectives
This compound is a valuable reagent for the synthesis of specific classes of fused and spiro heterocyclic compounds. Its utility stems from its role as a bifunctional electrophile, where the bromine at the C2 position acts as a leaving group in nucleophilic substitution reactions. This allows for the direct construction of complex scaffolds that incorporate the indene-1,3-dione moiety.
In contrast, N-Bromosuccinimide is a more general-purpose brominating agent. While it can be used to synthesize precursors for similar heterocyclic systems, it does not typically become part of the final ring structure in the same way as 2-bromo-1,3-indandione. The choice between these reagents is therefore highly dependent on the desired final product and the overall synthetic strategy.
The lack of direct comparative studies highlights an opportunity for future research. A systematic investigation into the efficacy of 2-bromo-1,3-indandione versus other brominating agents in a standardized set of reactions would provide invaluable data for synthetic chemists. Such studies would allow for a more quantitative comparison of yields, reaction rates, and substrate scope, ultimately enabling more informed decisions in the design of novel synthetic routes.
References
- Singh, B., et al. (2023). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones...
- Singh, B., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e.
- Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
- Jaber, M., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)
- Khoshneviszadeh, M., et al. (2020). Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. TIPS.
- Nath, M., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. NIH.
- Moghadam, F. Y., et al. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega.
- Yahya, A. M. N., & Mohammad, A. N. (2010). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. Rafidain Journal of Science.
- Anonymous. (2020).
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Master Organic Chemistry. (2017).
- Tokyo Chemical Industry UK Ltd. (n.d.).
- Anonymous. (n.d.).
- Khalafy, J., et al. (2011). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
- Vekariya, R. H., et al. (2015). Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol.
- BLDpharm. (n.d.). 7319-63-3|this compound.
- Anonymous. (2001).
- Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.
- Anonymous. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide.
- Anonymous. (n.d.). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α. NIH.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Wei, Y., et al. (2013).
- Anonymous. (n.d.). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions.
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A Senior Application Scientist's Guide to 2-Bromo-1H-indene-1,3(2H)-dione: A Superior Reagent for Complex Heterocyclic Synthesis
In the landscape of modern organic synthesis, the pursuit of efficiency and molecular complexity is paramount. Researchers in drug discovery and materials science are constantly seeking reagents that offer more than just a single transformation. This guide provides an in-depth technical comparison of 2-Bromo-1H-indene-1,3(2H)-dione, demonstrating its advantages over conventional reagents, not merely as a brominating agent, but as a powerful bifunctional linchpin for the rapid assembly of intricate heterocyclic scaffolds.
The Duality of Reactivity: Beyond Simple Bromination
At first glance, this compound might be categorized alongside common brominating agents such as N-Bromosuccinimide (NBS) or Dibromantin. While it does possess an electrophilic bromine atom, its true synthetic power lies in the synergistic reactivity of the bromine and the adjacent 1,3-dione moiety. This unique structural combination facilitates cascade and multicomponent reactions, enabling the construction of complex fused and spirocyclic systems in a single, atom-economical step.
Traditional approaches to such scaffolds often involve multi-step sequences, beginning with the bromination of a substrate using a standard reagent, followed by subsequent cyclization reactions. These methods can be time-consuming, require purification of intermediates, and often result in lower overall yields. This compound elegantly circumvents these issues by providing a pre-functionalized, reactive core ready for intricate annulation strategies.
Comparative Performance in Heterocyclic Synthesis
The advantages of this compound become evident when comparing synthetic routes to valuable heterocyclic cores.
Synthesis of Indenopyrazoles
Indenopyrazoles are a class of fused heterocycles with a range of biological activities. The traditional approach involves the condensation of a β-dicarbonyl compound with hydrazine. A more direct route to functionalized indenopyrazoles utilizes this compound in a one-pot reaction with hydrazine derivatives.
| Method | Reagents | Number of Steps | Typical Yield | Reference |
| One-Pot with this compound | This compound, Hydrazine Hydrate | 1 | 85-95% | [1] |
| Conventional Multi-Step | α,β-unsaturated ketone, Hydrazine | 2 (synthesis of ketone + cyclization) | 60-88% (overall) | [2] |
The one-pot synthesis using this compound offers a significant improvement in yield and a reduction in synthetic steps, highlighting its efficiency.
Synthesis of Spiro[indene-pyrrolidine] Derivatives
Spiro-pyrrolidines are important scaffolds in medicinal chemistry. Their synthesis can be approached through multi-step sequences or, more efficiently, via multicomponent reactions. This compound serves as a key precursor in elegant one-pot syntheses of spiro[indene-pyrrolidine] systems.
| Method | Reagents | Number of Steps | Typical Yield | Reference |
| Multicomponent with 2-Arylidene-1,3-indanedione (derived from 1,3-indanedione) | 2-Arylidene-1,3-indanedione, Sarcosine, Acenaphthenequinone | 1 | up to 95% | [3] |
| Stepwise Synthesis | N-alkylation, cyclization | 2+ | Variable, often lower overall yields | [4] |
While this comparison uses a derivative, it showcases the power of the indanedione core in facilitating multicomponent reactions for spirocycle synthesis, a strategy where this compound's reactivity can be similarly exploited.
Mechanistic Insights: The Key to Versatility
The synthetic utility of this compound stems from its ability to react with a wide range of nucleophiles. The reaction typically proceeds via an initial nucleophilic attack at the carbon bearing the bromine atom, leading to a substitution. The resulting intermediate, now bearing the nucleophile at the 2-position of the 1,3-indandione core, can then undergo further intramolecular reactions, often involving the dicarbonyl functionality, to build complex ring systems.[5]
For instance, in the reaction with dinucleophiles such as o-phenylenediamine or 2-aminothiophenol, a sequential condensation occurs, leading to the formation of fused heterocyclic systems in a single step.
Caption: General reaction pathway for the synthesis of fused heterocycles.
This streamlined approach contrasts sharply with traditional methods that would require the separate synthesis and purification of the substituted intermediate before cyclization.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Indenopyrazoles
This protocol describes the efficient synthesis of an indenopyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure indenopyrazole derivative.
Causality: The reaction proceeds via an initial substitution of the bromine by the hydrazine, followed by an intramolecular cyclization involving one of the carbonyl groups of the indanedione moiety to form the stable fused pyrazole ring system. The one-pot nature of this reaction is a significant advantage, eliminating the need for intermediate isolation and purification.
Protocol 2: Synthesis of Indeno[1,2-b][5][6]thiazines
This protocol details the synthesis of a fused indenothiazine system, showcasing the utility of this compound in constructing sulfur-containing heterocycles.
Materials:
-
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (a derivative for demonstration)
-
2-Aminothiophenol
-
Dry Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione (1 mmol) in freshly dried ethanol (25 mL) in a round-bottom flask.
-
Add 2-aminothiophenol (1 mmol) to the solution.
-
Heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure indenothiazine derivative with reported yields between 70-85%.[6]
Causality: This reaction is a one-pot cyclocondensation. The amino group of 2-aminothiophenol acts as a nucleophile, displacing the bromide. The thiol group then undergoes an intramolecular cyclization with one of the carbonyl groups, leading to the formation of the fused thiazine ring. The use of a pre-brominated indanedione derivative streamlines the synthesis into a single, efficient step.
Caption: A generalized experimental workflow for one-pot synthesis.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
While traditional brominating agents like NBS and molecular bromine have their well-established roles in organic synthesis, this compound offers a distinct and strategic advantage for the construction of complex heterocyclic molecules. Its bifunctional nature enables efficient one-pot cascade and multicomponent reactions, leading to higher yields, reduced reaction times, and greater molecular diversity compared to conventional multi-step approaches. For researchers and drug development professionals aiming to synthesize novel and complex heterocyclic scaffolds, this compound represents a superior and highly versatile tool.
References
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Elshafei, A. K., et al. (2015). Synthesis of some new fused and spiro heterocyclic compounds under phase transfer catalysis (PTC) conditions. ResearchGate. [Link]
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Al-Juboory, A. K. H. (2019). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. ResearchGate. [Link]
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Punia, R., et al. (2023). Convenient synthesis of benzothiazinoisoindol-11-ones and benzoindenothiazin-11-ones, and antimicrobial testing thereof. Molecules. [Link]
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Abdellattif, M. H., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Medicinal Chemistry. [Link]
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Gevorgyan, V., et al. (2022). Switchable synthesis of natural-product-like lawsones and indenopyrazoles through regioselective ring-expansion of indantrione. Nature Communications. [Link]
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Yan, C.-G., et al. (2019). Multicomponent Reaction for Selective Synthesis of Spiro[indene-2,7'-isoquinoline] and 1,2,8,8a-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]
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Somappa, et al. (2022). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]
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Zhao, X., et al. (2019). Asymmetric synthesis of spiro pyrrolines from isocyanoacetates and nitaconimides. RSC Advances. [Link]
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Abdellattif, M. H., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Medicinal Chemistry. [Link]
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Breton, G. W. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]
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Saikia, I., et al. (2021). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]
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Al-Masoudi, N. A., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
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A Senior Application Scientist's Guide to 2-Bromo-1H-indene-1,3(2h)-dione: A Comparative Review of its Synthetic Applications
For the discerning researcher in organic synthesis, medicinal chemistry, and materials science, the choice of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of chemical building blocks, 2-Bromo-1H-indene-1,3(2H)-dione has emerged as a versatile and highly reactive intermediate. Its unique structural motif, featuring a reactive bromine atom positioned at the active methylene carbon flanked by two carbonyl groups, unlocks a diverse range of chemical transformations.
This guide provides an in-depth technical overview of the key applications of this compound. Moving beyond a simple catalog of reactions, we will delve into a comparative analysis of its performance against alternative synthetic strategies, supported by experimental data. We will explore the causality behind experimental choices and provide detailed protocols for key transformations, offering a practical resource for laboratory applications.
Synthesis of Fused Heterocyclic Systems: The Indenothiazine Scaffold
The fusion of the indane-1,3-dione core with sulfur- and nitrogen-containing heterocycles has yielded compounds with significant pharmacological interest. This compound serves as a key precursor in the synthesis of benzo[b]indeno[1,2-e][1][2]thiazin-11(10aH)-ones.
The this compound Approach
A prevalent method involves the cyclocondensation of 2-bromo-2-(substituted phenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols. This reaction proceeds readily in refluxing ethanol, providing good to excellent yields of the desired fused heterocyclic system.[3]
Reaction Workflow:
Caption: Synthesis of Indenothiazines.
Experimental Protocol: Synthesis of Benzo[b]indeno[1,2-e][1][2]thiazin-11(10aH)-ones
-
To a solution of the appropriate 2-bromo-2-(substituted phenyl)-1H-indene-1,3(2H)-dione (1 mmol) in freshly dried ethanol (20 mL), add the corresponding 2-aminobenzenethiol (1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Comparative Analysis: Alternative Routes to Indenothiazines
While the use of this compound is efficient, other methods exist for the synthesis of similar 1,4-benzothiazine cores. A common alternative is the oxidative cyclocondensation of 2-aminobenzenethiols with β-dicarbonyl compounds.
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
| From 2-Bromo-1,3-indandione | 2-Bromo-2-aryl-1,3-indandione, 2-Aminobenzenethiol | Reflux in Ethanol | 70-85[3] | High yields, straightforward procedure. | Requires pre-synthesis of the brominated indandione. |
| Oxidative Cyclocondensation | 2-Aminobenzenethiol, 1,3-Diketone | DMSO, Al2O3, Microwave | Variable | One-pot potential. | May require harsh oxidizing agents, lower yields for some substrates. |
The 2-bromo-1,3-indandione method offers a more direct and often higher-yielding route to the specific indenothiazine scaffold, justifying the preparation of the brominated intermediate.
Construction of Spirocyclic Architectures
The synthesis of spiro compounds, molecules containing two rings connected by a single atom, is of great interest in drug discovery due to their rigid three-dimensional structures. This compound is a valuable reagent for constructing spiro-indane-1,3-diones.
Application in Spirocyclopropane Synthesis
One notable application is the synthesis of spiro[cyclopropane-1,2'-indane]-1',3'-diones. This can be achieved through the reaction of an arsonium ylide with a 2-benzylidene-1H-indene-1,3(2H)-dione, which can be prepared from 1,3-indandione. While not a direct use of this compound, the bromination of the resulting spirocycle or the use of a brominated benzylidene precursor can be a subsequent step for further functionalization. A more direct, albeit less common, approach could involve the reaction of 2,2-dibromo-1H-indene-1,3(2H)-dione with a suitable nucleophile.
A highly stereoselective method involves the reaction of arsonium bromides with 2-(4-(trifluoromethyl)benzylidene)-1H-indene-1,3(2H)-dione using a base like potassium fluoride or potassium carbonate.[4]
Reaction Mechanism:
Caption: Spirocyclopropane formation via an arsonium ylide.
Comparative Analysis: Alternative Routes to Spiro-Indanes
Other methods for the synthesis of spiro-indanes often involve multi-component reactions or intramolecular cyclizations.
| Method | Key Features | Yield (%) | Advantages | Disadvantages |
| Ylide Cyclopropanation | High stereoselectivity with arsonium ylides.[4] | Good to Excellent | High stereocontrol. | Stoichiometric use of arsonium salts. |
| Multi-component Reactions | One-pot synthesis from simple starting materials. | Variable | High atom economy, operational simplicity. | Often produces complex mixtures, may have lower stereoselectivity. |
| Intramolecular Cyclization | Cyclization of a pre-functionalized linear precursor. | Good | Can build complex scaffolds. | Requires multi-step synthesis of the precursor. |
The choice of method depends on the desired level of stereocontrol and the availability of starting materials. The ylide-based approach offers excellent stereoselectivity, making it a preferred method when specific isomers are required.
Precursors for Biologically Active Molecules: Anticoagulants
The 1,3-indandione scaffold is a well-known pharmacophore, with several derivatives exhibiting anticoagulant activity by acting as vitamin K antagonists.[4][5][6] While this compound itself is not an anticoagulant, it serves as a crucial intermediate for the synthesis of 2-substituted derivatives with this activity.
Synthetic Strategies for 2-Substituted-1,3-Indandiones
The synthesis of anticoagulant 2-aryl-1,3-indandiones can be achieved through several routes. A common method that does not involve a brominated intermediate is the reaction of phthalide with an appropriate arylaldehyde in the presence of a base like sodium ethoxide.[1]
Alternative Synthesis of a Precursor:
Caption: Synthesis of 2-Aryl-1,3-indandiones from Phthalide.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-1,3-indandione
-
A mixture of phthalide (5.6 g, 0.04 mol) and 4-bromobenzaldehyde (7.4 g, 0.04 mol) is added to a solution of sodium ethoxide (3.06 g, 0.045 mol) in absolute ethanol (40 mL).[1]
-
The mixture is refluxed for 1 hour.[1]
-
The ethanol is removed under reduced pressure, and water (40 mL) is added to the residue.
-
The mixture is diluted with ice water (200 mL) and washed with ether (2 x 40 mL).[1]
-
The aqueous layer is acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration and recrystallized from a suitable solvent.
The resulting 2-aryl-1,3-indandione can then be brominated at the 2-position if further functionalization is desired.
Comparative Analysis of Synthetic Routes to Anticoagulant Precursors
| Method | Starting Materials | Yield (%) | Advantages | Disadvantages |
| Phthalide Route | Phthalide, Arylaldehyde | 20-32[1] | Direct synthesis of 2-aryl derivatives. | Moderate yields. |
| Knoevenagel Condensation | 1,3-Indandione, Arylaldehyde | Good to Excellent | Simple procedure, wide substrate scope. | Produces 2-arylmethylene derivatives which may require a subsequent reduction step. |
| Electrochemical Synthesis | Catechol derivatives, 2-Aryl-1,3-indandiones | Good | Novel method, good yields.[1] | Requires specialized equipment. |
The use of this compound in this context is primarily for the introduction of other functional groups at the 2-position via nucleophilic substitution, allowing for the synthesis of a diverse library of potential anticoagulant compounds that are not accessible through direct condensation methods.
Emerging Applications in Materials Science: Nonlinear Optical (NLO) Materials
The incorporation of a bromine atom into organic conjugated molecules can significantly enhance their second-order nonlinear optical (NLO) properties.[7][8] This is attributed to the ability of the bromo group to increase molecular hyperpolarizability and promote an acentric crystal structure, which is a prerequisite for a second harmonic generation (SHG) effect.[7]
While specific studies detailing the use of this compound for NLO materials are emerging, the indandione core is a known component of D-π-A (donor-π-acceptor) chromophores.[9] The electron-withdrawing nature of the 1,3-dione moiety makes it an excellent acceptor. The introduction of a bromine atom at the 2-position can further enhance these properties and provide a handle for further molecular engineering.
Conceptual Design of an NLO Chromophore
Caption: D-π-A Chromophore with a 2-Bromo-1,3-indandione Acceptor.
The synthesis of such chromophores would likely involve a condensation reaction between a donor-substituted aldehyde and 1,3-indandione, followed by bromination at the 2-position, or a cross-coupling reaction involving this compound.
Comparison with Other Acceptors in NLO Materials
| Acceptor Group | Key Features | Advantages |
| Cyano (-CN) | Strong electron-withdrawing group. | Well-established in NLO chromophores. |
| Nitro (-NO2) | Very strong electron-withdrawing group. | Can lead to high hyperpolarizability. |
| 1,3-Indandione | Bulky, strong acceptor with extended conjugation. | Can enhance thermal stability and NLO response.[9] |
| 2-Bromo-1,3-indandione | Combines the acceptor strength of the dione with the beneficial effects of bromine.[7] | Potential for enhanced hyperpolarizability and favorable crystal packing. |
The exploration of this compound in NLO materials represents a promising frontier, with the potential to develop new materials with superior performance.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its utility extends from the efficient construction of complex heterocyclic and spirocyclic systems to its role as a key intermediate in the synthesis of biologically active molecules and its emerging potential in materials science. While alternative synthetic methods exist for many of the target structures, the use of this compound often provides advantages in terms of yield, stereocontrol, and access to unique chemical space. This guide has provided a comparative overview to aid researchers in making informed decisions about the strategic use of this valuable reagent in their synthetic endeavors.
References
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Safety Operating Guide
Foundational Understanding: Hazard Profile and Regulatory Context
An In-Depth Technical Guide to the Proper Disposal of 2-Bromo-1H-indene-1,3(2H)-dione
This compound is a halogenated organic compound recognized as a hazardous substance.[1] Understanding its specific hazards is the first principle of safe handling and disposal. The Globally Harmonized System (GHS) provides a clear classification of its risks. This compound causes skin, eye, and respiratory irritation.[2] Therefore, all waste containing this substance is classified as hazardous waste and must be managed according to stringent federal, state, and local regulations.[3]
As a brominated organic compound, its disposal is regulated under guidelines for halogenated organic wastes.[4][5] The U.S. Environmental Protection Agency (EPA) lists many halogenated solvents and process wastes as hazardous (F-listed or K-listed wastes), and while this compound may not be explicitly listed by name as a commercial chemical product (U- or P-listed), the waste generated from processes using it falls under the category of halogenated organic waste.[6][7]
Table 1: GHS Hazard Classification for this compound and Similar Compounds
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | GHS07 (!) | Warning | H315: Causes skin irritation | [2][8] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 (!) | Warning | H319: Causes serious eye irritation | [2][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (!) | Warning | H335: May cause respiratory irritation | [2][8] |
The causality behind these classifications lies in the reactivity of the compound. The bromine atom and the dione structure contribute to its ability to irritate mucous membranes and skin upon contact. This reactivity necessitates that disposal is not a matter of simple dilution but requires complete chemical destruction or secure containment.
Core Directive: The Principle of Segregated Waste Streams
The single most critical step in the proper disposal of this compound is waste segregation . Due to its halogenated nature, it must never be mixed with non-halogenated organic waste.[9][10][11]
Causality: High-temperature incineration is the preferred disposal method for many organic wastes. Halogenated compounds, when incinerated, produce acidic gases (like hydrogen bromide) that require specialized scrubbers in the incineration facility to prevent their release into the atmosphere.[4] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal for the entire volume of waste and can lead to regulatory non-compliance.
Operational Plan: Step-by-Step Disposal Protocol
Adherence to a self-validating system of protocols is mandatory for ensuring safety and compliance. Each step is designed to create a closed loop of containment from the point of generation to final disposal.
Step 1: Pre-Disposal Preparation (Engineering Controls & PPE)
Before generating any waste, establish a designated and properly equipped workspace.
-
Engineering Controls: All handling and waste collection must occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): A standard kit of PPE is required to prevent contact.[2]
Step 2: Waste Collection & Container Management
-
Select the Correct Container: Use a designated "Halogenated Organic Waste" container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[9][13]
-
Labeling: The container must be labeled clearly before or at the time the first drop of waste is added .[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[9]
-
A list of all other chemical constituents if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
-
Procedure: Keep the waste container closed at all times except when actively adding waste.[9] This minimizes vapor exposure and prevents spills.
Step 3: Management of Contaminated Materials
Any item that comes into direct contact with this compound is considered contaminated and must be disposed of as hazardous waste. This includes:
-
PPE: Used gloves and disposable lab coats.
-
Labware: Pipette tips, weighing papers, and contaminated glassware that cannot be effectively decontaminated.
-
Spill Cleanup Materials: Absorbent pads, wipes, etc. These solid materials should be collected in a separate, clearly labeled hazardous waste bag or container for solid halogenated waste.
Step 4: Temporary On-Site Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.[8]
-
Ensure segregation from incompatible materials, such as strong oxidizing agents, bases, or reactive metals.[13][14]
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[15]
Step 5: Final Disposal
-
Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][16]
-
The typical ultimate disposal method for this type of waste is high-temperature incineration at a facility equipped to handle halogenated organic compounds.[4] Never attempt to treat or dispose of this chemical yourself via drains or as regular trash.[10]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.[8]
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate by keeping the fume hood running.[8]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Step 1 of the operational plan.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3] For a liquid solution spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12][13]
-
Collection: Once absorbed, carefully scoop the material into a labeled hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office according to institutional policy.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene.
- LookChem. Cas 1685-97-8, 2,2-dibromo-1H-indene-1,3(2H)-dione.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Alfa Aesar. Safety Data Sheet for 2-Bromo-1-indanone.
- Chemsrc. 2-bromoindene-1,3-dione | CAS#:7319-63-3.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials.
- Providence College Environmental Health and Safety. Bromine in orgo lab SOP.
- Chemtalk. Bromine water - disposal.
- Fisher Scientific. Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Environmental Safety, Sustainability and Risk - University of Maryland, Baltimore. EPA Hazardous Waste Codes.
- Massachusetts Institute of Technology. Lab Safety Guidelines.
- Washington State University. Standard Operating Procedure for Bromine.
- University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- University of Glasgow. Storage and Segregation of Hazardous Chemicals.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1H-indene-1,3(2H)-dione
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling potent chemical intermediates like 2-Bromo-1H-indene-1,3(2H)-dione demands more than just following a checklist; it requires a deep, causal understanding of why each safety protocol is critical. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling procedures necessary to work safely with this compound, ensuring both personal safety and the validity of your experimental outcomes.
Foundational Safety: Understanding the Hazard Profile
This compound is a hazardous substance primarily utilized as an intermediate in the synthesis of pharmaceuticals and dyes.[1] Its physical form, typically a crystalline powder, presents a significant risk of aerosolization, leading to inadvertent exposure. The primary hazards associated with this compound are acute irritation to the skin, eyes, and respiratory system.[1][2][3][4]
-
Skin Irritation (H315): Direct contact can cause skin irritation.[2][4][5]
-
Serious Eye Irritation (H319): The compound can cause serious damage if it comes into contact with the eyes.[2][4][5][6]
-
Respiratory Irritation (H335): Inhalation of the dust can lead to respiratory tract irritation.[2][4][5]
The causality is clear: the compound's particulate nature and chemical reactivity necessitate a multi-layered defense strategy. Our primary goal is to establish robust barriers to prevent the chemical from contacting the eyes, skin, or respiratory tract. This is achieved through a combination of engineering controls and a comprehensive PPE protocol.
Core Protective Equipment: A At-a-Glance Summary
For quick reference, the essential PPE for handling this compound is summarized below. Subsequent sections will detail the rationale and specific procedures for each.
| PPE Category | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | Prevents inhalation of aerosolized powder and contains potential spills.[3][4] |
| Hand Protection | Chemical-resistant Nitrile or Neoprene gloves | Provides a barrier against direct skin contact and irritation.[2][7] |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 rated) | Protects eyes from airborne dust and potential splashes.[2][3] |
| Body Protection | Long-sleeved laboratory coat | Shields skin and personal clothing from contamination.[3][4][8] |
| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent) | Required when handling powder outside a fume hood or during spill cleanup.[2][6][8] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed as a self-validating system. Each step mitigates a specific, identified risk, ensuring a comprehensive safety net.
Pre-Operational Safety Checks
-
Fume Hood Verification: Before beginning any work, confirm that the chemical fume hood is operational and the airflow is adequate. This is your primary defense against respiratory exposure.[3][4]
-
PPE Inspection: Carefully inspect all PPE for signs of damage or degradation. Ensure gloves are free of pinholes and that safety goggles are not cracked.[7]
-
Emergency Equipment Location: Verify the location and functionality of the nearest safety shower and eyewash station.[6][9]
Donning PPE & Chemical Handling Workflow
The following diagram illustrates the logical flow for safely preparing for, handling, and concluding work with this compound.
Caption: Workflow for handling this compound.
Causality in PPE Selection
-
Dermal Protection: The choice of nitrile or neoprene gloves is based on their proven resistance to a broad range of chemicals, including halogenated organic compounds.[7] The procedure for removing gloves—peeling one off with the other and disposing of them immediately—is critical to prevent cross-contamination of your skin with the chemical residue on the glove's exterior.
-
Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine dust particles that can easily become airborne.[2][3] A face shield should be worn over goggles during procedures with a heightened risk of splashing.[3][4]
-
Respiratory Protection: While the fume hood mitigates the primary inhalation risk, weighing the solid material can generate dust. If this task must be performed outside of a fume hood (not recommended), a NIOSH-approved N95 respirator is essential to prevent irritation of the respiratory tract.[2][6][8]
Emergency Response and Decontamination
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][4] Seek immediate medical attention.[6][9] |
| Skin Contact | Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell or has difficulty breathing, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][8] Seek immediate medical attention. |
Decontamination and Disposal:
-
Waste Segregation: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled hazardous waste container.[7]
-
Container Management: Waste containers must be made of a compatible material, kept securely closed, and labeled with "Hazardous Waste," the full chemical name, and its associated hazards.[4][7][9]
-
Spill Cleanup: For small spills, wear your full PPE (including an N95 respirator). Gently sweep or vacuum the solid material and place it into the designated hazardous waste container.[3][5] Avoid actions that create dust clouds.[10][11] Do not allow the product to enter drains.[3][5][9]
By adhering to these detailed protocols, you establish a robust safety framework that protects you and your colleagues while ensuring the integrity of your research.
References
- Lookchem. (n.d.). Cas 1685-97-8, 2,2-dibromo-1H-indene-1,3(2H)-dione.
- Chemsrc. (n.d.). 2-bromoindene-1,3-dione | CAS#:7319-63-3.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-bromo-2,3-dihydro-1H-indene.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-indanone.
- Fisher Scientific. (2009). Safety Data Sheet.
- Thermo Fisher Scientific. (2009). Safety Data Sheet.
- Spectrum Laboratory Products, Inc. (2008). Material Safety Data Sheet.
- Fisher Scientific. (2011). Safety Data Sheet.
- Angene Chemical. (2024). Safety Data Sheet: 2-(6-Bromo-1H-indol-3-yl)ethanamine.
- Aorangi Forensic Supplies Limited. (2020). 1,2-IND Safety Data Sheet.
- ChemicalBook. (2026). 3-bromo-1H-pyrrole-2,5-dione - Safety Data Sheet.
- Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.
- BenchChem. (2025). Personal protective equipment for handling 11-Bromo-1-undecene.
Sources
- 1. Cas 1685-97-8,2,2-dibromo-1H-indene-1,3(2H)-dione | lookchem [lookchem.com]
- 2. 2-bromoindene-1,3-dione | CAS#:7319-63-3 | Chemsrc [chemsrc.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
